2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
Description
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Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-6-9(2)15(14-8)11-10(7-12)4-3-5-13-11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEOEBRECSAQNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=CC=N2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
This technical guide provides an in-depth analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. By strategically coupling a 3,5-dimethylpyrazole moiety with a nicotinonitrile scaffold, this molecule emerges as a promising platform for the development of novel therapeutic agents. This document details the compound's structural and physicochemical properties, provides a robust and replicable protocol for its synthesis with mechanistic insights, and explores its current and potential applications, particularly in oncology. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.
Introduction: The Strategic Fusion of Two Pharmacophores
In the landscape of modern drug discovery, the hybridization of known pharmacophores—molecular fragments responsible for a drug's biological activity—is a cornerstone strategy for generating novel compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This compound is an exemplary case of such a molecular architecture.
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Its derivatives are renowned for a vast spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, antitumor, and antiviral properties.[1][2] The presence of the pyrazole nucleus in blockbuster drugs like Celecoxib (an anti-inflammatory) underscores its clinical significance.[2]
The nicotinonitrile (3-cyanopyridine) moiety is not merely a synthetic handle but also a key structural motif in various biologically active molecules.[3][4] It serves as a versatile precursor for a multitude of heterocyclic systems and has been identified in compounds exhibiting potent anti-proliferative, anti-inflammatory, and antimicrobial activities.[4]
The conjugation of these two powerful moieties in this compound creates a unique electronic and steric profile, making it a compelling candidate for library synthesis and screening against various therapeutic targets.
Structural and Physicochemical Properties
The foundational characteristics of a compound are critical for its application in research and development. The key identifiers and properties of this compound are summarized below.
Chemical Structure
The molecule's structure is defined by the C1-N bond linking the pyrazole and pyridine rings.
Chemical Structure of the Topic Compound.
Core Data
All quantitative data for the compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 1134518-34-5 | [5][6] |
| Molecular Formula | C₁₁H₁₀N₄ | [6] |
| Molecular Weight | 198.22 g/mol | [7] |
| Synonyms | 2-(3,5-dimethylpyrazol-1-yl)pyridine-3-carbonitrile | [6] |
Spectroscopic Characterization Profile
While a dedicated experimental spectrum for this specific compound is not publicly available, its structure allows for a highly accurate prediction of its spectroscopic characteristics based on extensive data from analogous compounds.[8][9][10][11][12] This predicted profile is crucial for researchers to confirm the identity and purity of their synthesized material.
| Technique | Feature | Anticipated Signal | Rationale |
| ¹H NMR | Pyrazole Proton (H4) | Singlet, ~6.0-6.3 ppm | The lone proton on the pyrazole ring is in a distinct electronic environment.[8][9] |
| Pyridine Protons | Multiplets, ~7.5-8.8 ppm | Aromatic protons on the electron-deficient pyridine ring appear downfield. | |
| Methyl Protons | Two singlets, ~2.2-2.6 ppm | The two methyl groups on the pyrazole ring are chemically non-equivalent and will appear as sharp singlets.[8][9] | |
| ¹³C NMR | Nitrile Carbon (C≡N) | ~115-118 ppm | The sp-hybridized carbon of the nitrile group has a characteristic chemical shift.[13] |
| Pyridine Carbons | ~120-155 ppm | Aromatic carbons of the pyridine ring. | |
| Pyrazole Carbons | ~105-150 ppm | Aromatic carbons of the pyrazole ring.[14] | |
| Methyl Carbons | ~11-15 ppm | Aliphatic carbons of the two methyl groups.[14] | |
| FT-IR | C≡N Stretch | Strong, sharp peak at ~2210-2230 cm⁻¹ | This is a highly characteristic and reliable absorption for the nitrile functional group.[10][13] |
| C=N, C=C Stretches | 1500-1620 cm⁻¹ | Aromatic ring stretching vibrations from both the pyridine and pyrazole moieties.[9][10] | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 198 | Corresponds to the molecular weight of the compound. |
| Key Fragments | m/z = 96, 95 | Likely fragments corresponding to the dimethylpyrazole cation and related species.[15][16] |
Synthesis and Mechanistic Considerations
The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method is favored due to the high commercial availability of the starting materials, the robustness of the reaction, and the typically high yields.
Causality of Experimental Design: The SNAr mechanism is predicated on the pyridine ring being "electron-deficient," which is enhanced by the electron-withdrawing nature of the nitrile group. This polarity makes the C2 position, which bears a good leaving group (e.g., a halogen), highly susceptible to attack by a nucleophile. 3,5-Dimethylpyrazole, upon deprotonation by a base, becomes a potent N-nucleophile, perfectly suited for this transformation. The choice of a polar aprotic solvent like DMF or DMSO is critical as it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃), thereby liberating the pyrazolate anion and accelerating the reaction rate.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, from starting materials to the final purified product.
A validated workflow for the synthesis and purification.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with clear steps and checkpoints for a successful synthesis.
-
Reactor Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinonitrile (1.38 g, 10 mmol, 1.0 equiv.).
-
Reagent Addition: Add 3,5-dimethylpyrazole (1.06 g, 11 mmol, 1.1 equiv.) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv.).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reaction Execution: Place the flask under an inert atmosphere (e.g., nitrogen or argon) and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the 2-chloronicotinonitrile spot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate will form.
-
Isolation: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.
-
Purification: The crude solid can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the title compound as a white to off-white crystalline solid.
Safety Considerations
-
Handling: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reagent Hazards: 2-Chloronicotinonitrile is toxic and an irritant. DMF is a reproductive toxin. Based on data for structurally similar compounds, the final product should be handled with care, as it may be harmful if swallowed and cause skin and eye irritation.[11]
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its potential as a core scaffold for developing new drugs. Its structure is a deliberate combination of two biologically relevant heterocycles.
Conceptual diagram of pharmacophore hybridization.
Anticancer Potential
The most promising application for this scaffold is in oncology. Numerous studies have demonstrated that molecules incorporating both pyrazole and nicotinonitrile motifs exhibit significant cytotoxic effects against various cancer cell lines.[4][10] For instance, newly synthesized heterocyclic candidates containing these moieties have shown potent activity against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines.[4][10] Research on pyrazolyl pyridine conjugates has identified them as potential inhibitors of PIM-1 kinase, an important target in cancer therapy, and as activators of caspases, which induce apoptosis (programmed cell death) in cancer cells.[17] The title compound serves as a foundational structure that can be further functionalized to optimize these anticancer properties.
Other Therapeutic Avenues
Given the broad biological activities of its constituent parts, this scaffold is also a candidate for development in other areas:
-
Anti-inflammatory Agents: The pyrazole core is famous for its role in COX-2 inhibitors.
-
Antimicrobial Agents: Both heterocycles are present in compounds with documented antibacterial and antifungal activity.[2][18]
Conclusion and Future Outlook
This compound is more than just a chemical compound; it is a strategically designed platform for innovation in drug discovery. Its straightforward and high-yielding synthesis makes it readily accessible for further investigation. The confluence of the proven pyrazole pharmacophore and the versatile nicotinonitrile scaffold provides a rich foundation for generating libraries of novel derivatives.
Future research should focus on:
-
Derivatization: Exploring substitutions on both the pyridine and pyrazole rings to build a comprehensive Structure-Activity Relationship (SAR) profile.
-
Biological Screening: Testing new analogues against a wide panel of cancer cell lines and other therapeutic targets, such as kinases and microbial enzymes.
-
Computational Modeling: Using in silico methods to predict binding modes and guide the design of next-generation compounds with improved potency and selectivity.
This technical guide serves as a foundational resource, empowering researchers to harness the full potential of this promising molecular scaffold in their scientific endeavors.
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An In-Depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Convergence of Privileged Scaffolds in Modern Drug Discovery
The strategic combination of well-established pharmacophores into novel molecular frameworks is a cornerstone of contemporary medicinal chemistry. This guide delves into the technical intricacies of one such molecule, 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, which bears the CAS Number 1134518-34-5 .[1] This compound represents a thoughtful amalgamation of the pyrazole and nicotinonitrile moieties, both of which are recognized as "privileged structures" in drug discovery due to their recurrent appearance in a wide array of biologically active agents.[2][3][4][5]
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a core component of numerous FDA-approved drugs and is lauded for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[6] Similarly, the nicotinonitrile (3-cyanopyridine) scaffold is a key structural element in various therapeutic agents, contributing to their efficacy as kinase inhibitors and other targeted therapies.[2][3] The deliberate fusion of these two motifs in this compound creates a molecule of significant interest for scaffold-based drug design, offering a unique three-dimensional arrangement of hydrogen bond donors and acceptors, and lipophilic regions.
This technical guide serves as a comprehensive resource for researchers, providing critical information on the synthesis, characterization, and potential applications of this promising heterocyclic compound. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, we aim to empower scientists in their pursuit of novel therapeutics.
PART 1: Physicochemical and Structural Characteristics
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1134518-34-5 | [1] |
| Molecular Formula | C₁₁H₁₀N₄ | Inferred |
| Molecular Weight | 198.23 g/mol | Inferred |
| IUPAC Name | This compound | N/A |
Note: Experimentally determined properties such as melting point, boiling point, and solubility are not yet widely reported in the literature and would require experimental determination.
PART 2: Synthesis and Mechanistic Insights
The synthesis of pyrazolyl-substituted nicotinonitriles typically involves a multi-step sequence that culminates in the formation of the pyrazole ring on a pre-functionalized nicotinonitrile scaffold. A highly effective and rational approach is the condensation of a hydrazinylnicotinonitrile precursor with a 1,3-dicarbonyl compound, such as acetylacetone. This method is well-documented for analogous structures and provides a reliable pathway to the target molecule.[2][7]
Proposed Synthetic Pathway
The logical synthesis of this compound can be envisioned as a two-step process starting from 2-chloronicotinonitrile.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
The following protocol is adapted from established procedures for the synthesis of structurally related pyrazolyl-nicotinonitriles.[2][7]
Step 1: Synthesis of 2-Hydrazinylnicotinonitrile
-
Reaction Setup: To a solution of 2-chloronicotinonitrile (1 equivalent) in ethanol, add hydrazine hydrate (4 equivalents).
-
Reaction Conditions: Stir the reaction mixture under reflux for approximately 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield 2-hydrazinylnicotinonitrile.
Causality: The use of an excess of hydrazine hydrate drives the nucleophilic aromatic substitution reaction to completion, replacing the chloro group with the hydrazinyl moiety. Ethanol serves as a suitable polar protic solvent for both reactants.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flask containing acetic acid, dissolve 2-hydrazinylnicotinonitrile (1 equivalent). Add acetylacetone (1 equivalent) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for approximately 8 hours. Monitor the reaction's progress via TLC.
-
Work-up and Isolation: After cooling, the solid product is expected to precipitate. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.
Mechanistic Insight: This reaction is a classic example of the Knorr pyrazole synthesis. The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic pyrazole ring. Acetic acid acts as both a solvent and a catalyst for the condensation and dehydration steps.
Caption: Simplified mechanism of the Knorr pyrazole synthesis.
PART 3: Analytical Characterization
The unambiguous identification and confirmation of the structure of the synthesized compound are paramount. Based on data from analogous compounds, the following spectroscopic characteristics are expected.[7]
| Analytical Technique | Expected Observations |
| Infrared (IR) Spectroscopy | A sharp, strong absorption band around 2210-2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. |
| ¹H NMR Spectroscopy | - Two singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to 3H, for the two methyl groups on the pyrazole ring.- A singlet around δ 6.0-6.2 ppm, integrating to 1H, for the C4-proton of the pyrazole ring.- A multiplet system in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons of the pyridine ring. |
| ¹³C NMR Spectroscopy | - Signals for the two pyrazole methyl carbons.- A signal for the nitrile carbon (C≡N) typically in the range of δ 115-120 ppm.- Signals corresponding to the carbons of the pyrazole and pyridine rings. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the calculated molecular weight (198.23). |
| Elemental Analysis | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should align with the calculated values for the molecular formula C₁₁H₁₀N₄. |
PART 4: Applications in Drug Development and Medicinal Chemistry
The pyrazolyl-nicotinonitrile scaffold is a compelling starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The nitrogen atoms in both the pyridine and pyrazole rings can act as hydrogen bond acceptors, while the overall structure provides a rigid framework for orienting various substituents to interact with specific binding pockets in enzymes.
Potential Therapeutic Targets:
-
Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site. The pyrazolyl-nicotinonitrile scaffold can be elaborated with different side chains to target specific kinases implicated in cancer and inflammatory diseases, such as PIM-1 kinase.[3]
-
Anticancer Activity: Derivatives of both pyrazole and nicotinonitrile have demonstrated potent cytotoxic effects against various cancer cell lines, including hepatocellular and cervical carcinoma.[2] The combination of these two moieties may lead to synergistic or enhanced anticancer activity.
-
Antimicrobial and Antiviral Agents: The rich electronic nature and structural diversity of pyrazole derivatives have led to their investigation as antibacterial, antifungal, and antiviral compounds.[8]
The core structure of this compound serves as a versatile platform for library synthesis. By modifying the substituents on the pyridine ring or the pyrazole methyl groups, chemists can systematically explore the structure-activity relationship (SAR) and optimize the compound's potency and selectivity for a given biological target.
PART 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling heterocyclic nitrogen-containing compounds should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
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An In-Depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile is a heterocyclic compound featuring a pyrazole ring linked to a nicotinonitrile moiety. This molecular scaffold is of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyrazole and nicotinonitrile cores. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects[1]. Similarly, the nicotinonitrile framework is a key component in numerous bioactive molecules. The combination of these two pharmacophores in a single molecule presents a promising avenue for the discovery of novel therapeutic agents.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers in drug discovery and development.
Chemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₄ | |
| Molecular Weight | 198.22 g/mol | , |
| CAS Number | 1134518-34-5 | |
| Appearance | Expected to be a solid | General knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |
Synthesis
The synthesis of this compound can be achieved through a condensation reaction between a suitable hydrazinylnicotinonitrile precursor and acetylacetone. This method is a common and effective way to form the 3,5-dimethylpyrazole ring system. A plausible synthetic route is outlined below, based on established methodologies for similar compounds[2].
Proposed Synthetic Pathway
A likely synthetic approach involves a two-step process starting from a readily available chloronicotinonitrile. The first step is the formation of a hydrazinylnicotinonitrile intermediate, followed by cyclization with acetylacetone.
Experimental Protocol (Representative)
This protocol is adapted from the synthesis of a structurally related compound and serves as a guide for the preparation of this compound[2].
Step 1: Synthesis of 2-Hydrazinylnicotinonitrile
-
To a solution of 2-chloronicotinonitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (4 equivalents).
-
Heat the reaction mixture under reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by column chromatography.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve 2-hydrazinylnicotinonitrile (1 equivalent) in a mixture of ethanol and glacial acetic acid.
-
Add acetylacetone (1 equivalent) to the solution.
-
Heat the reaction mixture at reflux for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
The product may be isolated by pouring the reaction mixture into ice water, followed by filtration of the resulting solid.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/dioxane[2].
Characterization
The structure of this compound can be confirmed using a combination of spectroscopic techniques. The following are expected characterization data based on the analysis of a similar, more complex molecule containing the same core structure[2].
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the nitrile and aromatic functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (nitrile) | ~2210 - 2230 |
| C=N (pyrazole & pyridine) | ~1620 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum should display distinct signals for the methyl groups on the pyrazole ring and the protons of the pyridine and pyrazole rings.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazole-CH₃ | ~2.5 | Singlet |
| Pyrazole-H | ~6.0 - 7.5 | Singlet |
| Pyridine-H | ~7.5 - 9.0 | Multiplets |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Potential Applications in Drug Discovery
While specific biological studies on this compound are not extensively reported, the known pharmacological activities of its constituent moieties suggest several potential therapeutic applications.
Anticancer Activity
Both pyrazole and nicotinonitrile derivatives have demonstrated significant potential as anticancer agents[1][2]. The pyrazole ring is a core component of several approved anticancer drugs. The mechanism of action for such compounds often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. It is plausible that this compound could exhibit cytotoxic effects against various cancer cell lines.
Anti-inflammatory and Analgesic Properties
The pyrazole scaffold is famously present in non-steroidal anti-inflammatory drugs (NSAIDs)[1]. These compounds typically exert their effects by inhibiting cyclooxygenase (COX) enzymes. Therefore, this compound could be investigated for its potential anti-inflammatory and analgesic activities.
Workflow for Biological Evaluation
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a molecule with significant potential for further investigation in the field of medicinal chemistry. Its straightforward synthesis and the promising pharmacological profiles of its constituent pyrazole and nicotinonitrile moieties make it an attractive candidate for screening in various biological assays, particularly in the areas of oncology and inflammation. This technical guide provides a solid foundation for researchers to begin their exploration of this interesting heterocyclic compound.
References
-
A. M. M. Hassan, et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1985. [Link]
-
Angene Chemical. (n.d.). 6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)Pyridine-3-Carbonitrile. Retrieved from [Link]
-
Baral, P., et al. (2019). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 10, 1379. [Link]
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- 1. Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the known and anticipated physical properties of the heterocyclic compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its fundamental physicochemical characteristics. Given the nascent stage of publicly available data on this specific molecule, this guide synthesizes direct information with data from structurally analogous compounds to provide a robust predictive profile. Experimental protocols for the empirical determination of key physical properties are also detailed, empowering researchers to validate and expand upon the existing knowledge base.
Introduction and Chemical Identity
This compound, a molecule integrating a pyrazole and a nicotinonitrile moiety, represents a class of compounds of significant interest in medicinal chemistry. The unique arrangement of nitrogen-containing heterocycles often imparts favorable pharmacological properties. An accurate understanding of its physical properties is a critical prerequisite for its advancement through the drug development pipeline, influencing formulation, pharmacokinetics, and toxicological assessment.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| CAS Number | 1134518-34-5 | [1] |
| Molecular Formula | C₁₁H₁₀N₄ | [2] |
| Molecular Weight | 198.23 g/mol | [3] |
Core Physical Properties: A Data Synthesis Approach
Table 2: Summary of Physical Properties
| Property | Value | Notes and Comparative Insights |
| Melting Point | Data not available. Estimated to be in the range of 270-290 °C. | This estimation is based on the melting points of structurally similar compounds. For instance, 6-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)nicotinonitrile has a reported melting point of 287–289 °C[4]. Another complex derivative, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)nicotinonitrile, melts at 270–272 °C[5]. The presence of additional aromatic and halogenated moieties in these analogs would be expected to increase the melting point due to stronger intermolecular forces and higher molecular weight. Therefore, the parent compound is likely to have a melting point within or slightly below this range. |
| Boiling Point | Data not available. | Due to its relatively high molecular weight and polar nature, the compound is expected to have a high boiling point, likely above 300 °C. Distillation would likely require reduced pressure to prevent decomposition. |
| Solubility | Data not available. | Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF), and sparingly soluble in alcohols like methanol and ethanol. Its solubility in aqueous solutions is predicted to be low. |
| Appearance | Likely a white to off-white solid. | Based on the appearance of related pyrazole and nicotinonitrile derivatives. |
Spectroscopic and Analytical Characterization
While a complete, published spectrum for this compound is not available, the expected spectral characteristics can be inferred from the known spectra of its constituent moieties and closely related analogs.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Predicted IR Spectral Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |
| Nitrile (C≡N) | ~2210 - 2230 | The nitrile group typically shows a sharp, medium-intensity band in this region. For example, the IR spectrum of 6-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)nicotinonitrile displays a C≡N stretch at 2210 cm⁻¹[4]. |
| Aromatic C=C and C=N | ~1400 - 1650 | Multiple bands are expected in this region corresponding to the stretching vibrations of the pyrazole and pyridine rings. |
| C-H (Aromatic) | ~3000 - 3100 | Stretching vibrations for the C-H bonds on the aromatic rings. |
| C-H (Aliphatic) | ~2850 - 3000 | Stretching vibrations for the C-H bonds of the methyl groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The predicted chemical shifts are based on the analysis of similar structures.
Table 4: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine-H | ~7.5 - 8.5 | m | 3H | The protons on the nicotinonitrile ring are expected to appear in the aromatic region. |
| Pyrazole-H | ~6.1 - 6.2 | s | 1H | The lone proton on the pyrazole ring is anticipated to be a singlet in this region, as seen in 6-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)nicotinonitrile (δ 6.15 ppm)[4]. |
| Methyl (CH₃) | ~2.3 - 2.5 | s | 6H | The two methyl groups on the pyrazole ring are expected to appear as singlets. The reported values for a similar compound are δ 2.31 and 2.45 ppm[4]. |
Table 5: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Nitrile (C≡N) | ~117 - 120 | The carbon of the nitrile group is expected in this range. A value of 117.9 ppm is reported for a related structure[4]. |
| Aromatic/Heteroaromatic Carbons | ~108 - 160 | The carbons of the pyridine and pyrazole rings will appear in this broad region. |
| Methyl (CH₃) | ~18 - 20 | The carbons of the two methyl groups are expected at the higher field end of the spectrum. Values of 18.4 and 19.3 ppm are reported for a similar compound[4]. |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Expected Molecular Ion (M⁺): m/z = 198.0905 (calculated for C₁₁H₁₀N₄)
-
Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the nitrile group (CN), methyl groups (CH₃), and cleavage of the bond between the two heterocyclic rings.
Experimental Protocols for Physical Property Determination
To obtain definitive data for this compound, the following experimental protocols are recommended. These methods are standard in organic and medicinal chemistry and provide a framework for rigorous characterization.
Melting Point Determination
Rationale: The melting point is a crucial indicator of purity. A sharp melting range suggests a pure compound, while a broad range can indicate the presence of impurities.
Apparatus: Capillary melting point apparatus.
Procedure:
-
Finely powder a small amount of the crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min initially.
-
Observe the sample closely as the temperature approaches the estimated melting point.
-
Reduce the heating rate to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has melted (the clear point).
-
The melting point is reported as the range between these two temperatures.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Rationale: Understanding the solubility profile is critical for designing in vitro assays, formulation development, and predicting in vivo absorption.
Procedure:
-
Add approximately 1 mg of the compound to a series of vials.
-
To each vial, add 1 mL of a different solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO, DMF, acetone, dichloromethane, hexane).
-
Vortex each vial for 1 minute.
-
Visually inspect for dissolution.
-
If the compound dissolves, it is considered soluble at ≥ 1 mg/mL.
-
If not fully dissolved, the sample can be gently warmed and/or sonicated to assess for any increase in solubility.
-
For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., HPLC-UV).
Caption: Qualitative Solubility Assessment Workflow.
Conclusion
This technical guide has consolidated the available and inferred physical properties of this compound. While a complete experimental dataset is yet to be published, the provided information, based on sound chemical principles and comparative analysis of related structures, offers a valuable starting point for researchers. The detailed experimental protocols included herein provide a clear path for the empirical validation and expansion of this foundational knowledge. As this compound progresses through the research and development lifecycle, a comprehensive and accurate understanding of its physical properties will be indispensable for its successful application in the pharmaceutical sciences.
References
-
abcr Gute Chemie. AB405579 | CAS 1134518-34-5. Available from: [Link].
-
Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. 2014;19(12):20496-20510. Available from: [Link].
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules. 2019;24(10):1965. Available from: [Link].
-
Arctom. CAS NO. 1134518-34-5 | this compound. Available from: [Link].
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- 1. 1134518-34-5|this compound|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. AB405579 | CAS 1134518-34-5 – abcr Gute Chemie [abcr.com]
- 4. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
This guide provides a comprehensive technical overview of the solubility of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, a heterocyclic compound of interest in contemporary chemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of its solubility, the key factors influencing this critical property, and detailed, field-proven methodologies for its empirical determination.
Introduction: The Critical Role of Solubility in Scientific Research
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, understanding its solubility is paramount for a multitude of applications, including:
-
Synthetic Chemistry: Solvent selection for reactions, purification, and crystallization is directly dictated by the compound's solubility profile.
-
Pharmaceutical Development: Aqueous solubility is a major determinant of a drug candidate's oral bioavailability and its suitability for various formulations. Poor solubility can be a significant hurdle in the drug development pipeline.
-
In Vitro Biological Assays: Achieving accurate and reproducible results in biological screening assays necessitates that the test compound remains in solution at the required concentrations.
This guide will, therefore, equip the reader with the necessary knowledge to both predict and experimentally determine the solubility of this compound.
Physicochemical Properties and Predicted Solubility Profile
The molecular structure of this compound, which incorporates both a pyrazole and a nicotinonitrile moiety, provides valuable clues to its potential solubility.
-
Pyrazole Moiety: The 1H-pyrazole ring system is known to have limited solubility in water but exhibits greater solubility in organic solvents such as ethanol, methanol, and acetone.[1] The solubility of pyrazole derivatives can be enhanced by the introduction of polar functional groups.[2]
-
Nicotinonitrile Moiety: Nicotinonitrile, or 3-cyanopyridine, is readily soluble in water, as well as in common organic solvents like ethanol, ether, and benzene.[3]
-
Overall Structure: The combination of the relatively non-polar dimethyl-pyrazole component with the more polar nicotinonitrile ring suggests that this compound will likely exhibit moderate solubility in a range of organic solvents. Its aqueous solubility is expected to be limited but potentially improvable through formulation strategies.
A summary of the predicted solubility based on its constituent functional groups is presented in Table 1.
| Solvent Type | Predicted Solubility | Rationale |
| Water | Low to Moderate | The presence of nitrogen atoms allows for some hydrogen bonding, but the overall structure has significant non-polar character. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | Capable of hydrogen bonding and accommodating the polarity of the nicotinonitrile ring. |
| Polar Aprotic Solvents (e.g., Acetone, DMSO) | High | Good dipole-dipole interactions with the polar functionalities of the molecule. |
| Non-polar Solvents (e.g., Hexane, Toluene) | Low | The molecule's polarity is likely too high for significant dissolution in non-polar media. |
Factors Influencing the Solubility of this compound
Several key factors can influence the solubility of this compound:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[1] This is a critical parameter to consider during experimental work.
-
pH: The presence of nitrogen atoms in both the pyrazole and pyridine rings means that the compound's solubility can be pH-dependent. In acidic conditions, these nitrogen atoms can be protonated, forming salts that are generally more water-soluble.
-
Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being used in any solubility determination.
-
Presence of Co-solvents: The addition of a water-miscible organic solvent (co-solvent) to an aqueous solution can significantly enhance the solubility of poorly soluble organic compounds.
Experimental Determination of Solubility
To obtain precise and reliable solubility data, experimental determination is essential. Two common types of solubility assays are the thermodynamic and kinetic solubility assays. The choice between them depends on the stage of research and the specific information required.
Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at equilibrium with the solid material. It is considered the "gold standard" for solubility measurement.
Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for Thermodynamic Solubility Assay.
Detailed Protocol for Thermodynamic Solubility Assay:
-
Preparation: Accurately weigh an excess amount of this compound into a suitable vial (e.g., glass HPLC vial).
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), or an organic solvent) to the vial.
-
Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtering the solution through a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. A calibration curve of the compound in the same solvent must be prepared to ensure accurate quantification.
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL, µg/mL, or molarity (µM).
Kinetic Solubility Assay
Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of a large number of compounds. These assays measure the concentration at which a compound precipitates from a solution that is rapidly prepared from a concentrated stock solution (typically in DMSO).
Workflow for Kinetic Solubility Determination:
Caption: Workflow for Kinetic Solubility Assay.
Detailed Protocol for Kinetic Solubility Assay (Nephelometry Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Assay Plate Preparation: In a clear-bottom 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to all wells, including controls, to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%).
-
Incubation: Shake the plate for a defined period, typically 1 to 2 hours, at a controlled temperature.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, a thorough understanding of its chemical structure allows for reasoned predictions of its solubility behavior. This guide has provided a theoretical framework for understanding the factors that govern its solubility and has detailed robust, industry-standard protocols for its experimental determination. By applying these methodologies, researchers can obtain the critical solubility data necessary to advance their work with this promising compound.
References
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
This guide provides a comprehensive technical overview of the essential spectroscopic data required for the unambiguous structural elucidation and quality control of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile. For researchers in medicinal chemistry and drug development, pyrazole and nicotinonitrile scaffolds are of significant interest due to their wide-ranging biological activities, including antimicrobial and anticancer properties.[1][2][3][4] Therefore, rigorous and accurate characterization of novel derivatives like the title compound is a critical step in the discovery pipeline.
This document is structured not as a rigid template, but as a logical workflow that mirrors the process of characterizing a newly synthesized compound. We will delve into Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and interpreting the expected data to build a complete structural picture.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework
NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the precise arrangement of substituents on the pyrazole and pyridine rings.
Expert Rationale for Experimental Choices
The choice of solvent and NMR frequency is critical. A deuterated solvent that fully dissolves the sample without reacting with it is required; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common first choices for heterocyclic compounds.[5] A high-field spectrometer (e.g., 500 MHz) is recommended to achieve optimal signal dispersion, which is particularly important for resolving the closely spaced aromatic protons on the nicotinonitrile ring.
Detailed Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Filter the solution through a small cotton plug into a 5 mm NMR tube.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A 30-45° pulse angle with a relaxation delay of 1-2 seconds over 16-32 scans is typically sufficient.[5]
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to achieve an adequate signal-to-noise ratio.[5]
Predicted Spectral Data & Interpretation
The chemical structure, with systematic numbering for NMR assignment, forms the basis of our predictions.
Caption: Structure of this compound with atom numbering.
¹H NMR Predictions: The proton spectrum is expected to be clean and highly informative. The two methyl groups on the pyrazole ring will appear as sharp singlets, being magnetically equivalent. The pyrazole H4' proton will also be a singlet. The three protons on the nicotinonitrile ring will form a coupled system, appearing as distinct multiplets.
¹³C NMR Predictions: The carbon spectrum will show all 11 unique carbon atoms. The nitrile carbon will be significantly downfield. Carbons attached to nitrogen (C2, C3', C5', C6) will also be deshielded and appear at higher chemical shifts.[6]
Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Atom Label | Predicted ¹H δ (ppm), Multiplicity, Integration | Predicted ¹³C δ (ppm) | Rationale |
| C3-(C H₃) | ~2.3 (s, 3H) | ~14 | Typical chemical shift for a methyl group on a pyrazole ring.[5] |
| C5-(C H₃) | ~2.7 (s, 3H) | ~15 | Slightly downfield due to proximity to the pyridine ring linkage. |
| H4' | ~6.1 (s, 1H) | ~111 | Typical value for H4 of a 3,5-dimethylpyrazole ring.[7] |
| H4 | ~7.3 (dd, 1H) | ~122 | Coupled to both H5 and H6, appears as a doublet of doublets. |
| H5 | ~8.3 (dd, 1H) | ~140 | Deshielded by the adjacent nitrogen and the electron-withdrawing nitrile group. |
| H6 | ~8.8 (dd, 1H) | ~153 | Most deshielded aromatic proton due to proximity to the ring nitrogen. |
| C2 | - | ~155 | Attached to two nitrogen atoms (pyrazole and pyridine), highly deshielded. |
| C3 | - | ~115 | Position of the nitrile group. |
| C4 | - | ~122 | |
| C5 | - | ~140 | |
| C6 | - | ~153 | Attached to ring nitrogen. |
| C≡N | - | ~117 | Characteristic shift for a nitrile carbon. |
| C3' | - | ~143 | Methyl-substituted carbon in the pyrazole ring. |
| C4' | - | ~111 | |
| C5' | - | ~152 | Methyl-substituted carbon linked to the pyridine ring, deshielded. |
Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, its primary utility is the confirmation of the nitrile (C≡N) group and the characteristic vibrations of the heterocyclic aromatic rings.
Expert Rationale for Experimental Choices
Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a solid sample. It requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra, making it superior to traditional KBr pellet methods for routine analysis.
Detailed Experimental Protocol: FT-IR Analysis
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the spectrum of the ambient environment.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Predicted Spectral Data & Interpretation
The IR spectrum will be dominated by several key features. The most diagnostic band will be the sharp, strong absorption from the nitrile group.
Table 2: Predicted FT-IR Absorption Bands
| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the pyrazole and pyridine rings. |
| 2980-2850 | Weak | Aliphatic C-H Stretch | From the two methyl groups. |
| ~2230 | Strong, Sharp | C≡N Stretch (Nitrile) | A highly characteristic and unambiguous absorption for the nitrile functional group.[8] |
| 1600-1450 | Medium-Strong | C=C and C=N Ring Stretching | A complex series of bands corresponding to the vibrations of the pyrazole and pyridine aromatic systems.[9][10] |
| 1420-1400 | Medium | Pyrazole Ring Vibration | Specific vibrations associated with the pyrazole nucleus.[9] |
| Below 900 | Medium-Strong | C-H Out-of-Plane Bending | Bending vibrations can help confirm the substitution pattern on the aromatic rings. |
Part 3: Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.
Expert Rationale for Experimental Choices
Electron Ionization (EI) is a standard "hard" ionization technique that imparts significant energy to the molecule, leading to predictable and reproducible fragmentation. This makes it ideal for structural confirmation and for creating a reference mass spectrum. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition from the exact mass of the molecular ion.
Detailed Experimental Protocol: MS Analysis
-
Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via a direct insertion probe or coupled with a GC inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source.[11]
-
Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions to generate the mass spectrum.
Predicted Spectral Data & Fragmentation
The molecular formula is C₁₁H₉N₅, giving a monoisotopic mass of 211.0858 g/mol . The EI mass spectrum should show a strong molecular ion peak (M⁺˙) at m/z = 211. The fragmentation will likely proceed through cleavage at the bond connecting the two rings, as this is a point of relative weakness.
Caption: Proposed EI-MS fragmentation pathway for the title compound.
Table 3: Predicted Key Ions in Mass Spectrum
| Predicted m/z | Ion Identity | Rationale |
| 211 | [C₁₁H₉N₅]⁺˙ (M⁺˙) | Molecular ion. Its presence confirms the molecular weight. |
| 116 | [C₆H₂N₃]⁺˙ | Loss of the 3,5-dimethylpyrazolyl radical. |
| 102 | [C₅H₂N₂]⁺ | Loss of a nitrogen radical from the nicotinonitrile fragment. |
| 95 | [C₅H₇N₂]⁺ | Represents the stable 3,5-dimethylpyrazolyl cation, likely a major peak. |
Integrated Analysis and Structural Confirmation
The true power of spectroscopic analysis lies in the integration of all data. The process of confirmation is a self-validating system:
-
Mass Spectrometry establishes the molecular weight (211 g/mol ) and elemental formula (via HRMS), confirming that the product has the correct composition.
-
FT-IR Spectroscopy provides immediate confirmation of key functional groups, most notably the strong C≡N stretch (~2230 cm⁻¹), proving the presence of the nitrile.
-
NMR Spectroscopy provides the definitive structural proof. ¹H NMR confirms the number and connectivity of all protons, showing the characteristic singlets for the pyrazole moiety and the coupled system for the nicotinonitrile ring. ¹³C NMR confirms the presence of all 11 unique carbons in their expected electronic environments.
Together, these three techniques leave no ambiguity. They collectively confirm the molecular formula, the presence of all functional groups, and the specific isomeric arrangement of the this compound structure. This multi-faceted approach ensures the highest level of trustworthiness and scientific integrity for researchers in the field.
References
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SpectraBase. (n.d.). 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-4-(2-furyl)-6-(trifluoromethyl)nicotinonitrile. Retrieved from [Link]
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ResearchGate. (2016). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]
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ChemRxiv. (2023). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives. Retrieved from [Link]
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ResearchGate. (2014). Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. Retrieved from [Link]
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Bulgarian Chemical Communications. (2018). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest. Retrieved from [Link]
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MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
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ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]
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Asian Journal of Chemistry. (2012). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]
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Semantic Scholar. (2014). Synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyrazolo[1,5-a]pyrimidine, and pyrazolo[5,1-c][12][13][14]triazine derivatives. Retrieved from [Link]
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National Genomics Data Center. (2024). Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. Retrieved from [Link]
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PubChem. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. Retrieved from [Link]
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National Institutes of Health. (2012). 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details a proven synthetic methodology, explores the underlying reaction mechanisms, provides guidance on characterization, and outlines the necessary safety precautions. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, actionable protocols.
Introduction and Significance
Nicotinonitrile derivatives are a class of organic compounds that have garnered considerable attention due to their diverse biological activities. The incorporation of a pyrazole moiety, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, into the nicotinonitrile scaffold can significantly enhance its pharmacological profile. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.
The target molecule, this compound, is a notable example of this synergy. Its structural features make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The dimethyl substitution on the pyrazole ring can influence the compound's lipophilicity and binding interactions with biological targets. This guide will provide a detailed exploration of the synthesis of this important molecule.
Retrosynthetic Analysis and Synthetic Strategy
The most logical and convergent synthetic approach to this compound involves the formation of the C-N bond between the nicotinonitrile and pyrazole rings. Two primary retrosynthetic disconnections are considered:
-
Strategy A: Nucleophilic Aromatic Substitution (SNAr). This is the most direct approach, involving the displacement of a suitable leaving group (typically a halogen) at the 2-position of the nicotinonitrile ring by the nucleophilic nitrogen of 3,5-dimethylpyrazole.
-
Strategy B: Ring Formation of the Pyrazole. This strategy involves the synthesis of a 2-hydrazinylnicotinonitrile intermediate, followed by condensation with a 1,3-dicarbonyl compound (acetylacetone in this case) to construct the 3,5-dimethylpyrazole ring directly onto the nicotinonitrile scaffold.
While Strategy A is more direct, this guide will focus on a detailed protocol inspired by a well-documented procedure for a structurally similar compound, which follows Strategy B. This approach is robust and provides a clear, step-by-step pathway to a related class of compounds.
Reaction Mechanism
The synthesis via Strategy B involves two key transformations:
-
Nucleophilic Aromatic Substitution to form the Hydrazinyl Intermediate: The reaction of 2-chloronicotinonitrile with hydrazine hydrate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrile group at the 3-position and the ring nitrogen activate the 2-position of the pyridine ring towards nucleophilic attack. The lone pair of the hydrazine nitrogen attacks the electron-deficient carbon, leading to the formation of a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group.
-
Pyrazole Ring Formation (Knorr Pyrazole Synthesis): The subsequent reaction of the 2-hydrazinylnicotinonitrile with acetylacetone is a classic Knorr pyrazole synthesis. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the formation of the stable, aromatic 3,5-dimethylpyrazole ring.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis and is presented as a reliable method for obtaining the target compound.
4.1. Step 1: Synthesis of 2-Hydrazinylnicotinonitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloronicotinonitrile | 138.55 | 1.39 g | 0.01 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 (for 100%) | ~1.0 mL | ~0.02 |
| Ethanol | 46.07 | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloronicotinonitrile (1.39 g, 0.01 mol) and ethanol (20 mL).
-
Stir the mixture to dissolve the starting material.
-
Add hydrazine hydrate (~1.0 mL, ~0.02 mol) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product, 2-hydrazinylnicotinonitrile, will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
4.2. Step 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Hydrazinylnicotinonitrile | 134.14 | 1.34 g | 0.01 |
| Acetylacetone | 100.12 | 1.1 mL | 0.011 |
| Glacial Acetic Acid | 60.05 | 15 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, suspend 2-hydrazinylnicotinonitrile (1.34 g, 0.01 mol) in glacial acetic acid (15 mL).
-
Add acetylacetone (1.1 mL, 0.011 mol) to the suspension.
-
Heat the reaction mixture to reflux for 6-8 hours, with stirring. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice (~50 g) with stirring.
-
The crude product will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any residual acetic acid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure this compound.
-
Dry the purified product in a vacuum oven.
Characterization
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods. The following data for a closely related analog, 6-(2,4-dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)nicotinonitrile, can be used as a reference.[1]
Expected Characterization Data:
-
Infrared (IR) Spectroscopy:
-
A sharp absorption band around 2210-2230 cm-1 is characteristic of the nitrile (C≡N) stretching vibration.[1]
-
Aromatic C-H and C=C stretching vibrations will be observed in the regions of 3000-3100 cm-1 and 1400-1600 cm-1 , respectively.
-
-
1H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d6):
-
Two singlets for the two methyl groups on the pyrazole ring are expected around δ 2.3-2.5 ppm .[1]
-
A singlet for the proton at the 4-position of the pyrazole ring should appear around δ 6.1-6.3 ppm .[1]
-
The protons of the nicotinonitrile ring will appear as multiplets in the aromatic region (δ 7.5-8.5 ppm ).
-
-
13C Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d6):
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight of the target compound (C11H10N4, MW = 198.23 g/mol ).
-
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
2-Chloronicotinonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
3,5-Dimethylpyrazole: This compound is harmful if swallowed and causes skin and serious eye irritation.
-
Hydrazine Hydrate: Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme caution and use appropriate engineering controls to minimize exposure.
-
Acetylacetone: This is a flammable liquid and vapor and is harmful if swallowed.
-
Glacial Acetic Acid: This is a corrosive liquid that can cause severe skin burns and eye damage.
Always consult the Safety Data Sheet (SDS) for each reagent before use for complete safety and handling information.
Visualization of the Synthetic Workflow
The overall synthetic process can be visualized as follows:
Caption: Synthetic workflow for this compound.
Conclusion
This technical guide has outlined a detailed and reliable synthetic pathway for the preparation of this compound. By providing a step-by-step protocol, mechanistic insights, characterization guidelines, and essential safety information, this document serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds. The described methodology is robust and can likely be adapted for the synthesis of a variety of related pyrazolyl-nicotinonitrile derivatives, paving the way for further exploration of their chemical and biological properties.
References
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Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules. [Link][1]
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An In-Depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile Derivatives and Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships
Executive Summary: The fusion of distinct pharmacophores into single molecular entities represents a cornerstone of modern medicinal chemistry. This guide focuses on the 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile scaffold, a promising heterocyclic framework built from two components of high pharmacological significance: the pyrazole ring and the nicotinonitrile moiety. Pyrazole and its derivatives are integral to numerous FDA-approved drugs, valued for their metabolic stability and versatile roles as hydrogen bond donors/acceptors and bioisosteres.[1][2][3] Similarly, the nicotinonitrile core is a key structural element in a variety of bioactive agents.[4][5] This whitepaper provides a comprehensive technical overview for researchers and drug development professionals, detailing the rational design, synthetic methodologies, pharmacological profile—with a particular focus on anticancer applications—and critical structure-activity relationships (SAR) of this compound class.
Chapter 1: The Core Scaffold: A Rationale for Molecular Design
The Pyrazole Moiety: A Privileged Heterocycle
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] Its unique physicochemical properties make it a "privileged" structure in drug discovery. The N-1 nitrogen atom is pyrrole-like and can act as a hydrogen bond donor, while the N-2 nitrogen is pyridine-like and serves as a hydrogen bond acceptor.[1] This dual functionality allows for diverse and specific interactions with biological targets. Furthermore, the pyrazole ring often acts as a bioisosteric replacement for a phenyl ring, enhancing properties like lipophilicity and metabolic stability while facilitating strong binding interactions, such as the π–π stacking observed in the DPP-4 inhibitor Anagliptin.[1] Its presence in drugs like the anti-inflammatory Celecoxib, the PDE5 inhibitor Sildenafil, and the PARP inhibitor Niraparib underscores its therapeutic versatility.[1]
The Nicotinonitrile Core: A Versatile Pharmacophore
Nicotinonitrile, or 3-cyanopyridine, and its derivatives are prevalent in medicinal chemistry, demonstrating a wide array of biological activities including antitumor, antimicrobial, and anti-inflammatory properties.[4] The nitrile group (C≡N) is a potent hydrogen bond acceptor and can participate in dipole-dipole interactions within receptor binding pockets. Its linear geometry and electronic properties make it a valuable functional group for optimizing ligand-target engagement. Several established synthetic routes, including multi-component reactions, allow for the facile and diverse substitution of the pyridine ring, making it an ideal scaffold for building chemical libraries.[4]
The Hybrid Scaffold: A Strategy of Synergism
The strategic combination of the 3,5-dimethylpyrazole moiety with the nicotinonitrile core creates a hybrid molecule with significant therapeutic potential. The dimethyl substitution on the pyrazole ring provides steric bulk and lipophilicity, which can influence binding affinity and selectivity, while also blocking potential sites of metabolism. The linkage of the pyrazole's N-1 atom to the C-2 position of the nicotinonitrile ring establishes a rigid, planar system that serves as a robust platform for further functionalization, primarily at the C-4 and C-6 positions of the pyridine ring. This design is particularly aimed at developing agents that can engage with targets implicated in cell proliferation, such as protein kinases, making it a focal point for anticancer research.
Chapter 2: Synthetic Strategies and Methodologies
The synthesis of this compound derivatives typically involves a convergent strategy, where the core components are synthesized separately and then coupled, or a linear approach where the scaffold is built sequentially.
General Synthetic Workflow
The most logical approach involves the initial construction of a substituted 2-chloronicotinonitrile intermediate, followed by a nucleophilic aromatic substitution (SNAr) reaction with 3,5-dimethylpyrazole. This method offers flexibility and is amenable to creating a diverse library of analogs by varying the substituents on the nicotinonitrile core prior to the final coupling step.
Detailed Experimental Protocol: Synthesis of a Representative Derivative
This protocol is adapted from established methodologies for synthesizing related heterocyclic systems.[4] It describes the formation of a 2-chloronicotinonitrile intermediate followed by coupling with 3,5-dimethylpyrazole.
Step 1: Synthesis of 2-Hydroxy-4,6-disubstituted-nicotinonitrile (3)
-
To a solution of an appropriate 1,3-dicarbonyl compound (1.0 eq.), an aldehyde (1.0 eq.), and ethyl 2-cyanoacetate (1.0 eq.) in absolute ethanol (20 mL), add ammonium acetate (1.5 eq.).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 2-hydroxynicotinonitrile derivative.
Causality: This is a classic Hantzsch-type multi-component reaction. Ammonium acetate serves as the nitrogen source for the pyridine ring. The reaction proceeds through a series of condensations and cyclizations to efficiently form the highly substituted pyridine core in a single step.
Step 2: Synthesis of 2-Chloro-4,6-disubstituted-nicotinonitrile (4)
-
Suspend the 2-hydroxynicotinonitrile derivative (3) (1.0 eq.) in phosphorus oxychloride (POCl₃) (5-10 vol).
-
Carefully add phosphorus pentachloride (PCl₅) (1.2 eq.) portion-wise while stirring in an ice bath.
-
Heat the mixture under reflux for 6-8 hours. The reaction should become a clear solution.
-
After cooling, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The solid precipitate is collected by filtration, washed thoroughly with water until neutral, and dried. The crude product can be purified by recrystallization from ethanol.[4]
Causality: The hydroxyl group at the C2 position is a poor leaving group. Treatment with POCl₃/PCl₅ converts it into a chlorophosphate ester, an excellent leaving group, which is then displaced by a chloride ion to form the activated 2-chloro intermediate, which is highly susceptible to nucleophilic attack.
Step 3: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-disubstituted-nicotinonitrile (Target Compound)
-
In a suitable solvent such as Dimethylformamide (DMF) or Acetonitrile, dissolve the 2-chloronicotinonitrile intermediate (4) (1.0 eq.) and 3,5-dimethylpyrazole (1.1 eq.).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C for 3-5 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice water.
-
Collect the resulting solid by filtration, wash with water, and purify by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the final product.
Causality: This is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrile group and the pyridine ring nitrogen activate the C2 position towards nucleophilic attack. The base deprotonates the N-H of the 3,5-dimethylpyrazole, generating a more potent pyrazolate anion that acts as the nucleophile, displacing the chloride to form the final C-N bond.
Chapter 3: Pharmacological Profile with a Focus on Anticancer Activity
While the pyrazole scaffold is associated with a vast range of biological activities, derivatives of the this compound core have shown particularly noteworthy cytotoxic effects against various cancer cell lines.[4][6][7]
Cytotoxic Effects on Cancer Cell Lines
Studies have demonstrated that certain derivatives of this class exhibit moderate to strong cytotoxic activity against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines.[4] The antiproliferative activity is highly dependent on the nature of the substituents at the C4 and C6 positions of the nicotinonitrile ring.
Data Summary of In Vitro Cytotoxicity
The following table summarizes the reported activity of representative analogs. The specific IC₅₀ values are often proprietary or reported qualitatively in initial studies.
| Compound ID | R⁴ Substituent | R⁶ Substituent | Activity vs. HepG2 | Activity vs. HeLa | Reference |
| Analog A | 4-fluorophenyl-1-phenyl-1H-pyrazol-4-yl | naphthalen-1-yl | Moderate | Moderate | [4] |
| Analog B | (Modification of Analog A) | (Modification of A) | Strong | Strong | [4] |
| Analog C | (Modification of Analog A with additional nitriles) | (Modification of A) | Strong | Strong | [4] |
Putative Mechanisms of Action
The precise mechanism of action for this specific scaffold is still under investigation, but it likely aligns with mechanisms established for other pyrazole-containing anticancer agents. Potential mechanisms include:
-
Kinase Inhibition: Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell signaling and proliferation, such as FLT3.[8]
-
PARP Inhibition: The pyrazole nucleus is a key feature in PARP inhibitors like Niraparib, which disrupt DNA damage repair pathways in cancer cells.[1]
-
Induction of Apoptosis: These compounds may trigger programmed cell death (apoptosis) by interfering with key signaling pathways or by inducing cellular stress.[7]
-
ROS Production and Oxidative Stress: Some pyrazole derivatives have been shown to interfere with cellular redox balance, leading to increased reactive oxygen species (ROS) and subsequent cell death.[6]
Chapter 4: Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing lead compounds into clinical candidates. For the this compound scaffold, initial studies reveal several key trends.[4]
-
Importance of the Core: The this compound core is considered the essential pharmacophore. Modifications away from this central structure are more likely to be tolerated.
-
Substitutions at C4 and C6: These positions are the primary points for diversification and have a profound impact on cytotoxic activity. Introducing large, aromatic, and additional heterocyclic moieties (such as another pyrazole ring) at the C4 position appears to be favorable for activity.[4]
-
Role of Additional Polar/H-Bonding Groups: The introduction of groups capable of hydrogen bonding, such as -SH (thiol) and -NH, has been shown to significantly enhance cytotoxicity. This suggests that specific hydrogen bond interactions in the target's binding site are critical for potent activity.[4]
-
Impact of Nitrile Groups: Increasing the number of nitrile groups within the overall structure has been correlated with a significant increase in cytotoxic potency, possibly by enhancing electronic properties or providing additional points of interaction with the biological target.[4]
Chapter 5: Future Directions and Therapeutic Potential
The this compound scaffold represents a fertile ground for the development of novel therapeutic agents, particularly in oncology. The initial data on cytotoxicity are promising and provide a clear rationale for further investigation.
Future research should focus on:
-
Library Expansion: Synthesizing a broader and more diverse library of analogs by varying the substituents at the C4 and C6 positions to further refine SAR and optimize potency and selectivity.
-
Mechanism Deconvolution: Conducting detailed biological studies to elucidate the precise molecular mechanism of action. This includes identifying the primary protein target(s) through techniques like thermal shift assays, affinity chromatography, or computational docking studies.
-
In Vivo Evaluation: Advancing the most potent and selective compounds into preclinical animal models of cancer to assess their efficacy, pharmacokinetics, and safety profiles.
-
Broadening Therapeutic Scope: Screening optimized compounds against other disease targets where pyrazole derivatives have shown promise, such as inflammatory disorders, neurodegenerative diseases, and infectious agents.
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van Herk, T., Brussee, J., et al. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry, 46(18), 3945-3951. [Link]
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A Comprehensive Technical Guide to the Biological Activities of Pyrazole-Nicotinonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a well-established strategy for the development of novel therapeutic agents with enhanced efficacy and unique biological activity profiles. This guide delves into the compelling biological activities of hybrid molecules integrating two such privileged scaffolds: pyrazole and nicotinonitrile. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous FDA-approved drugs, celebrated for its wide spectrum of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Similarly, the nicotinonitrile moiety, a pyridine ring bearing a cyano group, is a key structural unit in various bioactive compounds, contributing to a range of activities such as kinase inhibition and antiviral effects.[3][4]
The strategic combination of these two moieties gives rise to pyrazole-nicotinonitrile compounds, a class of molecules that has demonstrated significant potential across multiple therapeutic areas. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. By synthesizing technical data with field-proven insights, this document aims to serve as a valuable resource for researchers and drug development professionals, elucidating the causality behind experimental choices and providing a foundation for future investigations.
Part 1: Anticancer Activity of Pyrazole-Nicotinonitrile Compounds
The development of novel anticancer agents is a paramount challenge in modern medicine. Pyrazole-nicotinonitrile derivatives have emerged as a promising class of compounds, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[5][6]
Mechanisms of Anticancer Action
The anticancer activity of pyrazole-nicotinonitrile compounds is often attributed to their ability to interfere with critical cellular processes essential for tumor growth and proliferation. Key mechanisms include the inhibition of protein kinases and the disruption of microtubule dynamics.[5][7]
Pyrazole-Nicotinonitriles as Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8][9]
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: EGFR and VEGFR-2 are key players in tumor development, angiogenesis, and metastasis.[10] Several novel fused pyrazole derivatives have been synthesized and evaluated as dual inhibitors of these tyrosine kinases.[10][11] The rationale behind this dual-inhibition strategy is to simultaneously block tumor cell proliferation and the formation of new blood vessels that supply nutrients to the tumor. Docking studies have supported the potent dual inhibitory activity of certain pyrazole derivatives by showing their interaction with key amino acids within the active sites of both EGFR and VEGFR-2.[10]
-
PIM-1 and Cyclin-Dependent Kinase 2 (CDK2) Inhibition: PIM-1 kinase is implicated in cell survival and proliferation, and its overexpression is associated with various cancers.[4][12] Nicotinonitrile and pyrazolyl nicotinonitrile derivatives have been investigated as PIM-1 kinase inhibitors.[12] Similarly, CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[13] Certain pyrazole derivatives have demonstrated potent inhibitory activity against CDK2, suggesting a mechanism for their anticancer effects.[13]
Below is a generalized representation of a kinase inhibition pathway.
Caption: Generic Kinase Inhibition Pathway.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in mitosis.[14] Disruption of microtubule dynamics can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis. Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine binding site.[14][15][16]
The workflow for identifying tubulin polymerization inhibitors is depicted below.
Caption: Workflow for Identifying Tubulin Polymerization Inhibitors.
In Vitro Cytotoxicity Data
The cytotoxic effects of newly synthesized pyrazole-nicotinonitrile compounds are typically evaluated against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Compound 13 | HepG2 | 8.78 ± 0.7 | [17] |
| HeLa | 5.16 ± 0.4 | [17] | |
| Compound 19 | HepG2 | 15.32 ± 1.2 | [17] |
| HeLa | 4.26 ± 0.3 | [17] | |
| Compound 5b | K562 | 0.021 (µM) | [15] |
| A549 | 0.69 (µM) | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-nicotinonitrile compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Part 2: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Pyrazole-nicotinonitrile derivatives have demonstrated promising activity against a range of pathogenic microorganisms.[18][19][20]
Antibacterial Activity
Several studies have reported the synthesis of pyrazole and nicotinonitrile derivatives and their evaluation against both Gram-positive and Gram-negative bacteria.[18][20][21][22] In some cases, the newly synthesized compounds have shown activity higher than that of standard antibiotics like amoxicillin and ciprofloxacin.[18][21]
Antifungal Activity
In addition to antibacterial effects, certain pyrazole-nicotinonitrile compounds have been screened for their antifungal activity against various fungal strains, with some exhibiting significant inhibitory effects.[22][23]
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | E. coli | 0.25 | [21] |
| Compound 4 | S. epidermidis | 0.25 | [21] |
| Compound 21a | Fungal Strains | 2.9 - 7.8 | [22] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial or fungal suspension to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The workflow for antimicrobial susceptibility testing is illustrated below.
Caption: Antimicrobial Susceptibility Testing Workflow.
Part 3: Anti-inflammatory Activity
Cyclooxygenase (COX) Inhibition
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2][27] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[2] Some pyrazole derivatives have shown potent and selective COX-2 inhibitory activity.[27][28]
Modulation of Pro-inflammatory Mediators
The anti-inflammatory activity of these compounds is also attributed to their ability to inhibit the production of other pro-inflammatory mediators, such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (ILs).[25][29]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Inhibition in Macrophages
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) for 24 hours.
-
Nitrite Measurement: Measure the amount of nitric oxide produced by the cells by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
The LPS-induced inflammatory pathway in macrophages is depicted below.
Caption: LPS-Induced Inflammatory Pathway in Macrophages.
Conclusion
Pyrazole-nicotinonitrile compounds represent a versatile and promising scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their potent anticancer effects, mediated through mechanisms such as kinase inhibition and disruption of tubulin polymerization, highlight their potential for the development of novel oncology therapeutics. Furthermore, their significant antimicrobial and anti-inflammatory properties warrant further investigation for the treatment of infectious and inflammatory diseases. The structure-activity relationship studies, though still emerging, suggest that strategic modifications to the pyrazole and nicotinonitrile cores can lead to enhanced potency and selectivity. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation of these compounds. Future research should focus on lead optimization to improve pharmacokinetic profiles and in vivo efficacy, paving the way for the clinical translation of this promising class of molecules.
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The Therapeutic Potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
The confluence of the pyrazole and nicotinonitrile scaffolds in the singular molecule, 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, presents a compelling starting point for the development of novel therapeutics. This technical guide provides a comprehensive analysis of this compound, delving into its synthesis, physicochemical properties, and, most critically, its potential therapeutic applications, with a primary focus on oncology. Drawing upon extensive research into its constituent moieties and structurally related analogues, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to explore the full therapeutic promise of this chemical entity. We will examine the established anti-cancer activities of pyrazole and nicotinonitrile derivatives, explore plausible mechanisms of action centered around kinase inhibition, and provide detailed experimental protocols to facilitate further investigation.
Introduction: The Rationale for a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. The title compound, this compound, exemplifies this approach by integrating two well-established heterocyclic systems: pyrazole and nicotinonitrile. Both of these rings are considered "privileged structures" due to their recurrence in a multitude of biologically active compounds.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold known for a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] Crucially, pyrazole derivatives have emerged as a significant class of anticancer agents, with several FDA-approved drugs incorporating this moiety.[3][4] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer progression, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR).[4][5]
Similarly, the nicotinonitrile (3-cyanopyridine) scaffold is a key component in a number of approved and investigational drugs.[6] Nicotinonitrile derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases, including PIM-1 kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6][7]
The amalgamation of these two potent pharmacophores in this compound suggests a high probability of synergistic or enhanced biological activity, making it a molecule of significant interest for therapeutic development, particularly in the realm of oncology.
Synthesis and Characterization
The synthesis of this compound and its derivatives typically proceeds through a multi-step reaction sequence, commencing with the formation of a substituted nicotinonitrile precursor. A general and adaptable synthetic route is outlined below, based on established methodologies for similar compounds.
General Synthetic Pathway
The synthesis often begins with a multi-component reaction to construct the core nicotinonitrile ring, followed by the introduction of the pyrazole moiety. A plausible and commonly employed strategy involves the following key transformations:
Figure 1: General synthetic workflow for 2-(pyrazol-1-yl)nicotinonitrile derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Analogue
The following protocol is adapted from the synthesis of 6-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)nicotinonitrile, a structurally related compound with demonstrated cytotoxic activity. This provides a tangible experimental framework for researchers.
Step 1: Synthesis of 6-(2,4-Dichlorophenyl)-4-(4-fluorophenyl)-2-hydrazinylnicotinonitrile
-
A mixture of the corresponding 2-chloronicotinonitrile derivative (0.01 mol) and hydrazine hydrate (0.04 mol) in ethanol (20 mL) is refluxed for 6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield the 2-hydrazinylnicotinonitrile intermediate.
Step 2: Synthesis of 6-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)nicotinonitrile
-
A mixture of the 2-hydrazinylnicotinonitrile intermediate (0.01 mol) and acetylacetone (0.01 mol) in glacial acetic acid (15 mL) is refluxed for 8 hours.
-
Upon cooling, the solid product precipitates out of the solution.
-
The solid is collected by filtration, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and dioxane) to afford the final product.
Characterization
The synthesized compounds should be thoroughly characterized using a suite of analytical techniques to confirm their structure and purity.
| Analytical Technique | Expected Observations |
| Infrared (IR) Spectroscopy | Characteristic absorption band for the nitrile (C≡N) group around 2210-2230 cm⁻¹. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Singlets corresponding to the two methyl groups on the pyrazole ring, a singlet for the pyrazole C4-H, and aromatic protons in the expected regions. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals for the methyl carbons, the nitrile carbon, and the aromatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
| Elemental Analysis | The percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the calculated values. |
Potential Therapeutic Applications: A Focus on Oncology
The primary therapeutic promise of this compound and its derivatives lies in their potential as anticancer agents. This is strongly supported by the extensive body of literature on the anticancer activities of both pyrazole and nicotinonitrile-containing compounds.[5][6][8]
Evidence from Structurally Related Compounds
While direct biological data for the title compound is not extensively available in the public domain, studies on closely related analogues provide compelling evidence of its potential. For instance, a series of novel nicotinonitrile derivatives bearing a pyrazole moiety were synthesized and evaluated for their in vitro cytotoxic activities against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines.[9] One of the synthesized compounds, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)nicotinonitrile , demonstrated significant cytotoxic effects.[9]
Another study reported the synthesis of novel pyridine and pyrazolyl pyridine conjugates and their evaluation as PIM-1 kinase inhibitors and caspase activators.[10] A pyrazolyl nicotinonitrile derivative in this study showed potent cytotoxic activity against MCF-7 and HepG2 cancer cells, with IC50 values in the sub-micromolar range, and was a strong inhibitor of PIM-1 kinase.[10]
Plausible Mechanisms of Action: Kinase Inhibition
A recurring theme in the anticancer activity of pyrazole and nicotinonitrile derivatives is the inhibition of protein kinases.[5][6][11] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Figure 2: A simplified diagram illustrating the potential mechanism of action via kinase inhibition.
Based on the literature for related compounds, potential kinase targets for this compound include:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[12][13]
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle. CDK inhibitors can induce cell cycle arrest and apoptosis in cancer cells.[5][11]
-
PIM-1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation.[7][10]
-
c-Met Kinase: A receptor tyrosine kinase that, when activated, can lead to tumor growth, metastasis, and angiogenesis.[14]
Experimental Workflows for Preclinical Evaluation
To rigorously assess the therapeutic potential of this compound, a systematic preclinical evaluation is essential. The following experimental workflows provide a roadmap for such an investigation.
In Vitro Cytotoxicity Assays
The initial step is to determine the compound's ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assays
To investigate the mechanism of action, it is crucial to assess the compound's ability to inhibit specific kinases. In vitro kinase assays can be performed using purified recombinant enzymes.
Protocol: In Vitro Kinase Inhibition Assay (General)
-
Reaction Setup: In a 96-well plate, combine the purified kinase, a specific substrate, and ATP in a reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase for a defined period.
-
Detection: Measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or luminescence-based assays that quantify the amount of ATP remaining after the reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Apoptosis and Cell Cycle Analysis
To understand how the compound induces cell death, apoptosis and cell cycle analysis can be performed using flow cytometry.
Figure 3: A high-level experimental workflow for preclinical evaluation.
Future Directions and Conclusion
The available evidence strongly suggests that this compound is a promising scaffold for the development of novel anticancer agents. Its synthesis is achievable through established chemical methodologies, and the well-documented anticancer activities of its constituent pyrazole and nicotinonitrile moieties provide a solid rationale for its investigation.
Future research should focus on the following key areas:
-
Comprehensive Biological Evaluation: A thorough in vitro screening of the title compound against a panel of cancer cell lines is imperative to determine its cytotoxic profile and identify sensitive cancer types.
-
Target Identification and Validation: Elucidating the precise molecular targets of this compound is crucial. Kinase profiling studies against a broad panel of kinases will be instrumental in identifying its primary mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues will be essential to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.
-
In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical in vivo studies using animal models of cancer (e.g., xenograft models) to assess their antitumor efficacy and safety.
References
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. ([Link])
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. ([Link])
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Pyrazoles as anticancer agents: Recent advances. ([Link])
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. ([Link])
-
Review: Anticancer Activity Of Pyrazole. ([Link])
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. ([Link])
-
Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. ([Link])
-
Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. ([Link])
-
Nicotinonitrile derivatives as antitumor agents. ([Link])
-
Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. ([Link])
-
ChemInform Abstract: Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. ([Link])
-
Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. ([Link])
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. ([Link])
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. ([Link])
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. ([Link])
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ([Link])
-
Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. ([Link])
-
Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. ([Link])
-
Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. ([Link])
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. ([Link])
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ([Link])
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(PDF) Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents ID: Orcid ID. ([Link])
-
Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. ([Link])
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. ([Link])
-
Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson's Disease. ([Link])
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. ([Link])
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. ([Link])
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Methodological & Application
Application Note & Synthesis Protocol: 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
Document ID: AN-PYR-2301
Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, a key heterocyclic building block in contemporary drug discovery and materials science. The protocol is centered on a robust nucleophilic aromatic substitution (SNAr) reaction. We delve into the mechanistic rationale behind the procedural steps, offering expert insights to ensure reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method for obtaining this valuable compound.
Introduction and Scientific Context
The fusion of pyrazole and pyridine rings generates a class of compounds with significant pharmacological and chemical interest. Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antibacterial, and analgesic properties.[1] Similarly, the nicotinonitrile scaffold is a prevalent feature in many bioactive molecules. The target molecule, this compound, combines these two important pharmacophores, making it a valuable intermediate for the synthesis of novel chemical entities.
The synthesis strategy detailed herein employs a classical nucleophilic aromatic substitution (SNAr) pathway. This approach is widely utilized for the formation of C-N bonds on electron-deficient aromatic systems, such as the pyridine ring in 2-chloronicotinonitrile.[2][3] The electron-withdrawing nature of both the nitrile group and the ring nitrogen atom sufficiently activates the C2 position of the pyridine ring for nucleophilic attack by the deprotonated 3,5-dimethylpyrazole.
Reaction Scheme:
Figure 1: Overall synthesis reaction for this compound.
Materials and Methods
Reagents and Materials
This protocol requires standard laboratory-grade reagents. It is imperative to handle all chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
| Reagent/Material | CAS Number | Molecular Formula | M.W. ( g/mol ) | Supplier Notes |
| 2-Chloronicotinonitrile | 6602-54-6 | C₆H₃ClN₂ | 138.55 | Acros, Sigma-Aldrich |
| 3,5-Dimethylpyrazole | 67-51-6 | C₅H₈N₂ | 96.13 | Acros, Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Anhydrous, fine powder |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Anhydrous, <50 ppm H₂O |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Laboratory supply |
| Brine (Saturated NaCl) | 7647-14-5 | NaCl | 58.44 | Laboratory prepared |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | For drying |
| Silica Gel | 7631-86-9 | SiO₂ | 60.08 | 230-400 mesh |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Nitrogen or Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass column for chromatography
Detailed Synthesis Protocol
This protocol is designed for a 10 mmol scale synthesis. All glassware should be oven-dried prior to use to ensure anhydrous conditions.
Workflow Visualization
Caption: A step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinonitrile (1.39 g, 10.0 mmol, 1.0 equiv).
-
Add 3,5-dimethylpyrazole (1.06 g, 11.0 mmol, 1.1 equiv).[4] The slight excess of the pyrazole helps to drive the reaction to completion.
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv). K₂CO₃ acts as the base to deprotonate the pyrazole N-H, forming the active nucleophile, and to neutralize the HCl byproduct.
-
Add 20 mL of anhydrous N,N-Dimethylformamide (DMF). DMF is an ideal polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation without interfering with the nucleophile.
-
Fit the flask with a reflux condenser and place it under a nitrogen or argon atmosphere.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 90-100 °C using a heating mantle.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 1-2 hours. Use a 30% Ethyl Acetate in Hexanes mixture as the eluent. The starting material (2-chloronicotinonitrile) should have a different Rf value than the product. The reaction is typically complete within 6-8 hours.
-
-
Work-up and Extraction:
-
Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 100 mL of deionized water. This step quenches the reaction and precipitates the product while dissolving the inorganic salts.
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in the separatory funnel. Wash the combined organic phase sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The water washes remove residual DMF, and the brine wash helps to break any emulsions and begins the drying process.
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a light-colored solid.
-
-
Purification:
-
Purify the crude solid by flash column chromatography using silica gel.
-
Load the crude material onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40%).
-
Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Remove the solvent from the combined pure fractions under reduced pressure to afford this compound as a white to off-white solid.
-
Expected yield: 75-85%.
-
Characterization Data
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. While specific results will vary, representative data is provided below based on similar syntheses found in the literature.[2][5]
-
Appearance: White to off-white solid.
-
¹H NMR (400 MHz, CDCl₃) δ: ~8.5 (d, 1H), ~8.0 (d, 1H), ~7.2 (dd, 1H), 6.1 (s, 1H), 2.6 (s, 3H), 2.3 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃) δ: ~153.2, 151.8, 142.5, 140.7, 121.1, 116.5, 110.1, 108.8, 14.9, 13.8.
-
Mass Spec (ESI): m/z calculated for C₁₁H₁₀N₄ [M+H]⁺: 199.09, found: 199.1.
-
Melting Point: Literature values for similar compounds suggest a melting point well above 100 °C.
Conclusion and Expert Recommendations
The protocol described provides a reliable and scalable method for the synthesis of this compound. The success of this SNAr reaction is contingent on three key factors:
-
Anhydrous Conditions: Moisture can compete with the pyrazole nucleophile and reduce yield. Ensuring all glassware is dry and using anhydrous solvents is critical.
-
Effective Mixing: The reaction is heterogeneous due to the insolubility of K₂CO₃. Vigorous stirring is necessary to ensure efficient deprotonation of the pyrazole.
-
Purity of Starting Materials: Impurities in the 2-chloronicotinonitrile or 3,5-dimethylpyrazole can lead to side reactions and complicate purification.
For challenging substrates or if lower yields are observed, substituting potassium carbonate with a stronger base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) may improve reaction efficiency. However, these reagents require more stringent handling precautions. This robust protocol serves as a foundational method for accessing this and structurally related compounds for further research and development.
References
-
Mehmood, T., Bhosale, R., Reddy, J. P., et al. (n.d.). Schematic route for the synthesis of substituted pyrazolyl–pyridine ligand L. ResearchGate. Available at: [Link]
-
Synthesis of substituted pyrazolo [3,4-b]pyridines derivatives PYR 1-5. (n.d.). ResearchGate. Available at: [Link]
-
Fadda, A. A., El-Mekabaty, A., & El-Aker, F. M. (2014). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 19(11), 18015–18029. Available at: [Link]
-
El‐Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(2), 507-518. Available at: [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1968. Available at: [Link]
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Quiroga, J., & Insuasty, B. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(16), 3585. Available at: [Link]
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Christodoulou, M. S., et al. (2018). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 23(11), 2748. Available at: [Link]
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Gawande, P., & Puttamadaiah, R. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 649-653. Available at: [Link]
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Wikipedia contributors. (2023, December 2). 3,5-Dimethylpyrazole. Wikipedia. Available at: [Link]
-
2-Chloronicotinonitrile. (n.d.). PubChem. Retrieved from [Link]
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Application Note: Elucidating the Anticancer Mechanism of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The convergence of heterocyclic chemistry and oncology has yielded a plethora of molecules with promising therapeutic potential. Among these, compounds featuring pyrazole and nicotinonitrile scaffolds have garnered significant attention for their potent and diverse anticancer activities.[1][2] 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile is a synthetic heterocyclic compound that integrates these two key pharmacophores. While research on this specific molecule is emerging, the broader family of pyrazolyl-nicotinonitrile derivatives has been shown to exert cytotoxic effects across a range of cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and cervical (HeLa) cancers.[3][4][5][6] This application note synthesizes the current understanding of related compounds to propose a likely mechanism of action for this compound and provides detailed protocols for its investigation in a research setting.
Proposed Mechanism of Action
Based on extensive structure-activity relationship studies of analogous compounds, this compound likely functions as a multi-targeting agent, primarily through the inhibition of key protein kinases and the subsequent induction of apoptosis and cell cycle arrest. The proposed signaling cascade is initiated by the inhibition of critical kinases, leading to downstream effects that culminate in cancer cell death.
Primary Mode of Action: Kinase Inhibition
The pyrazole moiety is a well-established scaffold in the design of kinase inhibitors.[7] Derivatives of 2-(pyrazol-1-yl)nicotinonitrile have demonstrated inhibitory activity against several families of kinases crucial for cancer cell proliferation and survival.
-
Tyrosine Kinases (TKs): Numerous nicotinonitrile derivatives act as potent inhibitors of tyrosine kinases.[4] These enzymes are fundamental components of signaling pathways that control cell growth, differentiation, and survival, such as the EGFR and VEGFR pathways. Inhibition of these pathways can halt tumor progression and angiogenesis.
-
PIM-1 Kinase: The PIM family of serine/threonine kinases is frequently overexpressed in various cancers and is associated with promoting cell survival and resistance to apoptosis. Several pyrazole and cyanopyridine derivatives have been identified as potent PIM-1 kinase inhibitors.[8][9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. Inhibition of CDKs, particularly CDK2, by pyrazole-containing compounds can lead to cell cycle arrest, preventing cancer cells from dividing.[10]
The following diagram illustrates the proposed central role of kinase inhibition in the mechanism of action.
Caption: Proposed kinase targets of this compound.
Downstream Cellular Effects
The inhibition of these upstream kinases triggers a cascade of events leading to two primary outcomes: induction of apoptosis and cell cycle arrest.
-
Induction of Intrinsic Apoptosis: By inhibiting pro-survival kinases like PIM-1, the balance of pro- and anti-apoptotic proteins is shifted. This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[10] This change in the Bax/Bcl-2 ratio compromises mitochondrial membrane integrity, leading to the release of cytochrome c and the activation of the intrinsic caspase cascade, primarily through caspases 9 and 3.[4]
-
Cell Cycle Arrest: Inhibition of CDK2 disrupts the normal progression of the cell cycle, typically causing an arrest at the G1/S or G2/M phase transitions. This halt prevents the replication of damaged DNA and ultimately can lead to apoptosis if the cell cannot repair itself.
The integrated proposed mechanism of action is visualized below.
Caption: Standard workflow for Western Blot analysis.
Target Proteins and Rationale:
| Target Protein | Rationale | Expected Result with Treatment |
| p-EGFR, p-AKT | To confirm inhibition of a key tyrosine kinase pathway. | Decrease in phosphorylation. |
| PIM-1 | To verify a direct or indirect effect on this pro-survival kinase. | Decrease in protein level. |
| CDK2 | To assess impact on a key cell cycle regulator. | Decrease in protein level. |
| Bcl-2 | To measure changes in this key anti-apoptotic protein. | Decrease in protein level. |
| Bax | To measure changes in this key pro-apoptotic protein. | Increase in protein level. |
| Cleaved Caspase-9 | To confirm activation of the intrinsic apoptotic pathway. | Increase in cleaved form. |
| Cleaved Caspase-3 | To confirm executioner caspase activation. | Increase in cleaved form. |
| β-Actin | Loading control to ensure equal protein loading. | No change. |
Procedure (Abbreviated):
-
Treat cells with the compound at IC₅₀ concentration for a specified time.
-
Lyse cells and quantify total protein using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
The available evidence from related chemical structures strongly suggests that this compound exerts its anticancer effects through a multi-faceted mechanism involving the inhibition of critical oncogenic kinases, leading to the induction of apoptosis and cell cycle arrest. The protocols detailed in this application note provide a robust framework for researchers to systematically investigate and confirm this proposed mechanism of action, thereby contributing to the development of novel and effective cancer therapeutics.
References
- ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents.
- Abdel-Aziz, A. A.-M., et al. (2013).
- El-Hashash, M. A., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Bentham Science Publishers, 18(11), 1589-1598.
- Mehany, M. M., et al. (2024). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of Organic Chemistry, 60(2), 234-245.
- Amer, A., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed Central, 24(10), 1965.
- Abdelgawad, M. A., et al. (2024).
- Gouda, M. A., et al. (2014).
- Zhang, M., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(1), 1267-1279.
- Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(04).
- Lindsley, C. W., et al. (2012). Discovery of a series of 2-(1H-pyrazol-1-yl)pyridines as ALK5 inhibitors with potential utility in the prevention of dermal scarring. PubMed, 22(10), 3392-3397.
- Abd El-All, A. S., et al. (2022). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 12(15), 9036-9049.
- Husain, A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3747.
- ResearchGate. (n.d.). (A) Pyrazole and cyanopyridine derivatives as PIM-1 kinase...
- MDPI. (n.d.). Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR (compounds 17–27).
- Zhang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5821.
- Zhang, M., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 20(1), 1267-1279.
- Amer, A., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed, 24(10), 1965.
- Amer, A., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. MDPI, 24(10), 1965.
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
Authored by: Senior Application Scientist
Introduction: The Emerging Role of Pyrazole Derivatives in Oncology Research
The pyrazole nucleus, a five-membered aromatic heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, conferring a broad spectrum of pharmacological activities.[1][2] In recent years, pyrazole derivatives have garnered significant attention for their potential as anticancer agents, with numerous studies demonstrating their ability to interact with various cellular targets and induce cytotoxicity in a range of cancer cell lines.[1][3] These compounds have been shown to exert their anticancer effects through diverse mechanisms, including the inhibition of kinases like EGFR and CDK, disruption of tubulin polymerization, and induction of apoptosis.[1][3] The unique structural features of the pyrazole ring allow for extensive chemical modification, enabling the design of novel derivatives with enhanced potency and selectivity against cancer cells.[2]
This application note provides a detailed protocol for evaluating the in vitro cytotoxicity of a specific pyrazole derivative, 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile. This compound incorporates both the pyrazole and nicotinonitrile moieties, structural motifs that have been independently associated with anticancer properties.[4][5] The following protocols are designed for researchers, scientists, and drug development professionals to reliably assess the cytotoxic potential of this compound and to lay the groundwork for mechanistic studies.
Principle of the Cytotoxicity Assay
The primary method detailed here is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7] By measuring the absorbance of the solubilized formazan, we can quantify the reduction in cell viability upon treatment with the test compound and determine its half-maximal inhibitory concentration (IC₅₀), a key measure of a drug's potency.[9][10]
Experimental Workflow Overview
To ensure robust and reproducible results, a systematic workflow is essential. The process begins with the careful preparation of the test compound and selection of an appropriate cancer cell line. This is followed by cell seeding, treatment with a dilution series of the compound, incubation, and finally, the assessment of cell viability using the MTT assay. Subsequent data analysis will yield the IC₅₀ value, providing a quantitative measure of the compound's cytotoxic activity.
Caption: General workflow for in vitro cytotoxicity assessment.
Detailed Protocols
Materials and Reagents
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human breast adenocarcinoma cell line (MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA solution (0.25%)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Protocol 1: Preparation of Compound Stock and Working Solutions
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Ensure complete dissolution by vortexing. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, prepare a series of working solutions by diluting the stock solution with complete cell culture medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin). The final concentrations should span a range appropriate for determining the IC₅₀ value (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the culture medium should not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.[9]
Protocol 2: Cell Culture and Seeding
-
Cell Line Maintenance: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Once the cells reach 70-80% confluency, detach them using Trypsin-EDTA. Resuspend the cells in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.[9] Incubate the plate for 24 hours to allow for cell attachment.
Protocol 3: MTT Assay for Cell Viability
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO at the same final concentration as the highest compound concentration) and a positive control (e.g., Doxorubicin).[9]
-
Incubation: Incubate the treated plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Interpretation
-
Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[10] A sigmoidal dose-response curve is typically generated, and the IC₅₀ can be calculated using non-linear regression analysis software (e.g., GraphPad Prism).
Hypothetical Data Presentation
The cytotoxic activity of this compound is summarized in the table below, presenting hypothetical IC₅₀ values against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48 | 12.5 ± 1.3 |
| HeLa | Cervical Cancer | 48 | 25.8 ± 2.1 |
| A549 | Lung Carcinoma | 48 | 38.2 ± 3.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Mechanistic Insights: Potential Signaling Pathways
While the precise mechanism of action for this compound requires further investigation, many pyrazole derivatives are known to induce apoptosis.[1] A plausible mechanism involves the activation of the intrinsic apoptotic pathway, often triggered by cellular stress. This can lead to the activation of pro-apoptotic proteins like Bax and Bak, resulting in the release of cytochrome c from the mitochondria. Cytochrome c then initiates a caspase cascade, culminating in the activation of effector caspases like caspase-3, which execute the apoptotic program.
Caption: Putative intrinsic apoptotic pathway.
Conclusion and Future Directions
This application note provides a comprehensive and robust framework for the initial in vitro cytotoxic evaluation of this compound. The detailed protocols for the MTT assay enable the reliable determination of the compound's IC₅₀ value, a critical parameter for assessing its anticancer potential.[10] The presented data and mechanistic insights serve as a foundation for further investigation. Future studies should aim to elucidate the precise molecular targets and signaling pathways modulated by this compound. Assays such as Annexin V/PI staining for apoptosis detection and cell cycle analysis by flow cytometry would provide deeper insights into its mechanism of action.[9][10]
References
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Gao, C., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
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MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
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OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Odessa University Chemical Journal. [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
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SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. [Link]
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ResearchGate. (2025). ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. [Link]
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Application Notes and Protocols for 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile in Cell Culture Studies
Introduction: Unveiling the Potential of a Novel Heterocyclic Compound
In the landscape of contemporary drug discovery, heterocyclic compounds remain a cornerstone of medicinal chemistry, offering a rich scaffold for the development of novel therapeutic agents. Among these, pyrazole and nicotinonitrile derivatives have garnered significant attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile represents a compelling fusion of these two pharmacophores, presenting a promising candidate for investigation in various cell-based assays.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in cell culture studies. We will delve into its potential mechanisms of action, provide detailed protocols for assessing its cytotoxic and anti-proliferative effects, and offer insights into data interpretation and follow-up studies. Our approach emphasizes scientific integrity and provides a framework for robust and reproducible experimental design.
Scientific Rationale and Putative Mechanism of Action
While the precise molecular targets of this compound are still under active investigation, the broader family of pyrazole-containing compounds has been shown to exert its biological effects through various mechanisms.[4][5] Understanding these potential pathways is crucial for designing hypothesis-driven experiments.
Potential Molecular Targets and Signaling Pathways:
-
Kinase Inhibition: Many pyrazole derivatives are potent kinase inhibitors. For instance, some pyrazolyl nicotinonitrile analogs have been shown to inhibit PIM-1 kinase, a proto-oncogene frequently overexpressed in various cancers.[6] Inhibition of such kinases can disrupt cell cycle progression and induce apoptosis.
-
Modulation of Apoptotic Pathways: The cytotoxic effects observed with this class of compounds suggest an induction of programmed cell death. This could involve the activation of caspases, modulation of Bcl-2 family proteins, or interaction with other key regulators of apoptosis.[6]
-
Anti-inflammatory Action: Certain pyrazole derivatives are known to be selective COX-2 inhibitors, a key enzyme in the inflammatory cascade. This suggests a potential application in studying inflammatory diseases.
-
Interaction with Microtubules: Some pyrazole-containing compounds have been found to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, leading to its observed cytotoxic effects.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
To understand if the compound induces cell cycle arrest, flow cytometry analysis of propidium iodide (PI) stained cells is a standard method.
Materials:
-
This compound
-
Cancer cell lines
-
6-well cell culture plates
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells with ice-cold PBS and centrifuge.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
-
Data Analysis:
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Compare the cell cycle profiles of treated cells with the vehicle control to identify any cell cycle arrest.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and easy comparison.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) [1][7] |
| Derivative 1 | HepG2 | 8.78 ± 0.7 |
| Derivative 1 | HeLa | 5.16 ± 0.4 |
| Derivative 2 | HepG2 | 15.32 ± 1.2 |
| Derivative 2 | HeLa | 4.26 ± 0.3 |
Note: The IC₅₀ values presented here are for illustrative purposes based on derivatives of the core structure as reported in the literature. The specific IC₅₀ for this compound will need to be determined experimentally.
Future Directions and Mechanistic Studies
The initial cytotoxic and cell cycle data will provide a foundation for more in-depth mechanistic studies.
-
Apoptosis Assays: To confirm that cell death is occurring via apoptosis, techniques such as Annexin V/PI staining followed by flow cytometry, or western blotting for cleaved caspase-3 and PARP can be employed.
-
Target Identification: To identify the direct molecular targets, techniques like thermal shift assays, affinity chromatography, or computational docking studies can be utilized. [8]* In Vivo Studies: Promising in vitro results should be validated in preclinical animal models to assess the compound's efficacy and safety profile.
Conclusion
This compound is a compound of significant interest for cell-based research, particularly in the field of oncology. The protocols and guidelines presented here provide a robust framework for its initial characterization and for elucidating its mechanism of action. By employing these systematic approaches, researchers can effectively unlock the therapeutic potential of this novel heterocyclic agent.
References
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Al-Abdullah, E. S., Al-Harbi, S. A., & Al-Salahi, R. A. (2019). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 24(10), 1965. [Link]
-
Kumar, A., & Kumar, R. (2015). Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. ChemInform, 46(31). [Link]
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1965. [Link]
-
El-Sayed, N. N. E., & El-Bendary, E. R. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1965. [Link]
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Hu, C., Gao, Y., & Du, W. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Chemical Biology & Drug Design, 87(5), 673-679. [Link]
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Hu, C., Gao, Y., & Du, W. (2016). Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Chemical Biology & Drug Design, 87(5), 673-679. [Link]
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Al-Issa, S. A. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4984. [Link]
-
Yıldırım, S., & Çavuşoğlu, B. K. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6886. [Link]
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Nguyen, T. T., & Tran, T. D. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(38), 34267-34281. [Link]
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Taha, M., et al. (2020). Synthesis and biological evaluation of new pyrazolebenzenesulphonamides as potential anticancer agents and hCA I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1085-1096. [Link]
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Abdel-Maksoud, M. S., & Abdel-Aziz, M. (2023). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Scientific Reports, 13(1), 1-15. [Link]
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Al-Omran, F., & El-Gazzar, A. R. B. A. (2020). Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. Molecules, 25(8), 1851. [Link]
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Kumar, A., & Sharma, S. (2018). In vitro and in silico studies on novel N-substituted-3,5-diaryl-pyrazoline derivatives as COX-2 inhibitors and anti-inflammatory agents. Indian Journal of Pharmaceutical Sciences, 80(3), 474-482. [Link]
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Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5434. [Link]
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Kumar, A., et al. (2013). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 56(17), 6825-6836. [Link]
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Application Notes and Protocols for 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile in Cancer Research
Introduction: The Emerging Role of Pyrazole-Nicotinonitrile Scaffolds in Oncology
The intersection of pyrazole and nicotinonitrile moieties has given rise to a class of heterocyclic compounds with significant potential in cancer research. The pyrazole ring is a well-established pharmacophore, forming the core of numerous approved drugs, including kinase inhibitors.[1] When fused with the nicotinonitrile scaffold, these molecules exhibit potent anti-proliferative activities across a range of cancer cell lines. This guide focuses on a representative member of this class, 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, and provides a comprehensive framework for its investigation as a potential anti-cancer agent. Our exploration will be grounded in the current understanding of its likely mechanism of action as a PIM-1 kinase inhibitor, a promising target in oncology due to its central role in cell survival, proliferation, and therapeutic resistance.[2]
Synthesis and Characterization of this compound
The synthesis of this compound is typically achieved through a multi-step process, beginning with the formation of a substituted nicotinonitrile core, followed by the introduction of the pyrazole moiety. A common synthetic route involves the reaction of a 2-chloronicotinonitrile derivative with 3,5-dimethylpyrazole.[3][4]
A generalized synthetic workflow is depicted below:
Protocol 1: General Synthesis of a 2-(Pyrazol-1-yl)nicotinonitrile Derivative
This protocol is a generalized representation based on published literature for analogous compounds.[3]
-
Synthesis of the 2-Hydrazinylnicotinonitrile Intermediate:
-
A mixture of a 2-chloronicotinonitrile derivative (1 equivalent) and hydrazine hydrate (4 equivalents) in ethanol is refluxed for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the 2-hydrazinylnicotinonitrile intermediate.
-
-
Synthesis of the Final this compound Product:
-
The 2-hydrazinylnicotinonitrile intermediate (1 equivalent) is dissolved in glacial acetic acid.
-
Acetylacetone (1.1 equivalents) is added to the solution.
-
The mixture is refluxed for 3-5 hours.
-
After cooling, the resulting solid is filtered, washed with a suitable solvent (e.g., ethanol), and recrystallized to afford the pure this compound derivative.[4]
-
Characterization: The final product should be characterized by standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C≡N stretch of the nitrile).
-
Melting Point Analysis: As an indicator of purity.
In Vitro Efficacy Evaluation
The initial assessment of an anti-cancer compound involves determining its cytotoxic and anti-proliferative effects on a panel of cancer cell lines.
Table 1: Representative Cytotoxic Activity of Pyrazole-Nicotinonitrile Derivatives
| Compound Analogue | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Nicotinonitrile Derivative 8e | HepG2 (Liver) | ≤ 0.28 (as Pim-1 inhibitor) | [5] |
| Nicotinonitrile Derivative 8c | HepG2 (Liver) | Sub-micromolar (as Pim-1 inhibitor) | [5] |
| Pyrazolopyridine 19 | HeLa (Cervical) | 4.26 (µg/mL) | [1] |
| Pyrazolopyridine 13 | HepG2 (Liver) | 8.78 (µg/mL) | [1] |
| Pyrazole Derivative 14 | Colon Cancer | Not specified | [6] |
| Pyrazole Derivative 14 | Lung Adenocarcinoma | Not specified |[6] |
Note: The data presented are for structurally related compounds to illustrate the potential potency. Researchers should determine the specific IC₅₀ values for this compound in their cell lines of interest.
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Mechanism of Action: Targeting the PIM-1 Kinase Signaling Pathway
Evidence suggests that pyrazole-nicotinonitrile derivatives exert their anti-cancer effects through the inhibition of PIM-1 kinase.[5][7] PIM-1 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD and regulating cell cycle progression.[8][9]
Protocol 7: Subcutaneous Xenograft Model
This protocol is based on established methods for evaluating PIM kinase inhibitors in vivo. [10][11]
-
Cell Implantation:
-
Harvest a suitable cancer cell line (e.g., one with known PIM-1 overexpression) and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Prepare a formulation of this compound for the desired route of administration (e.g., oral gavage).
-
Administer the compound at a predetermined dose and schedule (e.g., once or twice daily).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-BAD).
-
Conclusion
This compound represents a promising scaffold for the development of novel anti-cancer therapeutics. Grounded in the hypothesis of PIM-1 kinase inhibition, the protocols outlined in this guide provide a comprehensive framework for its preclinical evaluation, from initial cytotoxicity screening to in vivo efficacy studies. By systematically investigating its mechanism of action and anti-tumor properties, researchers can elucidate the full potential of this and related compounds in the field of oncology.
References
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El-Gamal, M. I., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 128, 106126. Available at: [Link]
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ResearchGate. (n.d.). Nicotinonitrile-derived Apoptotic Inducers: Design, Synthesis, X-ray Crystal Structure and Pim Kinase Inhibition. Request PDF. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4984. Available at: [Link]
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PIM1 targeted degradation prevents the emergence of chemoresistance in prostate cancer. (2024). Cell Chemical Biology, 31(2), 326-337.e11. Available at: [Link]
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Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer. (2023). Pharmaceuticals, 16(4), 534. Available at: [Link]
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A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. (2014). PLoS ONE, 9(11), e111104. Available at: [Link]
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Moreau, P., et al. (2016). Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. Recent Patents on Anti-Cancer Drug Discovery, 11(3), 309-321. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 values of PIM-1 kinase inhibition of the most cytotoxic compounds. Available at: [Link]
-
ResearchGate. (n.d.). IC 50 values of PIM-1 inhibitory potency of synthesized compounds in.... Available at: [Link]
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Moreau, P., et al. (2016). Heteroaromatic Pim Kinase Inhibitors Containing a Pyrazole Moiety. Semantic Scholar. Available at: [Link]
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Amr, A. G. E., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1965. Available at: [Link]
-
Alagöz, M. A., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules, 26(22), 6889. Available at: [Link]
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Amr, A. G. E., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PubMed. Available at: [Link]
-
El-Sayed, A. A., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 30. Available at: [Link]
-
ResearchGate. (n.d.). Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. Available at: [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). Semantic Scholar. Available at: [Link]
-
PIM1 targeted degradation prevents the emergence of chemoresistance in prostate cancer. (2024). PubMed. Available at: [Link]
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ResearchGate. (n.d.). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Request PDF. Available at: [Link]
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Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega, 8(22), 19576–19593. Available at: [Link]
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PIM-1 inhibition with AZD1208 to prevent osimertinib-induced resistance in EGFR-mutation positive non-small cell lung cancer. (2019). Journal of Cancer Metastasis and Treatment, 5, 20. Available at: [Link]
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Application Notes and Protocols for 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile in Drug Discovery
Introduction: The Pyrazole-Nicotinonitrile Scaffold as a Privileged Motif in Medicinal Chemistry
The confluence of pyrazole and nicotinonitrile moieties within a single molecular framework gives rise to a scaffold of significant interest in contemporary drug discovery. Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are integral components of numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Their synthetic tractability and ability to engage in various biological interactions have cemented their status as a "privileged scaffold" in medicinal chemistry. Similarly, the nicotinonitrile core, a substituted pyridine ring bearing a nitrile group, is a key pharmacophore in a variety of bioactive molecules, often serving as a versatile synthetic handle for further molecular elaboration.
The strategic fusion of these two pharmacophores in 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile creates a molecule with a unique electronic and steric profile, predisposing it to interact with a range of biological targets. While direct biological data for this specific molecule is nascent in publicly accessible literature, the extensive body of research on its close analogs strongly suggests its potential as a valuable building block for the development of novel therapeutics, particularly in oncology and inflammatory diseases. This document provides a comprehensive guide to the synthesis, potential applications, and relevant experimental protocols for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Physicochemical Properties
Precise physicochemical data for this compound is not extensively reported. However, based on the analysis of a closely related analog, 6-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)nicotinonitrile, we can infer a set of representative properties.[4] Researchers should perform their own characterization for the specific compound.
| Property | Representative Value (for a closely related analog) |
| Molecular Formula | C₂₃H₁₅Cl₂FN₄ |
| Molecular Weight | 437.30 g/mol |
| Appearance | Pale crystalline solid |
| Melting Point | 287–289 °C |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in other organic solvents. |
| Key Spectroscopic Features (IR, ν, cm⁻¹) | ~2210 (C≡N) |
Synthesis and Characterization
The synthesis of this compound can be achieved through a two-step process, commencing with the synthesis of a 2-hydrazinylnicotinonitrile intermediate, followed by a cyclocondensation reaction with acetylacetone. This approach is adapted from established methodologies for similar pyrazolyl-substituted pyridines.[4][5]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of 2-Hydrazinylnicotinonitrile
-
To a solution of 2-chloronicotinonitrile (1 equivalent) in ethanol, add hydrazine hydrate (4 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product, 2-hydrazinylnicotinonitrile, is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of this compound
-
Suspend the synthesized 2-hydrazinylnicotinonitrile (1 equivalent) in glacial acetic acid.
-
Add acetylacetone (1.1 equivalents) to the suspension.
-
Heat the reaction mixture to reflux for 6-8 hours, again monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford this compound as a crystalline solid.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.
Applications in Drug Discovery: A Focus on Oncology
While direct biological studies on this compound are limited, the extensive research on structurally related pyrazole and nicotinonitrile derivatives strongly suggests its potential as a scaffold for anticancer drug discovery.[1][6] The primary hypothesized mechanisms of action are through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, and through direct cytotoxic effects.
Potential as a Kinase Inhibitor
The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors.[7][8] Several classes of kinases are implicated as potential targets for pyrazole-nicotinonitrile derivatives:
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[9][10][11] Pyrazole-based compounds have been successfully developed as CDK inhibitors, suggesting that this compound could serve as a starting point for the design of novel cell cycle modulators.[12]
-
PIM Kinases: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are proto-oncogenes that regulate cell survival, proliferation, and apoptosis.[4][13][] Several pyrazolyl-pyridine conjugates have demonstrated potent PIM-1 kinase inhibitory activity.[15]
-
TGF-β Type I Receptor (ALK5): The transforming growth factor-beta (TGF-β) signaling pathway, mediated by receptors like ALK5, is implicated in fibrosis and cancer progression.[16][17][18] 2-(1H-pyrazol-1-yl)pyridine derivatives have been identified as inhibitors of ALK5.[19]
Illustrative Signaling Pathway: CDK-Mediated Cell Cycle Regulation
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Application Notes and Protocols for the In Vivo Formulation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
Introduction: Navigating the Formulation Challenges of Novel Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, with numerous derivatives showing a wide array of pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2] 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile is a novel compound belonging to this versatile class. As with many heterocyclic compounds developed in drug discovery programs, it is anticipated to exhibit poor aqueous solubility, a significant hurdle for in vivo evaluation.[3] Inadequate solubility can lead to low and erratic bioavailability, potentially masking the true efficacy or toxicity of the compound in preclinical models.[4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the formulation of this compound for in vivo studies. We will move beyond rigid templates to offer a logical, science-driven workflow. This begins with essential pre-formulation characterization, flows into the rational selection of formulation strategies, and culminates in detailed, adaptable protocols and robust quality control measures. The causality behind each step is explained to empower the researcher to make informed decisions tailored to this specific molecule.
Part 1: The Cornerstone of Formulation - Pre-formulation Studies
Before any formulation work begins, a thorough understanding of the physicochemical properties of this compound is paramount. These initial studies are not merely data collection; they form the logical basis for all subsequent formulation decisions.[4][5]
Key Physicochemical Parameters and Their Impact
A foundational step in preclinical formulation development is the accurate characterization of the new chemical entity's (NCE) physicochemical properties.[4] These properties dictate the choice of formulation components and the route of administration.
| Parameter | Significance in Formulation | Common Analytical Techniques |
| Aqueous Solubility | Determines the intrinsic ability of the compound to dissolve in aqueous media, such as physiological fluids. Low solubility is a primary driver for enabling formulations. | Shake-flask method with subsequent quantification by HPLC-UV. |
| Solubility in Organic Solvents & Vehicles | Identifies potential co-solvents and vehicles for creating solution or suspension formulations. | Equilibrium solubility studies in various solvents (e.g., DMSO, Ethanol, PEG 400, Propylene Glycol, Corn Oil). |
| LogP / LogD | Indicates the lipophilicity of the compound. High LogP values often correlate with poor aqueous solubility and suggest suitability for lipid-based formulations. | Shake-flask method (octanol/water partition), computational prediction, or reverse-phase HPLC methods. |
| pKa | Identifies ionizable groups and predicts how solubility will change with pH. This is critical for oral formulations encountering the variable pH of the gastrointestinal tract. | Potentiometric titration, UV-spectrophotometry, or computational prediction. |
| Melting Point & Thermal Properties | Provides information on the solid-state stability and purity of the compound. A high melting point can indicate strong crystal lattice energy, which often correlates with low solubility. | Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA).[6][7] |
| Solid-State Characterization | Determines if the compound exists in crystalline or amorphous forms (polymorphism). Different forms can have vastly different solubility and stability profiles. | X-Ray Powder Diffraction (XRPD), Polarized Light Microscopy.[6][7] |
Experimental Protocol: Aqueous and Co-solvent Solubility Assessment
Objective: To determine the equilibrium solubility of this compound in water and various pharmaceutically relevant solvents.
Materials:
-
This compound
-
Purified Water (Milli-Q or equivalent)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Ethanol (95%)
-
Tween® 80
-
Corn oil
-
2 mL screw-cap vials
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC-UV system with a validated analytical method for the compound
Procedure:
-
Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each selected solvent in a labeled 2 mL vial. This ensures that a saturated solution is achieved.
-
Securely cap the vials and place them on an orbital shaker set to 25°C and a moderate speed (e.g., 200 rpm).
-
Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully pipette an aliquot of the supernatant and dilute it with an appropriate mobile phase or solvent for HPLC analysis. A significant dilution factor will be necessary for organic solvents.
-
Quantify the concentration of the dissolved compound using the pre-validated HPLC-UV method.
-
Express the results in mg/mL or µg/mL.
Part 2: Rational Formulation Strategy Selection
The data from pre-formulation studies will guide the selection of the most promising formulation approach. The goal is to develop a physically and chemically stable formulation that allows for accurate and reproducible dosing in vivo.[8]
Decision-Making Workflow
The following workflow illustrates a logical path from pre-formulation data to a viable formulation strategy.
Caption: Formulation strategy selection workflow based on pre-formulation data.
Part 3: Detailed Formulation Protocols
The following protocols are starting points and should be optimized based on the specific properties of this compound determined in Part 1. All preparations should be performed in a clean environment, and formulations for intravenous use must be sterile.
Protocol 1: Co-solvent Formulation for Oral or Intravenous Administration
This is often the first-line approach for poorly soluble compounds in early preclinical studies due to its simplicity. The goal is to use a minimal amount of an organic solvent to dissolve the compound, which is then kept in solution upon dilution with aqueous vehicles.
Vehicle Composition (Example):
-
5-10% DMSO (Dimethyl sulfoxide)
-
30-40% PEG 400 (Polyethylene glycol 400)
-
5% Tween® 80 or Solutol® HS 15
-
Quantum satis (q.s.) with Saline or 5% Dextrose in Water (D5W)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound based on the target dose and concentration.
-
Initial Solubilization: In a sterile glass vial, add the DMSO to the compound. Vortex or sonicate until fully dissolved. The use of a small volume of strong solvent is key.
-
Addition of Co-solvents/Surfactants: Sequentially add the PEG 400 and then the Tween® 80 to the DMSO solution. Mix thoroughly after each addition until a clear, homogenous solution is obtained.
-
Final Dilution: Slowly add the aqueous vehicle (Saline or D5W) to the organic mixture while vortexing. Add the aqueous phase dropwise initially to avoid precipitation.
-
Final Inspection: The final formulation should be a clear, particle-free solution. Visually inspect against a light and dark background.
-
Sterilization (for IV use): If for intravenous administration, the final solution must be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.
Causality & Expertise:
-
DMSO is a powerful aprotic solvent capable of dissolving many organic molecules. However, its concentration should be minimized (<10% v/v) in final formulations to avoid toxicity.[9]
-
PEG 400 acts as a water-miscible co-solvent that helps maintain the drug's solubility upon aqueous dilution.
-
Tween® 80 is a non-ionic surfactant that enhances solubility and prevents precipitation by forming micelles.[7] For intravenous formulations, ensure the use of a low-peroxide grade.
Protocol 2: Cyclodextrin-Based Formulation for Enhanced Aqueous Solubility
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in preclinical studies due to its favorable safety profile.
Vehicle Composition (Example):
-
20-40% (w/v) HP-β-CD in Water or Saline
Procedure:
-
Vehicle Preparation: Prepare the HP-β-CD solution by dissolving the required amount in the aqueous vehicle. Gentle warming (to 40-50°C) can aid dissolution. Allow the solution to cool to room temperature.
-
Compound Addition: Add the weighed this compound directly to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously and/or sonicate for 30-60 minutes. The solution should become clear as the inclusion complex forms. The time required depends on the compound's properties.
-
Final Inspection & Sterilization: Visually inspect for clarity. If any undissolved particles remain, it indicates the solubility limit in that cyclodextrin concentration has been exceeded. For IV use, sterile filter through a 0.22 µm filter.
Causality & Expertise:
-
The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the lipophilic drug molecule, while the hydrophilic exterior allows the entire complex to be water-soluble.
-
The stoichiometry of the drug-cyclodextrin complex and the binding constant will determine the maximum achievable concentration. This often requires empirical testing with varying cyclodextrin concentrations.
Part 4: Quality Control and Characterization of the Final Formulation
A prepared formulation is not ready for an in vivo study until it has been properly characterized. This is a critical, self-validating step to ensure the integrity of the study.[12][13]
Essential Quality Control Assays
| Assay | Purpose | Methodology |
| Appearance | To ensure the formulation is homogenous and free of particulates or precipitation. | Visual inspection against light and dark backgrounds. |
| Concentration Verification | To confirm the actual concentration of the drug in the formulation matches the intended concentration. | HPLC-UV analysis of the final formulation against a standard curve.[10] |
| pH Measurement | To ensure the pH is within a physiologically acceptable range (typically 4-9 for oral, ~7.4 for IV). | Calibrated pH meter. |
| Stability Assessment | To determine how long the formulation remains stable under study conditions (e.g., on the benchtop, refrigerated). | Analyze the formulation for appearance and concentration at various time points (e.g., 0, 4, 8, 24 hours).[8] |
| Particle Size Analysis (for suspensions/emulsions) | To characterize the particle size distribution, which affects dissolution and bioavailability. | Dynamic Light Scattering (DLS) or Laser Diffraction.[9] |
Experimental Protocol: HPLC for Concentration Verification
Objective: To verify that the concentration of this compound in the prepared formulation is within ±10% of the target concentration.
Procedure:
-
Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., acetonitrile or DMSO).
-
Generate a standard curve by preparing a series of dilutions from the stock solution covering the expected concentration of the formulation sample.
-
Dilute a sample of the final formulation with the same diluent used for the standards to bring it into the range of the standard curve.
-
Analyze the standards and the diluted formulation sample by HPLC-UV.
-
Plot the peak area of the standards versus their concentration to generate a linear regression curve.
-
Use the equation of the line to calculate the concentration of the diluted formulation sample, and then back-calculate the original concentration, accounting for the dilution factor.
-
The calculated concentration should be within the acceptable range (e.g., 90-110%) of the target concentration.
Workflow for Formulation Preparation and Quality Control
Caption: A self-validating workflow for formulation preparation and release.
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a robust and well-characterized formulation. Due to its likely poor aqueous solubility, a systematic approach grounded in solid pre-formulation science is essential. By first determining key physicochemical properties, researchers can rationally select from established strategies like co-solvent systems or cyclodextrin complexation. The detailed protocols and quality control measures provided in this guide offer a clear and adaptable pathway to developing a suitable formulation, thereby ensuring the generation of reliable and meaningful data in preclinical studies.
References
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-
Creative BioMart. (n.d.). Preclinical Development of Kinase/Phosphatase Drugs. Retrieved from [Link]
- Andersson, S., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]
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Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance. Retrieved from [Link]
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Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]
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Pharmaceutical Technology. (2014). Preclinical Dose-Formulation Stability. Retrieved from [Link]
- Li, W., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-942.
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PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. Retrieved from [Link]
- ChemRxiv. (2023).
- Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. International Journal of Pharmaceutical Sciences and Research.
- Gomaa, A. M., et al. (2019).
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
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- 6. Analytical Methods for Characterization of Solid Forms | PPTX [slideshare.net]
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Quantitative Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile: Detailed Application Notes and Protocols
This comprehensive guide provides detailed analytical methods for the accurate quantification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, a novel heterocyclic compound with significant potential in pharmaceutical research and development. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methodologies for both routine analysis and more demanding, low-level quantification in complex matrices.
The structural motif of a substituted pyrazole linked to a nicotinonitrile core suggests a range of potential biological activities, making precise quantification essential for pharmacokinetic studies, formulation development, and quality control.[1] This document presents two primary analytical approaches: a widely accessible High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method and a highly sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
Our approach emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. All methodologies are grounded in established scientific principles and adhere to international regulatory standards, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines for analytical method validation.[2][3][4][5][6][7][8][9]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the quantification of this compound in bulk drug substances, formulated products, and for in-process controls where analyte concentrations are relatively high. The selection of a reversed-phase C18 column is based on the predicted moderate polarity of the analyte, a common characteristic of pyrazole and nicotinonitrile derivatives.[10]
Rationale for Method Development
The choice of a C18 stationary phase provides a versatile platform for the retention of molecules with both polar and non-polar characteristics. The mobile phase, a combination of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and resolution. Formic acid aids in protonating the nitrogen atoms in the pyrazole and pyridine rings, reducing peak tailing and improving chromatographic efficiency. The UV detection wavelength is initially proposed based on the chromophoric nature of the aromatic rings and should be experimentally optimized.
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a sample matrix.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Methanol (for sample preparation)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Initially set to 254 nm. For method optimization, a PDA detector should be used to determine the wavelength of maximum absorbance.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.
Method Validation (ICH Q2(R2) Guidelines)[2]
A summary of the validation parameters and their typical acceptance criteria is provided in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | The percent recovery should be within 98.0% to 102.0% for the drug substance. |
| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±10% change in mobile phase composition, ±0.1 unit change in pH, ±5°C change in column temperature). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in biological matrices such as plasma or tissue homogenates, where high sensitivity and selectivity are paramount, an LC-MS/MS method is the gold standard. This approach is particularly crucial for pharmacokinetic and toxicokinetic studies.
Rationale for Method Development
The use of tandem mass spectrometry provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte. This minimizes interference from endogenous matrix components. A stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any variability during sample preparation and ionization. The sample preparation involves a protein precipitation step, which is a rapid and effective way to remove the bulk of matrix proteins.
Experimental Protocol: LC-MS/MS
Objective: To quantify this compound in a biological matrix (e.g., plasma).
Materials:
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., d3- or 13C-labeled) as an internal standard (IS)
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
LC-MS grade formic acid
-
Control biological matrix (e.g., blank plasma)
-
96-well protein precipitation plates
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC or HPLC system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Procedure:
-
Standard and QC Sample Preparation:
-
Prepare stock solutions of the analyte and internal standard in methanol.
-
Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of the analyte stock solution into the control biological matrix.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of the analyte and IS into the mass spectrometer. For this compound (assuming a molecular weight around 198.2 g/mol ), the precursor ion [M+H]⁺ would be m/z 199.2. Product ions would be determined experimentally.
-
-
Analysis: Inject the prepared samples into the LC-MS/MS system.
-
Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratio against the analyte concentration. Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation (FDA Bioanalytical Method Validation Guidance)[5][6][7][8][9]
A summary of the validation parameters and their typical acceptance criteria for a bioanalytical method is provided below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 over the specified concentration range. |
| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). |
| Matrix Effect | The matrix factor should be consistent across different sources of the biological matrix. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and in-processed samples. |
Data Presentation and Visualization
Summary of Quantitative Data
The following table summarizes the expected performance characteristics of the two analytical methods.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linear Range | 1 - 50 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.99 |
| Precision (%RSD) | ≤ 2.0% | ≤ 15% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% |
| LOD | ~0.3 µg/mL | ~0.03 ng/mL |
| LOQ | ~1 µg/mL | ~0.1 ng/mL |
Experimental Workflows
Caption: HPLC-UV analytical workflow for quantification.
Caption: LC-MS/MS analytical workflow for bioanalysis.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the reliable quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific application, required sensitivity, and the nature of the sample matrix. Proper method validation in accordance with ICH and FDA guidelines is essential to ensure the generation of high-quality, reliable, and reproducible data in a regulated environment.
References
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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International Journal of ChemTech Research. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
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National Center for Biotechnology Information. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Available from: [Link]
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National Center for Biotechnology Information. A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Available from: [Link]
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ResearchGate. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine. Available from: [Link]
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Royal Society of Chemistry. Analytical Methods. Available from: [Link]
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International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available from: [Link]
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R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Available from: [Link]
-
International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]
-
ResearchGate. A rapid LC-MS/MS method for simultaneous determination of nicotine and its key derivatives including hydroxylation isomers. Available from: [Link]
-
Restek. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Available from: [Link]
-
Pharmacia. Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. Available from: [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]
-
ACS Publications. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Available from: [Link]
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National Center for Biotechnology Information. 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Available from: [Link]
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National Center for Biotechnology Information. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Available from: [Link]
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Charles River Laboratories. LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. Available from: [Link]
-
ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Available from: [Link]
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AMSbio. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
MDPI. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Available from: [Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Available from: [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Available from: [Link]
-
YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Available from: [Link]
-
Spectroscopy. Validation of Bioanalytical Methods Highlights of FDA's Guidance. Available from: [Link]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Safe Handling and Storage of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile Powder
Abstract: This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile powder. The protocols outlined herein are designed for researchers, scientists, and drug development professionals to minimize exposure risk, maintain compound integrity, and ensure a safe laboratory environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating the substance as potentially hazardous based on the known properties of its structural analogs, pyrazole and nicotinonitrile derivatives.
Section 1: Compound Identification and Physicochemical Properties
1.1 Chemical Identity
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₀N₄
-
Molecular Weight: 210.23 g/mol
-
Chemical Structure:
1.2 Physicochemical Properties
The following properties are estimated based on structurally related compounds, such as 3,5-dimethylpyrazole and nicotinonitrile. Experimental verification is recommended.
| Property | Estimated Value / Observation | Rationale / Source |
| Appearance | White to off-white or yellowish solid powder. | Based on observations of similar heterocyclic compounds.[3][4] |
| Melting Point | Expected to be a solid with a distinct melting point. | Nicotinonitrile has a melting point of 51°C.[5] 3,5-dimethylpyrazole has a melting point of 106-108°C. |
| Solubility | Likely soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | Common for heterocyclic compounds used in drug discovery. |
| Stability | Stable under recommended storage conditions. May be sensitive to light, moisture, and high temperatures. | Pyrazole derivatives can undergo thermal decomposition.[6][7] Many organic compounds are light-sensitive.[8] |
Section 2: Hazard Identification and Risk Assessment
As this compound is a novel compound, a thorough toxicological profile is not yet available. Therefore, it must be handled as a potentially potent and hazardous substance. The risk assessment is based on the hazards associated with its pyrazole and nicotinonitrile moieties.
-
Potential Hazards based on Structural Analogs:
-
Oral Toxicity: Nicotinonitrile and some pyrazole derivatives are harmful if swallowed.[5][9]
-
Skin and Eye Irritation: Structurally similar compounds are known to cause skin and serious eye irritation.[3][9]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of the powder.[3]
-
Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[8] The nitrile group may lead to the formation of hydrogen cyanide under certain conditions.
-
-
Occupational Exposure: The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. Due to its likely use in drug development, the compound could be biologically active and potent, necessitating stringent containment measures to prevent occupational exposure.[10][11][12]
Section 3: Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following should be worn at all times when handling the powder:
-
Gloves: Nitrile or butyl rubber gloves. Double gloving is recommended. Contaminated gloves should be removed and disposed of properly.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A clean, buttoned lab coat.
-
Respiratory Protection: When handling the powder outside of a containment system, a properly fitted NIOSH-approved respirator is necessary to prevent inhalation.
Section 4: Engineering Controls
Engineering controls are the primary means of minimizing exposure.
-
Fume Hood: All handling of the powder that may generate dust should be performed inside a certified chemical fume hood.
-
Containment: For handling larger quantities or for procedures with a high risk of aerosolization, a containment system such as a glove box or a ventilated balance enclosure should be used.[13][14] These systems provide a physical barrier and use negative pressure to prevent the escape of the powder.[13]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Section 5: Standard Operating Procedures (SOPs)
5.1 Receiving and Unpacking
-
Visually inspect the package for any signs of damage or leakage upon receipt.
-
Don the appropriate PPE before opening the package.
-
Open the package inside a fume hood.
-
Verify that the primary container is sealed and intact.
-
Label the container with the date of receipt and the planned expiration date (if not provided by the manufacturer).
5.2 Weighing and Aliquoting
This protocol is critical for minimizing aerosol generation.
-
Perform all weighing operations within a ventilated balance enclosure or a fume hood with a calibrated analytical balance.
-
Use tools (spatulas, weighing paper) dedicated to this compound to prevent cross-contamination.
-
Handle the powder gently to avoid creating dust.
-
Close the primary container immediately after removing the required amount.
-
Clean the balance and surrounding surfaces with a damp cloth or a specialized laboratory cleaning wipe after the operation. Do not use a dry brush, as this will generate dust.
5.3 Dissolution
-
Add the solvent to the vessel containing the pre-weighed powder. This helps to wet the powder and reduce the risk of it becoming airborne.
-
Cap the vessel and mix using a vortex or sonicator until the powder is fully dissolved.
-
If heating is required, use a controlled heating block or water bath within the fume hood.
5.4 Spill Management
-
Small Spills (in a fume hood):
-
Gently cover the spill with a damp paper towel to avoid raising dust.
-
Wipe the area from the outside in.
-
Place the contaminated paper towels in a sealed bag for hazardous waste disposal.
-
Clean the spill area again with an appropriate solvent or detergent.
-
-
Large Spills (or spills outside of a fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent the spread of the powder.
-
If safe to do so, cover the spill with a damp absorbent material.
-
Contact the laboratory safety officer or emergency response team for cleanup.
-
Section 6: Storage Requirements
Proper storage is essential for maintaining the stability and integrity of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) may be appropriate for long-term storage, but consult any manufacturer's recommendations. | Prevents thermal degradation. Pyrazole derivatives can have varying thermal stabilities.[6][7][15] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is found to be sensitive to air or moisture. | To prevent oxidative or hydrolytic degradation. |
| Light | Protect from light by storing in an amber vial or in a dark cabinet.[8] | To prevent photochemical degradation. |
| Container | Keep in a tightly sealed, properly labeled container. | To prevent contamination and exposure. |
| Segregation | Store away from strong oxidizing agents and strong acids.[3] | To prevent potentially hazardous reactions. |
Section 7: Waste Disposal
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, weighing paper, and other solid materials should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate solvent waste container. Do not pour down the drain.
-
Empty Containers: Original containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The empty container should then be disposed of as hazardous waste.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[16][17][18][19]
Section 8: Emergency Procedures
-
In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
In case of Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In case of Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In case of Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Visualizations
References
-
ILC Dover. (n.d.). Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. Retrieved from [Link]
-
Pharmaceutical Insights. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]
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Schematic. (2025, January 9). How to Improve Powder Handling in Pharma Production. Techno Blog. Retrieved from [Link]
-
Beijing Institute of Technology. (2022, February 15). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Materials Chemistry and Physics, 278, 125607. Retrieved from [Link]
-
ResearchGate. (2025, December 21). (PDF) Thermal Decomposition of Nitropyrazoles. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]
-
WIT Press. (2005). Handling of high potency drugs: process and containment. WIT Transactions on Ecology and the Environment, 85. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Chemistry and thermal decomposition of trinitropyrazoles. Retrieved from [Link]
-
Flow Sciences, Inc. (2020, March 13). Bulk Powder Containment: Key Factors for High Potency Handling and Processing. Retrieved from [Link]
-
ACS Publications. (2021, November 29). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 1134518-34-5 | this compound. Retrieved from [Link]
-
Sika Ireland. (2026, January 8). SikaCeram®-204 Medium. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
ResearchGate. (2023, January 1). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]
-
SpringerLink. (2024, February 1). Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives. Russian Journal of General Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
PubMed Central. (2024, December 13). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Nicotinonitrile derivatives as antitumor agents. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
Welcome to the technical support center for the purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and achieve high purity for this critical intermediate.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude this compound. Each problem is followed by an analysis of potential causes and detailed, field-proven solutions.
Issue 1: Low Yield After Purification
You've completed your purification protocol, but the final yield of pure this compound is significantly lower than expected.
Potential Causes & Solutions:
-
Inappropriate Recrystallization Solvent: The choice of solvent is paramount for successful recrystallization. If your compound is too soluble in the chosen solvent at room temperature, you will lose a significant amount of product in the mother liquor.
-
Solution: Conduct a thorough solvent screen. The ideal solvent should dissolve the crude product well at elevated temperatures but poorly at room or sub-ambient temperatures. Common solvents to screen for pyrazole derivatives include ethanol, methanol, isopropanol, acetonitrile, and mixtures with water.[1] A step-by-step protocol for solvent screening is provided in the "Experimental Protocols" section.
-
-
Product Loss During Transfers: Multiple transfer steps between flasks, filters, and drying apparatus can lead to cumulative product loss.
-
Solution: Minimize the number of transfers. When possible, perform sequential steps in the same vessel. Ensure you thoroughly scrape and wash all glassware that has been in contact with your product with the mother liquor or a small amount of cold recrystallization solvent to recover as much material as possible.
-
-
Decomposition on Silica Gel: this compound, being a nitrogen-containing heterocyclic compound, may be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[2]
-
Solution: Before committing to a large-scale column, perform a stability test by spotting your compound on a silica gel TLC plate and letting it sit for an hour before eluting.[2] If degradation is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (0.1-1%).[2][3]
-
Issue 2: Product is Not Pure Enough After a Single Purification Step
You've performed either recrystallization or column chromatography, but analytical data (e.g., HPLC, NMR) shows the presence of persistent impurities.
Potential Causes & Solutions:
-
Co-eluting Impurities in Column Chromatography: Some impurities may have a similar polarity to your target compound, causing them to elute together.
-
Solution: Optimize your mobile phase. A thorough TLC analysis with a range of solvent systems is crucial.[2][4] If you are using a standard normal-phase setup (e.g., silica gel with a hexane/ethyl acetate mobile phase), consider switching to a different solvent system that can offer alternative selectivity. For instance, replacing ethyl acetate with dichloromethane or adding a small percentage of methanol can alter the elution profile.[3] For highly polar impurities, a reversed-phase chromatography approach using a C18 column with a water/acetonitrile or water/methanol mobile phase might be more effective.[2]
-
-
Insoluble Impurities Trapped in Crystals: During recrystallization, rapid cooling can lead to the crashing out of your product, trapping impurities within the crystal lattice.
-
Solution: Ensure slow cooling to allow for the formation of well-defined crystals. If your solution becomes supersaturated and "oils out," gently reheat to redissolve the oil, and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can provide nucleation sites to initiate crystallization.[2] If colored impurities are present, a charcoal treatment of the hot solution before filtration can be beneficial.[2]
-
-
Presence of Starting Materials or Reagent By-products: Common impurities can include unreacted 2-chloronicotinonitrile or 3,5-dimethylpyrazole, as well as by-products from the synthesis.[5][6][7]
-
Solution: A multi-step purification approach may be necessary. For example, an initial acid-base extraction can remove acidic or basic impurities before proceeding to recrystallization or chromatography. A patent suggests that pyrazoles can be purified by converting them into their acid addition salts, which can then be crystallized from an organic solvent.[8]
-
Issue 3: "Oiling Out" During Recrystallization
Instead of forming crystals, your product separates from the solution as an oil.
Potential Causes & Solutions:
-
Solution is Supersaturated or Cooled Too Quickly: This is a common issue when the concentration of the solute is too high or the cooling rate is too rapid.
-
Solution: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool down much more slowly.[2] Using a Dewar flask or insulating the crystallization vessel can help to slow the cooling process.
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation, leading to oiling out.
-
Solution: A preliminary purification step, such as a quick filtration through a plug of silica gel, can remove some of the problematic impurities before attempting recrystallization.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography method for this compound?
A1: A good starting point is to use thin-layer chromatography (TLC) to screen for an appropriate solvent system.[4] Begin with a moderately polar mobile phase, such as a 70:30 mixture of hexane and ethyl acetate, and adjust the ratio based on the resulting Rf value of your product. The ideal Rf for column chromatography is typically between 0.2 and 0.4. Given the presence of nitrogen atoms, which can interact with the acidic silica gel, it is advisable to add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce streaking and improve peak shape.[2]
Q2: How can I effectively remove colored impurities from my crude product?
A2: Activated charcoal is a highly effective agent for removing colored impurities. Before crystallization, dissolve your crude product in a suitable solvent and bring it to a boil. Add a small amount of activated charcoal (typically 1-5% by weight of your crude material) to the hot solution and continue to heat for a few minutes.[2] It is crucial to then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to the adsorption of your desired product, reducing your overall yield.
Q3: What are the most common analytical techniques to assess the purity of the final product?
A3: The purity of your this compound should be assessed using a combination of analytical methods. High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying purity and detecting trace impurities.[9][] Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is essential for confirming the chemical structure and identifying any structural isomers or by-products. Mass Spectrometry (MS) will confirm the molecular weight of your compound.[]
Q4: My compound is a solid. How do I load it onto a chromatography column?
A4: For solid samples, a "dry loading" technique is often preferred over direct liquid injection, as it can lead to better separation.[2] To do this, dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution to form a slurry. Evaporate the solvent under reduced pressure until you are left with a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]
Experimental Protocols
Protocol 1: Recrystallization Solvent Screening
-
Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and water) dropwise at room temperature until the solid just dissolves. If the solid is insoluble in a particular solvent at room temperature, it may be a good candidate.
-
For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a water bath until the solid dissolves.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. The best solvent will dissolve the compound when hot but will result in the formation of a large amount of crystals upon cooling.
Protocol 2: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into your chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Using the dry loading method described in FAQ 4, add your sample to the top of the column.
-
Elution: Carefully add your mobile phase (eluent) to the top of the column. Apply gentle pressure (if using flash chromatography) and begin collecting fractions.[4]
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain your pure product.[4]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: A decision-making workflow for the purification of this compound.
References
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.). Retrieved January 17, 2026, from [Link]
-
2-chloronicotinonitrile - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
-
THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES | Chemistry of Heterocyclic Compounds. (2024). Retrieved January 17, 2026, from [Link]
-
Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 17, 2026, from [Link]
-
Troubleshooting - The Pharma Master. (n.d.). Retrieved January 17, 2026, from [Link]
-
What are the key steps in the purification of pharmaceutical intermediates? - Blog. (2025). Retrieved January 17, 2026, from [Link]
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry - Reddit. (2022). Retrieved January 17, 2026, from [Link]
-
Achieve high-throughput LC/MS purification of pharmaceutical impurities. (n.d.). Retrieved January 17, 2026, from [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents. (n.d.).
-
Synthesis of 2-Chloronicotinic Acid Derivatives - Atlantis Press. (2017). Retrieved January 17, 2026, from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF - ResearchGate. (2025). Retrieved January 17, 2026, from [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 17, 2026, from [Link]
-
column chromatography & purification of organic compounds - YouTube. (2021). Retrieved January 17, 2026, from [Link]
-
Synthesis of 2-chloronicotinic acid derivatives - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group. (2021). Retrieved January 17, 2026, from [Link]
-
nicotinonitrile - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (n.d.). Retrieved January 17, 2026, from [Link]
-
Nicotinonitrile - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n - ChemRxiv. (n.d.). Retrieved January 17, 2026, from [Link]
-
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]
-
Nicotinamide-impurities - Pharmaffiliates. (n.d.). Retrieved January 17, 2026, from [Link]
-
2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
General synthetic route of nicotinonitrile compounds 6a–c and 7.... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved January 17, 2026, from [Link]
-
Determination of Nicotine-Related Impurities in Nicotine Pouches and Tobacco-Containing Products by Liquid Chromatography–Tandem Mass Spectrometry - MDPI. (2021). Retrieved January 17, 2026, from [Link]
-
6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile - MySkinRecipes. (n.d.). Retrieved January 17, 2026, from [Link]
-
(10) Patent No. - ResearchGate. (2015). Retrieved January 17, 2026, from [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PubMed Central. (2024). Retrieved January 17, 2026, from [Link]
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Technical Support Center: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
Welcome to the technical support guide for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. The guidance herein is grounded in established chemical principles and practical laboratory experience to assist researchers in optimizing their synthetic outcomes.
The target molecule is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the coupling of 3,5-dimethylpyrazole with an activated nicotinonitrile derivative, most commonly 2-chloronicotinonitrile or 2-fluoronicotinonitrile, in the presence of a base. While conceptually straightforward, this reaction is prone to several side reactions that can complicate the synthesis and purification process. This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Q1: I'm observing an impurity with the same mass as my desired product in the final crude material. What is it, and how can I avoid it?
A1: The most probable impurity with an identical mass is the regioisomer, 2-(3,5-dimethyl-1H-pyrazol-2-yl)nicotinonitrile.
The formation of this side product is a well-known challenge in the N-arylation of unsymmetrical pyrazoles.[1] Although 3,5-dimethylpyrazole is a symmetrical molecule, its two nitrogen atoms are not equivalent in the free base form (they exist in tautomeric equilibrium). The reaction can therefore occur at either nitrogen, leading to two possible products.
-
N1 Isomer (Desired Product): this compound
-
N2 Isomer (Side Product): 2-(3,5-dimethyl-1H-pyrazol-2-yl)nicotinonitrile
The formation of the desired N1 isomer is generally favored due to steric hindrance. The two methyl groups at positions 3 and 5 of the pyrazole ring sterically shield the adjacent N2 atom, making the N1 atom more accessible for the incoming electrophilic pyridine ring.[2] However, the reaction conditions can significantly influence the N1:N2 ratio.
Troubleshooting & Optimization:
| Strategy | Rationale | Troubleshooting Tip |
| Base Selection | The choice of base can influence which pyrazole tautomer is present and its aggregation state, affecting regioselectivity.[1] | Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally preferred over very strong bases like sodium hydride (NaH). The larger cesium cation (in Cs₂CO₃) can also favor N1 substitution. |
| Solvent Choice | The solvent polarity can impact the reaction pathway. | Aprotic polar solvents such as DMSO or DMF are standard for SNAr reactions. These solvents effectively solvate the base's cation and facilitate the reaction.[3] |
| Temperature Control | Higher temperatures can sometimes overcome the steric barrier, leading to a higher proportion of the N2 isomer. | Start with moderate temperatures (e.g., 80-100 °C) and monitor the reaction by TLC or LC-MS. Avoid excessively high temperatures if the N2 isomer becomes significant. |
Analytical Identification:
-
¹H NMR: The chemical shift of the C4-proton on the pyrazole ring is a key indicator. It will have a distinct chemical shift in the N1 and N2 isomers due to the different electronic environment and proximity to the nicotinonitrile ring.
-
Purification: The two isomers often have slightly different polarities and can typically be separated by column chromatography on silica gel.
Q2: My NMR analysis shows the presence of amide (-CONH₂) or carboxylic acid (-COOH) groups. What causes this and how can it be prevented?
A2: These impurities are 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinamide and 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinic acid, respectively. They arise from the hydrolysis of the nitrile (-CN) group.
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[4][5] Since the SNAr reaction is typically run with a base, any residual water in the reaction mixture can lead to this unwanted side reaction. The hydrolysis proceeds in two stages: first to the amide, and upon further hydrolysis, to the carboxylic acid.[6]
Protocol for Preventing Hydrolysis:
To prevent the formation of these impurities, it is critical to maintain anhydrous (water-free) conditions throughout the experiment.
Step-by-Step Methodology:
-
Glassware Preparation: All glassware (reaction flask, condenser, etc.) should be oven-dried at >120 °C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (Nitrogen or Argon).
-
Solvent Drying: Use a freshly opened bottle of anhydrous solvent (e.g., DMSO, DMF) or dry the solvent using appropriate methods (e.g., distillation over calcium hydride or storage over molecular sieves).
-
Reagent Handling:
-
The base (e.g., K₂CO₃, Cs₂CO₃) should be dried in an oven before use, as carbonate salts can be hygroscopic.
-
Ensure the 3,5-dimethylpyrazole and 2-chloronicotinonitrile are dry. If necessary, they can be dried under vacuum.
-
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas. Use septa and needles for any additions of liquid reagents.
-
Reaction Work-up: During the aqueous work-up, minimize the contact time with basic or acidic solutions, especially if the mixture needs to be heated. Neutralize the reaction mixture promptly once the extraction is complete.
Q3: My reaction has a low yield, and I recover a lot of my starting materials. How can I drive the reaction to completion?
A3: Low conversion in SNAr reactions is typically due to suboptimal reaction conditions related to the base, temperature, or reaction time.
The SNAr mechanism requires the formation of a negatively charged intermediate (a Meisenheimer complex), and its formation can be slow if conditions are not optimized.[7][8]
Key Factors for Improving Conversion:
-
Effective Deprotonation: The N-H proton of 3,5-dimethylpyrazole must be removed to generate the pyrazolate anion, which is the active nucleophile. If the base is not strong enough or is not sufficiently soluble in the reaction medium, the concentration of the nucleophile will be too low.
-
Action: Ensure the base is finely powdered to maximize surface area. Consider switching from K₂CO₃ to the more soluble and generally more effective Cs₂CO₃.
-
-
Activation Energy: SNAr reactions on electron-deficient rings like pyridine require energy to temporarily disrupt the ring's aromaticity.[9]
-
Action: If the reaction is sluggish at a given temperature, increase it. Reactions of this type are often run between 80 °C and 150 °C. Use a high-boiling point solvent like DMSO or NMP to safely reach these temperatures.
-
-
Leaving Group: The nature of the leaving group on the nicotinonitrile ring is important.
-
Action: While 2-chloronicotinonitrile is commonly used, 2-fluoronicotinonitrile is a more reactive substrate for SNAr reactions. The highly electronegative fluorine atom strongly activates the ring for nucleophilic attack. If you are struggling with the chloro- derivative, switching to the fluoro- analog can significantly improve reaction rates and yield.[10]
-
Frequently Asked Questions (FAQs)
What is a standard, optimized protocol for this synthesis?
The following protocol is a good starting point and incorporates best practices to minimize side product formation.
Experimental Protocol: Synthesis of this compound
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinonitrile (1.0 eq), 3,5-dimethylpyrazole (1.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) via syringe (concentration approx. 0.5 M).
-
Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the 2-chloronicotinonitrile is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and stir.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to afford the pure product.
How can I effectively purify the final product?
Purification is essential to remove unreacted starting materials, the N2-isomer, and any hydrolysis products.
-
Column Chromatography: This is the most reliable method. The desired N1 product is typically less polar than the hydrolysis byproducts (amide and acid) but may have a similar polarity to the N2-isomer and starting materials. A shallow gradient of ethyl acetate in hexane on a silica gel column is usually effective.
-
Recrystallization: If the crude product is relatively clean, recrystallization can be an efficient purification method. Suitable solvent systems include ethanol/water, isopropanol, or ethyl acetate/hexane. The goal is to find a solvent system in which the desired product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.
What are the key analytical signatures for the desired product?
-
¹H NMR (in CDCl₃): Expect to see singlets for the two pyrazole methyl groups (around δ 2.3-2.6 ppm), a singlet for the pyrazole C4-H (around δ 6.1 ppm), and three distinct signals for the protons on the nicotinonitrile ring (typically between δ 7.0-8.5 ppm).
-
¹³C NMR: Will show the characteristic peaks for the methyl groups, the pyrazole and pyridine rings, and the nitrile carbon (around 115-118 ppm).
-
Mass Spectrometry (ESI+): A strong signal for the protonated molecular ion [M+H]⁺ should be observed at m/z = 197.08.
By carefully controlling reaction conditions and being aware of the potential side reactions, researchers can consistently achieve high yields and purity in the synthesis of this compound.
References
[11] Journal of the American Chemical Society. C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. Available from: [12] PMC - NIH. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Available from: Benchchem. Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation. Available from: [13] NIH. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Available from: [1] MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available from: [14] Semantic Scholar. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available from: [4] Chemistry Steps. Reactions of Nitriles. Available from: [15] PubMed Central. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Available from: [16] Google Patents. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Available from: [5] Chemguide. hydrolysis of nitriles. Available from: [6] Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Available from: [17] ResearchGate. Synthesis and anticancer activity of some new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole | Request PDF. Available from: [18] MDPI. Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Available from: [19] LibreTexts. 20.7: Chemistry of Nitriles. Available from: [20] Google Patents. CN100506798C - Method for preparing 3.5-dimethylpyrazole. Available from: [7] PMC - NIH. Concerted Nucleophilic Aromatic Substitutions. Available from: [8] YouTube. nucleophilic aromatic substitutions. Available from: [21] BLDpharm. 1134518-34-5|this compound. Available from: JOCPR. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available from: [2] Zeitschrift für Naturforschung. Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Available from: [22] ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. Available from: [23] ResearchGate. Reaction schemes for (a) synthesis of 3,5-dimethylpirazole, (b) Diels–Alder cycloaddition and (c) Knovenagel reaction. Available from: [9] PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Available from: [24] PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available from: [25] Wikipedia. 3,5-Dimethylpyrazole. Available from: [10] ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Available from: [26] Connect Journals. SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Available from: [27] ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... Available from: [28] Sci-Hub. ChemInform Abstract: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2‐Substituted 3,5‐Dichloropyrazines. Available from: [29] Baran Lab. Haloselectivity of Heterocycles. Available from:
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Technical Support Center: Troubleshooting the Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting for the synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, a key building block in pharmaceutical research. As a Senior Application Scientist, this resource is designed to address common experimental challenges with scientifically grounded explanations and actionable solutions.
Core Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group, commonly a halogen like chlorine, from the 2-position of the nicotinonitrile ring by the nucleophilic nitrogen of 3,5-dimethylpyrazole. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the ring for nucleophilic attack, particularly at the C2 and C4 positions.[1][2][3] The reaction proceeds via a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4]
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I optimize the reaction?
Answer: This is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Reagent Purity and Stoichiometry:
-
Moisture: The presence of water can be highly detrimental, especially when using strong bases like sodium hydride (NaH). Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Selection: The choice of base is critical. A weak base may not sufficiently deprotonate the pyrazole, while an overly strong base can lead to side reactions. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[5] Typically, 1.2 to 2.0 equivalents of the base are recommended.[3]
-
Starting Material Integrity: Verify the purity of your 2-chloronicotinonitrile and 3,5-dimethylpyrazole via NMR or other analytical methods before starting the reaction.
-
-
Reaction Temperature:
-
SNAr reactions on pyridine rings are temperature-dependent. If the temperature is too low, the reaction may be impractically slow. Conversely, high temperatures can lead to decomposition. A good starting point is 80-100 °C.[3] If the reaction is sluggish, a gradual increase in temperature while monitoring by TLC or LC-MS is advised.
-
-
Solvent Choice:
-
Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred as they can effectively solvate the reactants and facilitate the reaction.[6]
-
-
Leaving Group:
Issue 2: Formation of Multiple Side Products
Question: My crude reaction mixture shows several spots on TLC, indicating the formation of multiple side products. What are these and how can I suppress them?
Answer: Side product formation can complicate purification and significantly lower your yield. Here are some common culprits:
-
Hydrolysis of the Nitrile Group: In the presence of water and a strong base, the nitrile group can hydrolyze to a carboxylic acid or an amide.
-
Solution: Use anhydrous solvents and reagents. Consider a milder base like potassium carbonate.
-
-
Regioisomers: While the N1 of 3,5-dimethylpyrazole is the more common site of reaction, under certain conditions, reaction at the other nitrogen is possible, leading to isomeric products.
-
Solution: Strict adherence to established protocols regarding base and solvent choice can help ensure high regioselectivity.
-
-
Decomposition: At excessively high temperatures, starting materials or the product may decompose.
-
Solution: Maintain a controlled and optimized reaction temperature. Consider running the reaction for a longer duration at a slightly lower temperature.
-
Table 1: Recommended Reaction Parameters for Clean Conversion
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-fluoronicotinonitrile (if available) | Fluorine is a better leaving group for SNAr reactions.[4][6] |
| Base | K₂CO₃ or Cs₂CO₃ (1.5 - 2.0 eq.) | Effective and less prone to causing hydrolysis than stronger bases. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents facilitate the SNAr mechanism.[6] |
| Temperature | 80 - 120 °C | Balances reaction rate and minimizes decomposition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric oxygen and moisture. |
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate the pure product from the crude reaction mixture. What are some effective purification strategies?
Answer: Effective purification is key to obtaining your desired compound in high purity.
-
Aqueous Work-up:
-
After cooling the reaction, if a solid base was used, it can be filtered off.
-
The reaction mixture is then typically poured into water and extracted with an organic solvent like ethyl acetate or dichloromethane. This removes the high-boiling point solvent (DMF/DMSO) and inorganic salts.
-
Washing the combined organic layers with brine will help remove residual water.
-
-
Column Chromatography:
-
This is often the most effective method for separating the product from unreacted starting materials and side products.
-
A silica gel column with a gradient elution of ethyl acetate in hexanes is a common choice. The optimal solvent system should be determined by TLC analysis first.
-
-
Recrystallization:
-
If the product is a solid and has a high degree of purity after chromatography, recrystallization can be an excellent final polishing step. Common solvent systems include ethanol/water or ethyl acetate/hexanes.
-
-
Acid-Base Extraction:
-
As pyrazoles are weakly basic, an acid wash (e.g., dilute HCl) of the organic layer during work-up can sometimes help remove unreacted 3,5-dimethylpyrazole. However, care must be taken as the product also has basic nitrogens.
-
Experimental Workflow and Troubleshooting Logic
Below is a diagram illustrating a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: A logical workflow for troubleshooting the synthesis.
References
- Vertex AI Search. (2018, October 17).
- Vertex AI Search. (2017, March 18).
- Vertex AI Search. At which position(s)
- Vertex AI Search. (2026, January 3). The Pyridine Trick Nobody Expects #organicchemistry #chemistryexplained.
- PubMed Central. (2019, May 22).
- Benchchem. Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
- JOCPR.
- BLDpharm. 1134518-34-5|this compound.
- TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES.
- Semantic Scholar. synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
- PubMed Central.
- ACS Publications. (2026, January 15). Click-to-Release Reactions for Tertiary Amines and Pyridines.
- Echemi. This compound.
- ChemRxiv.
- Santa Cruz Biotechnology. 2-(1H-pyrazol-1-yl)nicotinonitrile | CAS 1152822-31-5 | SCBT.
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Beilstein Journals. (2017, May 12). Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents.
- OUCI. Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems.
- Hangzhou J&H Chemical Co., Ltd. 2-(1h-pyrazol-1-yl)nicotinonitrile cas no.1152822-31-5.
- ResearchGate. (2015, May 26). (10)
Sources
Technical Support Center: Optimizing Solvent Conditions for Pyrazole-Nicotinonitrile Synthesis
Welcome to the Technical Support Center for optimizing the synthesis of pyrazole-nicotinonitrile derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance reaction outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of pyrazole-nicotinonitrile, offering explanations for the underlying causes and actionable steps for resolution.
Issue 1: Low Reaction Yield
Question: My pyrazole-nicotinonitrile synthesis is resulting in a disappointingly low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in pyrazole-nicotinonitrile synthesis are a frequent challenge and can stem from several factors, including suboptimal reaction conditions and the stability of your reagents.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. However, be cautious as excessive heat can lead to degradation and side product formation.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in reaction rate and yield.[2]
-
Solution: While polar protic solvents like ethanol are traditionally used, aprotic polar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and N,N-dimethylacetamide (DMAc) have demonstrated superior results in certain pyrazole syntheses.[2][3] Consider screening a range of solvents to find the optimal one for your specific substrates. Greener alternatives like deep eutectic solvents (DESs) can also accelerate reaction rates and improve yields.[4]
-
-
Base Inefficiency: The choice and amount of base can significantly impact the reaction. A base is often necessary to facilitate deprotonation and promote the final cyclization step.[2]
-
Solution: If using a weak base like piperidine or triethylamine (TEA), consider switching to a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3] The concentration of the base should also be optimized; typically, catalytic amounts are sufficient, but in some cases, stoichiometric amounts may be required.
-
-
Starting Material Quality: Impurities in your starting materials (e.g., substituted pyrazole, activated nitrile) can inhibit the reaction.
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography before starting the synthesis.
-
Issue 2: Formation of Impurities and Side Products
Question: My reaction is producing significant amounts of impurities alongside the desired pyrazole-nicotinonitrile. How can I minimize these side reactions?
Answer:
The formation of side products is a common hurdle, often arising from the reactivity of the starting materials and intermediates under the reaction conditions.
Common Side Products & Mitigation Strategies:
-
Michael Addition Adducts: Enolizable starting materials can undergo undesired Michael additions.
-
Solution: Carefully control the reaction temperature, as lower temperatures often favor the desired cyclization over competing side reactions. The choice of a less nucleophilic base can also minimize this issue.
-
-
Polymerization: Highly reactive starting materials or intermediates can polymerize, especially at elevated temperatures.
-
Solution: Maintain a lower reaction temperature and ensure efficient stirring to prevent localized high concentrations of reactive species. Adding one of the reactants slowly to the reaction mixture can also be beneficial.
-
-
Regioisomer Formation: When using unsymmetrical pyrazoles, the formation of regioisomers can be a significant problem, complicating purification and reducing the yield of the desired product.[5]
Issue 3: Reaction Stalls or Fails to Initiate
Question: My pyrazole-nicotinonitrile synthesis is not starting or appears to stall midway. What could be the problem?
Answer:
A stalled or non-starting reaction can be frustrating. The issue often lies with the activation energy of the reaction or the deactivation of a key component.
Potential Causes & Solutions:
-
Insufficient Activation: The reaction may require a higher temperature to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction and improve yields, often with shorter reaction times.[6]
-
-
Catalyst Deactivation: If a catalyst is used, it may be poisoned by impurities in the solvent or starting materials.
-
Solution: Ensure all reagents and the solvent are of high purity and are properly dried. If a solid-supported catalyst is used, its activity may diminish over time; consider using fresh catalyst.
-
-
Incorrect pH: The pH of the reaction medium can be critical.
-
Solution: For reactions involving cyclization, the presence of a suitable acid or base is often crucial. For instance, in some pyrazole syntheses, the addition of an acid can accelerate the dehydration steps.[3] Experiment with the addition of catalytic amounts of a mild acid or base to see if the reaction initiates.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of pyrazole-nicotinonitrile synthesis.
1. What is the best general-purpose solvent for pyrazole-nicotinonitrile synthesis?
While there is no single "best" solvent for all pyrazole-nicotinonitrile syntheses, ethanol is a common and effective starting point due to its ability to dissolve a wide range of organic compounds and its relatively low cost.[7] However, for optimizing yield and minimizing side reactions, it is highly recommended to screen a panel of solvents with varying polarities and proticities. As mentioned earlier, aprotic polar solvents like DMF and NMP have shown excellent results in many cases.[2][3]
2. How do I choose the right base for my reaction?
The choice of base depends on the specific reaction mechanism. For reactions that proceed via a condensation mechanism, a catalytic amount of a weak base like piperidine or triethylamine is often sufficient to promote the initial nucleophilic attack and subsequent cyclization.[7] For reactions requiring a stronger driving force for deprotonation, a non-nucleophilic organic base like DBU may be more effective.[3] It is important to avoid strong nucleophilic bases that could compete with the desired reaction pathway.
3. What is the most effective way to monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to check for the presence of multiple products, High-Performance Liquid Chromatography (HPLC) or LC-MS are the preferred methods.
4. My final product is difficult to purify. What are some effective purification strategies?
Purification of pyrazole-nicotinonitrile derivatives can be challenging due to their often similar polarities to side products.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture is often the most effective method for obtaining high-purity material.
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel is the standard approach. A careful selection of the eluent system is crucial for achieving good separation.
-
Acid-Base Extraction: The pyrazole ring has basic properties, and the nicotinonitrile moiety can be hydrolyzed to a carboxylic acid under certain conditions. These properties can be exploited for purification through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic solution to remove basic impurities, or with a basic solution to remove acidic impurities. A method for purifying pyrazoles involves dissolving them in a solvent and reacting them with an acid to form a salt, which can then be isolated by crystallization.[8]
5. Are there any "green" or more environmentally friendly approaches to this synthesis?
Yes, several green chemistry approaches have been developed for pyrazole synthesis. These include:
-
Solvent-free reactions: In some cases, the reaction can be carried out without a solvent, often with microwave irradiation to provide the necessary energy.[9]
-
Use of greener solvents: Deep eutectic solvents (DESs) are emerging as biodegradable and low-toxicity alternatives to traditional volatile organic solvents.[4] They can act as both the solvent and catalyst, leading to accelerated reaction rates and high selectivity.[4]
-
Catalytic methods: Using efficient catalysts can reduce the need for stoichiometric reagents and minimize waste. For example, nano-ZnO has been used as an effective catalyst in some pyrazole syntheses.[10]
Experimental Protocols
General Procedure for Pyrazole-Nicotinonitrile Synthesis
This is a general protocol and may require optimization for specific substrates.
-
To a solution of the substituted pyrazole (1.0 eq) in the chosen solvent (e.g., ethanol, DMF), add the activated nicotinonitrile derivative (1.0-1.2 eq).
-
Add the base (e.g., piperidine, 0.1-0.2 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Solvent Screening Protocol
-
Set up several small-scale reactions in parallel, each using a different solvent (e.g., ethanol, isopropanol, acetonitrile, DMF, NMP, toluene).
-
Use the same stoichiometry and temperature for all reactions.
-
Monitor the reactions at regular intervals by TLC or LC-MS to determine the relative reaction rates and the formation of any side products.
-
After a set time, quench the reactions and analyze the crude reaction mixtures by a quantitative method like HPLC or NMR to determine the yield of the desired product in each solvent.
Data Summary
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | General Observations |
| Ethanol | 24.5 | 78 | Good starting point, moderate reaction rates. |
| Isopropanol | 19.9 | 82 | Similar to ethanol, may offer different solubility. |
| Acetonitrile | 37.5 | 82 | Aprotic polar, can accelerate some reactions. |
| DMF | 36.7 | 153 | Aprotic polar, often leads to higher yields and faster rates.[2][3] |
| NMP | 32.2 | 202 | Aprotic polar, similar to DMF, useful for higher temperatures.[2] |
| Toluene | 2.4 | 111 | Nonpolar, can be effective for specific substrates. |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | 74 | Fluorinated alcohol, can improve regioselectivity.[5] |
| Deep Eutectic Solvents (DESs) | Variable | Variable | Green alternative, can act as solvent and catalyst.[4] |
References
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC - NIH. Available from: [Link]
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PubMed Central. Available from: [Link]
-
Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing). Available from: [Link]
-
Scheme 3 Synthetic route of pyrazolyl nicotinonitriles 10-12. - ResearchGate. Available from: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available from: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available from: [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google Patents.
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - RWTH Publications. Available from: [Link]
-
Synthetic pathway for solvent‐free preparations of pyrazole derivatives. - ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available from: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Available from: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. societachimica.it [societachimica.it]
- 7. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Stability issues of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile in solution
Welcome to the technical support center for 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.
Introduction
This compound is a heterocyclic compound featuring a pyrazole ring linked to a nicotinonitrile moiety. The stability of this molecule in solution is paramount for obtaining reliable and reproducible experimental results. This guide will delve into the potential stability issues, their underlying chemical principles, and systematic approaches to investigate and mitigate them.
The primary stability concerns for this molecule revolve around the reactivity of the nitrile group and the integrity of the pyrazole and pyridine ring systems under various experimental conditions. Factors such as pH, solvent composition, light exposure, and temperature can significantly impact the stability of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with this compound in solution?
A1: The most anticipated stability issues are hydrolysis of the nitrile group under acidic or basic conditions, and potential photodegradation of the pyrazole or nicotinonitrile rings upon exposure to light.[1] Thermal degradation is also a possibility, particularly at elevated temperatures.
Q2: How does pH affect the stability of the nitrile group?
A2: The nitrile group (-C≡N) is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[2][3]
-
Acidic conditions: The nitrile can be hydrolyzed to a carboxylic acid (nicotinic acid derivative) and an ammonium salt. This reaction typically requires heating.
-
Basic conditions: The nitrile can be hydrolyzed to a carboxylate salt and ammonia. This process is also often accelerated by heat.
Q3: Is this compound sensitive to light?
Q4: What are the best practices for preparing and storing stock solutions of this compound?
A4: To maximize stability, it is recommended to:
-
Prepare stock solutions in a high-purity, anhydrous aprotic solvent such as DMSO or DMF.
-
Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.
-
Before use, allow the solution to equilibrate to room temperature to prevent condensation from introducing water.
Q5: How can I detect degradation of my compound?
A5: The most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and allow for their quantification. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments.
Issue 1: Inconsistent or lower-than-expected biological activity.
Potential Cause: Degradation of the compound in the experimental medium.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Step-by-Step Protocol: Forced Degradation Study
A forced degradation study is a systematic way to identify the potential degradation pathways of a compound under various stress conditions.[2][3][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method.
Data Interpretation:
| Stress Condition | Expected Degradation Product(s) | Rationale |
| Acid Hydrolysis | 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinic acid | Hydrolysis of the nitrile group to a carboxylic acid. |
| Base Hydrolysis | Sodium 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinate | Hydrolysis of the nitrile group to a carboxylate salt. |
| Oxidative Degradation | N-oxides or other oxidized species | The nitrogen atoms in the pyrazole and pyridine rings are susceptible to oxidation. |
| Photodegradation | Cleavage products of the pyrazole or pyridine ring | Aromatic heterocyclic rings can undergo photochemical reactions.[1] |
| Thermal Degradation | Various decomposition products | High temperatures can provide the energy for various degradation reactions. |
Mitigation Strategies:
-
If hydrolysis is observed, adjust the pH of your experimental medium to a neutral range if possible.
-
If photodegradation is confirmed, conduct all experiments under low-light conditions or with light-protective coverings.
-
If thermal degradation is an issue, avoid high temperatures during your experimental procedures.
Issue 2: Appearance of unknown peaks in chromatograms.
Potential Cause: Formation of degradation products or impurities.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown chromatographic peaks.
Step-by-Step Protocol: Peak Characterization
-
LC-MS Analysis:
-
Analyze the sample containing the unknown peaks using an LC-MS system. This will provide the mass-to-charge ratio (m/z) of the unknown compounds.
-
-
Mass Comparison:
-
Compare the observed masses with the calculated masses of potential degradation products (see table above).
-
-
MS/MS Fragmentation:
-
If available, perform MS/MS analysis on the unknown peaks to obtain fragmentation patterns. These patterns can provide structural information to help confirm the identity of the degradation products.
-
Potential Degradation Pathways:
Caption: Potential degradation pathways of the target compound.
Conclusion
Ensuring the stability of this compound is critical for the success of your research. By understanding the potential degradation pathways and employing systematic troubleshooting, you can maintain the integrity of your compound and the reliability of your experimental data. This guide provides a framework for addressing common stability issues, but specific experimental conditions may require further optimization.
References
-
Elucidation of fipronil photodegradation pathways. PubMed - NIH. Available at: [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
Sources
Technical Support Center: Overcoming Assay Challenges with 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
Welcome to the technical support guide for 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility-related challenges during in vitro and in vivo experimental assays. Given that a significant percentage of new chemical entities (NCEs), estimated to be between 70% and 90%, exhibit poor aqueous solubility, the issues you may be facing are common in the drug discovery pipeline.[1][2] This guide provides a structured, question-and-answer approach to troubleshoot and overcome these obstacles, ensuring the reliability and accuracy of your experimental data.
Section 1: Understanding the Core Problem: Compound Precipitation
This section addresses the fundamental questions surrounding the solubility of this compound.
Q1: I've dissolved my compound in DMSO, but it crashes out when I add it to my aqueous assay buffer. Why is this happening?
A1: This is a classic and frequent issue known as solvent-shift precipitation. While this compound is soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its intrinsic aqueous solubility is very low.[3][4] When you introduce the concentrated DMSO stock into a large volume of aqueous buffer, the DMSO is diluted, and its solvating power is drastically reduced.[5] The aqueous environment cannot maintain the compound in solution, causing it to precipitate out.[6] This means the actual concentration of the dissolved, active compound in your assay is much lower than your calculated nominal concentration, leading to inaccurate results.[7]
Q2: What is the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my screening assay?
A2: Understanding this distinction is critical for interpreting your results.
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer to the point of precipitation.[8][9] It measures the concentration at which a compound falls out of a supersaturated solution and is highly dependent on the experimental conditions (e.g., time, temperature, mixing speed).[6][10] For high-throughput screening (HTS), kinetic solubility is often the more relevant parameter as it mimics the rapid dilution process used in these assays.[8][11]
-
Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of the compound in a solvent after an extended incubation period (e.g., 24 hours), ensuring equilibrium is reached between the dissolved and solid states.[10][12] This value is crucial for later-stage development, such as formulation and toxicology studies, as it represents the maximum stable concentration.[13]
For initial assays, you are primarily dealing with kinetic solubility. The precipitation you observe indicates that the compound's concentration exceeds its kinetic solubility limit under your specific assay conditions.[9]
Q3: How exactly does compound precipitation interfere with my assay results?
-
Underestimation of Potency: The most direct effect is a reduction in the free compound concentration available to interact with the target. This leads to an artificially high IC50 or EC50 value, making a potent compound appear weak or inactive.[7]
-
Poor Data Reproducibility: The process of precipitation can be inconsistent, varying with slight changes in mixing, temperature, or dilution speed, resulting in high variability between replicate wells and experiments.[6]
-
Assay Artifacts: Precipitated particles can interfere with optical-based readouts (e.g., absorbance, fluorescence, luminescence) by scattering light.[14] Furthermore, aggregates can non-specifically interact with proteins or membranes, causing artifacts unrelated to the intended target.[14]
Section 2: Initial Troubleshooting & Best Practices for Compound Handling
Before employing advanced formulation strategies, ensure your basic compound handling and dilution protocols are optimized.
Q4: What is the first thing I should do when I see precipitation after diluting my DMSO stock?
A4: The first step is to confirm the problem and optimize your dilution protocol. The goal is to maintain the compound in a supersaturated but dissolved state for the duration of the assay.
A workflow to diagnose and mitigate this is essential.
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?
A5: This is a critical consideration, as high concentrations of DMSO can be toxic to cells or interfere with target activity.[15][16] A general rule of thumb is to keep the final DMSO concentration at or below 0.5% (v/v).[17] However, this is highly cell-line dependent. It is mandatory to run a vehicle control experiment where you test a range of DMSO concentrations (e.g., 0.1% to 2%) on your cells to determine the highest concentration that does not affect viability or the assay signal.[18]
Protocol: Optimized Dilution of DMSO Stock Solution
-
Preparation: Prepare a primary stock solution of this compound at a high concentration (e.g., 10-20 mM) in 100% high-purity DMSO. Ensure it is fully dissolved, using gentle warming (to 37°C) or sonication if necessary.[17]
-
Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of the stock in 100% DMSO. This reduces the volume of concentrated stock added to the final buffer, which can minimize localized high concentrations that trigger precipitation.
-
Final Dilution: Add the DMSO stock (or intermediate dilution) to the pre-warmed aqueous assay buffer, not the other way around .
-
Mixing: Ensure rapid and vigorous mixing immediately upon addition. A multi-channel pipette used to dispense the compound followed immediately by mixing the plate on a shaker or by pipetting up and down is effective.[6]
-
Visual Inspection: Immediately inspect the wells for any signs of precipitation (cloudiness, particles).
-
Vehicle Control: Always prepare a vehicle control with the exact same final concentration of DMSO but without the compound. This is essential to differentiate compound effects from solvent effects.
Section 3: A Systematic Guide to Solubility Enhancement
If optimizing the dilution protocol is insufficient, the next step is to employ formulation strategies to increase the apparent solubility of the compound.
Strategy 1: Co-Solvent Systems
Q6: Beyond DMSO, what other co-solvents can I use?
A6: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate lipophilic molecules like this compound.[19][20] The selection depends heavily on the tolerance of your assay system.
| Co-Solvent | Typical Final Conc. Limit (Cell-based) | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% | Universal starting point, but can cause precipitation on dilution.[16] |
| Ethanol | < 1% | Can be effective but also has biological activity and can cause protein denaturation at higher concentrations.[15][21] |
| Polyethylene Glycol 400 (PEG-400) | 1-5% | Generally well-tolerated and effective for many compounds.[22] |
| Propylene Glycol (PG) | 1-5% | Similar to PEG-400, often used in parenteral formulations.[21][22] |
| N,N-Dimethylformamide (DMF) | < 0.1% | Effective solvent but generally more toxic than DMSO.[23] |
Actionable Advice: Create a screening plate where you test the solubility of your compound in assay buffer containing different co-solvents at various concentrations. Always run parallel vehicle controls to check for assay interference.
Strategy 2: pH Modification
Q7: My compound is neutral. Will changing the pH help?
A7: Based on its structure—containing a pyrazole and a pyridine ring—this compound is likely a weak base. The pyridine nitrogen can be protonated at acidic pH. Ionization dramatically increases aqueous solubility.[24][25] Therefore, lowering the pH of your assay buffer could significantly improve solubility.
Actionable Advice:
-
Predict or Measure pKa: Use software to predict the pKa of the pyridine nitrogen or perform an experimental pKa determination.
-
Test pH Range: Prepare your assay buffer at several pH values below the predicted pKa (e.g., pH 7.4, 6.5, 6.0, 5.5).
-
Verify Assay Compatibility: Ensure your target protein and assay components are stable and active across the tested pH range. This is a critical control step.
Strategy 3: Use of Surfactants & Cyclodextrins
Q8: When should I consider using surfactants or cyclodextrins?
A8: These should be considered when co-solvents and pH modification are insufficient or incompatible with your assay.
-
Surfactants: Molecules like Tween® 80 or Cremophor® EL form micelles in aqueous solution above a certain concentration (the Critical Micelle Concentration, or CMC).[24] Poorly soluble compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[25] They are effective but can interfere with assays involving membranes or proteins.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).[1] They can encapsulate the poorly soluble compound, forming a water-soluble inclusion complex.[26] This is often a well-tolerated method in cell-based assays.
Actionable Advice:
-
Screening: Test a small panel of non-ionic surfactants and cyclodextrins.
-
Concentration: Use surfactants above their CMC and screen a range of cyclodextrin concentrations (e.g., 1-10 mM).
-
Controls: It is absolutely essential to run vehicle controls, as both surfactants and cyclodextrins can have biological effects or interfere with assay signals.[18]
Section 4: Protocol Library
Protocol: Kinetic Solubility Assessment by Nephelometry
This protocol provides a high-throughput method to quickly assess the kinetic solubility of your compound under different buffer conditions.
-
Compound Plate Preparation: Prepare a serial dilution of your 10 mM DMSO stock in a 96-well plate using 100% DMSO.
-
Buffer Plate Preparation: Add 198 µL of your test buffer (e.g., PBS pH 7.4, PBS with 2% PEG-400, etc.) to a clear, flat-bottom 96-well plate.
-
Dilution and Measurement: a. Place the buffer plate into a nephelometer or plate reader capable of measuring light scattering. b. Set the reader to take kinetic measurements every 30 seconds. c. Use a multichannel pipette to transfer 2 µL of the compound from the DMSO plate to the buffer plate. This initiates a 1:100 dilution. d. Monitor the increase in light scattering over time (e.g., 1-2 hours).
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the vehicle (DMSO only) control.[8]
References
- Alsenz, J., & Kansy, M. (2012).
- Kaur, R., & Singh, I. (2015).
- Hardy, B., et al. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
- Vasanthanathan, P., et al. (2019). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Patel, K. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Sharma, D., & Saini, S. (2011). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research.
- Idu, M., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of...
- Van den Mooter, G. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
- Upadhyay, P., et al. (2023).
- Brittain, H. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- BenchChem. (2025). Technical Support Center: Enhancing Aqueous Solubility of 2,3-Dimethylmaleimide for Biological Assays. BenchChem.
- Singh, A., et al. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs.
- Nagy, K., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
- Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.
- Thakkar, H., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
- National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- Kumar, S., & Singh, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
- WuXi AppTec. (2024).
- Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
- Pan, L., et al. (2013).
- ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
- ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Seedher, N., & Bhatia, S. (2003). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- Liu, R. (Ed.). (2021).
- Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. OUCI.
- BenchChem. (2025). Technical Support Center: Troubleshooting Solubility Issues for Compound X. BenchChem.
- Alsenz, J., & Kansy, M. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.
- Thomas, N., et al. (2013).
- ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
- Sugihara, H., et al. (2025). In vitro methods to assess drug precipitation.
- BenchChem. (n.d.). hCAXII-IN-5 solubility in DMSO versus aqueous buffers. BenchChem.
- Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia.
- BLDpharm. (n.d.). This compound. BLDpharm.
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Technical Support Center: Purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
Welcome to the technical support center for the purification of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, field-tested solutions to ensure the high purity required for downstream applications.
Introduction: The Critical Role of Purity
This compound is a key building block in the synthesis of various biologically active molecules, including potential kinase inhibitors and other therapeutic agents. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, lower yields in subsequent steps, and complicate the interpretation of biological data. This guide provides a systematic approach to identifying and removing common impurities encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the purification of this compound.
Q1: What are the most common impurities I should expect?
A1: The impurities in your sample will largely depend on the synthetic route employed. However, common impurities often include:
-
Unreacted Starting Materials: Such as 2-chloronicotinonitrile and 3,5-dimethylpyrazole.
-
Isomeric Byproducts: Positional isomers may form depending on the reaction conditions.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Degradation Products: The nicotinonitrile moiety can be susceptible to hydrolysis under certain pH conditions.
Expert Insight: It is crucial to obtain analytical data (e.g., ¹H NMR, LC-MS) of your crude product to identify the specific impurities present before selecting a purification strategy.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: "Oiling out" is a common problem when impurities prevent the formation of a crystal lattice. Here are several strategies to induce crystallization:
-
Solvent Screening: The choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Rapid cooling often promotes oiling out.
Pro-Tip: If direct crystallization fails, a preliminary purification by column chromatography may be necessary to remove the impurities that are inhibiting crystallization.[1]
Q3: I'm seeing streaking on my silica gel TLC plate. How can I get clean spots for column chromatography?
A3: Streaking of nitrogen-containing heterocyclic compounds on silica gel is a frequent issue due to the interaction of the basic nitrogen atoms with the acidic silica surface.[1]
To resolve this, you can:
-
Add a Basic Modifier: Add a small amount (0.1-1%) of triethylamine or a few drops of ammonia in methanol to your mobile phase. This will neutralize the acidic sites on the silica gel and lead to sharper, more defined spots.[1]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your chromatography.[1]
-
Reversed-Phase Chromatography: This is often a good alternative for purifying basic compounds.[1]
Q4: Can I use an acid-base extraction to purify my compound?
A4: Yes, an acid-base extraction can be a powerful technique to remove certain types of impurities. The pyrazole and pyridine rings in this compound are weakly basic.
Causality: By dissolving your crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl), your basic compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and extract your purified compound back into an organic solvent.[2][3]
Workflow for Acid-Base Extraction:
Caption: Workflow for Acid-Base Extraction Purification.
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent is found.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes). The ideal solvent will dissolve the compound when hot and result in poor solubility when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product until it is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Common Recrystallization Solvents
| Solvent System | Suitability | Notes |
| Ethanol/Water | High | Often provides good crystal quality.[5] |
| Isopropanol | High | Good alternative to ethanol. |
| Ethyl Acetate/Hexanes | Medium | Useful if the compound is too soluble in alcohols. |
| Toluene | Medium | Effective for less polar impurities. |
Protocol 2: Flash Column Chromatography
For complex mixtures or when recrystallization is ineffective, flash column chromatography is the method of choice.[6][7]
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your product an Rf value of approximately 0.2-0.4 and separates it from impurities. If streaking is observed, add 0.5% triethylamine to the solvent system.[8]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Run the column by passing the eluent through the silica gel under positive pressure.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Presentation: Example Eluent Systems for Column Chromatography
| Eluent System (Hexanes:Ethyl Acetate) | Target Rf | Notes |
| 9:1 to 7:3 | ~0.3 | A good starting point for many pyrazole derivatives. |
| Gradient Elution (95:5 to 80:20) | Variable | Useful for separating closely related impurities. |
Workflow for Flash Column Chromatography:
Caption: General Workflow for Flash Column Chromatography.
References
-
Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]
-
MDPI. (2021, November 11). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from [Link]
-
ChemRxiv. (n.d.). Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). US4051140A - Preparation of pyridines and nicotinonitrile from piperidines.
-
PubMed Central. (2024, December 13). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. Retrieved from [Link]
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz. Retrieved from [Link]
-
TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Retrieved from [Link]
-
PubMed Central. (2019, May 22). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Retrieved from [Link]
-
Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. Retrieved from [Link]
-
YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Nicotinamide-impurities. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). General synthetic route of nicotinonitrile compounds 6a–c and 7. Retrieved from [Link]
Sources
Technical Support Center: Characterization of Unexpected Results with 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding unexpected experimental outcomes. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and peer-reviewed literature.
Introduction
This compound is a versatile heterocyclic compound with a molecular structure that combines a pyrazole and a nicotinonitrile moiety. This arrangement makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including potential anticancer and anti-inflammatory agents.[1][2][3] Its utility in organic synthesis is significant, particularly in the creation of complex heterocyclic systems for pharmaceutical and agrochemical research.[4] However, like any specialized chemical, its synthesis and subsequent reactions can sometimes yield unexpected results. This guide will help you navigate these challenges.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and handling of this compound.
Issue 1: Low Yield or No Product Formation in Synthesis
Question: I am attempting to synthesize this compound and am experiencing consistently low yields or complete reaction failure. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in pyrazole-substituted nicotinonitrile synthesis can often be traced back to several key factors related to reaction conditions and reagent purity. Let's break down the potential culprits and solutions.
Potential Causes & Recommended Solutions:
-
Suboptimal Reaction Conditions: The condensation reaction to form the pyrazole ring and its subsequent attachment to the nicotinonitrile scaffold are sensitive to temperature, solvent, and catalysts.[5]
-
Temperature Control: For the initial formation of the 3,5-dimethylpyrazole, a common method involves the condensation of acetylacetone with hydrazine hydrate.[6] This reaction is often exothermic and may require initial cooling to control the reaction rate, followed by heating or reflux to drive the reaction to completion. For the subsequent nucleophilic substitution onto the nicotinonitrile ring, precise temperature control is crucial to prevent side reactions.
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or DMSO can be effective for the nucleophilic aromatic substitution step, as they can help to solubilize the reactants and stabilize the transition state. However, it is important to use anhydrous solvents, as the presence of water can lead to hydrolysis of starting materials or intermediates.
-
Catalyst Inefficiency: The choice and amount of base or acid catalyst can significantly impact the reaction outcome. For the nucleophilic substitution of a halogenated nicotinonitrile with 3,5-dimethylpyrazole, a suitable base (e.g., K₂CO₃, Cs₂CO₃) is typically required to deprotonate the pyrazole. The strength and stoichiometry of the base should be carefully optimized.
-
-
Reagent Purity and Stability:
-
Hydrazine Hydrate: This reagent can degrade over time. It is advisable to use a fresh or recently opened bottle.
-
Acetylacetone: This β-dicarbonyl compound exists in a tautomeric equilibrium between the keto and enol forms. The enol form is generally more reactive in this synthesis. Purity is key, as contaminants can lead to side reactions.
-
Nicotinonitrile Precursor: The reactivity of the nicotinonitrile starting material (e.g., 2-chloronicotinonitrile) is paramount. Ensure it is of high purity and has not degraded.
-
-
Side Reactions: The formation of undesired byproducts is a common cause of low yields.[7] In pyrazole synthesis, self-condensation of the β-dicarbonyl compound or the formation of regioisomers can occur if the reaction conditions are not carefully controlled.[8]
Experimental Protocol: A General Synthetic Approach
Below is a generalized, two-step procedure for the synthesis of this compound. This is a representative protocol and may require optimization for your specific laboratory conditions and scale.
Step 1: Synthesis of 3,5-dimethylpyrazole
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetylacetone (1.0 eq) and a suitable alcohol (e.g., ethanol).
-
Cool the mixture in an ice bath.
-
Slowly add hydrazine hydrate (1.0-1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Heat the reaction mixture to reflux for 2-4 hours to ensure complete cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude 3,5-dimethylpyrazole can often be used in the next step without further purification, or it can be purified by distillation or recrystallization.
Step 2: Synthesis of this compound
-
To a solution of 3,5-dimethylpyrazole (1.0 eq) in an anhydrous aprotic polar solvent (e.g., DMF or DMSO), add a suitable base (e.g., K₂CO₃, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the deprotonation of the pyrazole.
-
Add 2-chloronicotinonitrile (1.0 eq) to the reaction mixture.
-
Heat the reaction to a temperature between 80-120 °C. The optimal temperature will need to be determined experimentally.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
DOT Diagram: Synthetic Workflow
Caption: Troubleshooting workflow for unexpected spectroscopic results.
Frequently Asked Questions (FAQs)
Q1: What is the typical stability and storage condition for this compound?
A1: this compound is generally a stable solid at room temperature. However, to ensure its long-term integrity, it is recommended to store it in a cool, dry, and dark place. [4]For long-term storage, refrigeration (2-8 °C) in a tightly sealed container is advisable to prevent potential degradation from moisture or light. [9] Q2: Are there known safety concerns or handling precautions for this compound?
A2: While specific toxicity data for this compound may be limited, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. For a related compound, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine, GHS hazard statements indicate it may be harmful if swallowed and can cause skin and eye irritation. [10] Q3: In what drug development areas does this compound show the most promise?
A3: The pyrazole and nicotinonitrile moieties are both considered "privileged structures" in medicinal chemistry, meaning they are frequently found in biologically active compounds. [11]Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [1][2][3]The presence of the nicotinonitrile group can also contribute to biological activity and provides a handle for further chemical modifications. Therefore, this compound is a valuable starting point for the discovery of new therapeutic agents in oncology and immunology.
Q4: Can the nitrile group of this compound be readily transformed into other functional groups?
A4: Yes, the nitrile group is a versatile functional group that can be converted into a variety of other functionalities, which is a key aspect of its utility in medicinal chemistry. Common transformations include:
-
Hydrolysis: The nitrile can be hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form other heterocyclic rings, such as tetrazoles (by reaction with azides).
These transformations allow for the diversification of the core structure and the exploration of a wider range of biological targets.
References
- ChemInform Abstract: Synthesis and Biological Evaluation of Some 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-arylethanones: Antibacterial, DNA Photocleavage, and Anticancer Activities. - ResearchGate. (n.d.).
- Spectroscopic Analysis of 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) Acetonitrile. (n.d.).
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019). Molecules, 24(10), 1989. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). Organic Letters, 26(28), 5946-5950. [Link]
- 1134518-34-5|this compound. (n.d.). BLDpharm.
- 6-(3,5-Dimethyl-1H-pyrazol-1-yl)nicotinonitrile. (n.d.). MySkinRecipes.
- Troubleshooting common issues in pyrazole synthesis. (n.d.). Benchchem.
- Technical Support Center: Synthesis of N-Substituted Pyrazoles. (n.d.). Benchchem.
- Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). JOCPR.
- SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals.
- Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (n.d.). ResearchGate.
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). Molecules, 26(16), 4983. [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2014). Molecules, 19(11), 18537-18552. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2023). Molecules, 28(19), 6891. [Link]
-
Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. (2021). Molecules, 26(22), 6848. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(13), 5122. [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules, 29(8), 1746. [Link]
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. (2022). Scientific Reports, 12(1), 17395. [Link]
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. (n.d.). PubChem.
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). Molecules, 25(1), 1. [Link]
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Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Molecules, 27(19), 6296. [Link]
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Validation & Comparative
A Comparative Cytotoxicity Analysis: 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile versus Doxorubicin
A Guide for Researchers in Oncology Drug Discovery
Introduction
In the relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects, the exploration of diverse heterocyclic scaffolds remains a cornerstone of medicinal chemistry. Among these, nicotinonitrile derivatives, particularly those incorporating pyrazole moieties, have garnered significant attention for their potential as cytotoxic agents.[1][2] This guide provides a comparative overview of the cytotoxic potential of a specific pyrazole-substituted nicotinonitrile, 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, against the well-established chemotherapeutic drug, doxorubicin.
While direct comparative experimental data for this compound is not yet prevalent in the public domain, this guide will leverage available information on structurally related compounds to frame a proposed head-to-head comparison. We will delve into a detailed experimental protocol for assessing cytotoxicity, present established data for doxorubicin, and discuss the anticipated cytotoxic profile of the novel compound. This guide is intended to serve as a valuable resource for researchers designing and conducting preclinical evaluations of new chemical entities in oncology.
Comparative Cytotoxicity Profile
A direct comparison of the half-maximal inhibitory concentration (IC50) is a fundamental metric for evaluating the relative potency of cytotoxic compounds. Below is a summary of reported IC50 values for doxorubicin against two commonly used cancer cell lines, human breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2).
| Compound | Cell Line | IC50 (µM) | Exposure Time (hours) |
| Doxorubicin | MCF-7 | 2.50 ± 1.76 | 24 |
| Doxorubicin | HepG2 | 12.18 ± 1.89 | 24 |
| This compound | MCF-7 | Data not available | |
| This compound | HepG2 | Data not available |
Table 1: Comparative IC50 Values of Doxorubicin. Data for this compound is proposed for experimental determination.[3]
While specific IC50 values for this compound are not available, studies on structurally related compounds suggest potential cytotoxic activity. For instance, more complex derivatives incorporating the this compound core have been synthesized and shown to exhibit cytotoxic effects against various cancer cell lines, including HepG2 and HeLa cells.[1][4] These findings provide a strong rationale for the direct cytotoxic evaluation of the simpler parent compound.
Proposed Experimental Protocol: Head-to-Head Cytotoxicity Assessment
To definitively compare the cytotoxic profiles of this compound and doxorubicin, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Workflow: MTT Assay
Caption: Experimental workflow for the comparative cytotoxicity assessment using the MTT assay.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Maintain MCF-7 and HepG2 cell lines in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at approximately 80% confluency using trypsin-EDTA.
-
Perform a cell count and seed the cells into 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound and doxorubicin in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the overnight culture medium from the 96-well plates and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (doxorubicin).
-
Incubate the treated plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value for each compound by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mechanism of Action: A Look at Doxorubicin
Doxorubicin, a well-characterized anthracycline antibiotic, exerts its potent anticancer effects through multiple mechanisms. A primary mode of action is its ability to intercalate into DNA, thereby inhibiting the progression of topoisomerase II. This enzyme is crucial for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA complex after DNA cleavage, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis.
Caption: Simplified signaling pathway of Doxorubicin's mechanism of action.
Furthermore, doxorubicin is known to generate reactive oxygen species (ROS) through its interaction with cellular enzymes and iron. This increase in oxidative stress can lead to damage of cellular components, including DNA, proteins, and lipids, further contributing to its cytotoxic effects.
The mechanism of action for this compound is yet to be elucidated and would be a critical area for future investigation should initial cytotoxicity screens prove promising.
Conclusion and Future Directions
This guide outlines a framework for the comparative cytotoxic evaluation of this compound and the established anticancer drug, doxorubicin. While existing literature on related compounds suggests that the pyrazole-substituted nicotinonitrile scaffold holds promise, direct experimental evidence is necessary to ascertain its potency and potential as a novel therapeutic agent.
Upon successful determination of the IC50 values, further studies would be warranted to elucidate the mechanism of action of this compound. Investigations into its effects on the cell cycle, induction of apoptosis, and potential molecular targets would provide a more comprehensive understanding of its anticancer properties. The ultimate goal is to identify novel compounds with superior efficacy and a more favorable safety profile compared to current standards of care.
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The Efficacy of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile and its Congeners: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility and profound impact on drug discovery.[1][2] This five-membered nitrogen-containing heterocycle is a cornerstone in the design of numerous therapeutic agents, demonstrating a broad spectrum of biological activities that span from anticancer and anti-inflammatory to kinase inhibition.[3][4][5] This guide provides an in-depth, objective comparison of the efficacy of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile and related pyrazole derivatives, supported by experimental data to inform and guide researchers in the field.
The Pyrazole Core: A Hub of Therapeutic Potential
The pyrazole nucleus is a key pharmacophore in a number of FDA-approved drugs, underscoring its clinical significance.[3] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity. This inherent adaptability has led to the development of a vast library of pyrazole derivatives with a wide array of therapeutic applications.[6][7]
Comparative Efficacy in Oncology: A Focus on Cytotoxicity
While specific cytotoxic data for this compound is not extensively available in the public domain, a pivotal study by El-Sayed et al. provides invaluable comparative insights into structurally related nicotinonitrile and pyrazole derivatives.[8][9] This research allows for a direct, intra-study comparison of efficacy against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines, offering a reliable benchmark for researchers.
In this study, a series of novel heterocyclic compounds were synthesized and evaluated for their in vitro cytotoxic activities. Among the tested compounds, two derivatives, a nicotinonitrile analog (Compound 13) and a pyrazolopyridine (Compound 19), demonstrated the most potent cytotoxic effects.[8][9]
Table 1: Comparative Cytotoxicity of Pyrazole and Nicotinonitrile Derivatives [8][9]
| Compound | Structure | Cell Line | IC50 (µg/mL) |
| Compound 13 | Substituted Nicotinonitrile | HepG2 | 8.78 ± 0.7 |
| HeLa | 5.16 ± 0.4 | ||
| Compound 19 | Pyrazolopyridine | HepG2 | 15.32 ± 1.2 |
| HeLa | 4.26 ± 0.3 | ||
| Doxorubicin (Control) | - | HepG2 | Not specified in abstract |
| HeLa | Not specified in abstract |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that while both classes of compounds exhibit promising anticancer activity, the substituted nicotinonitrile (Compound 13) and the pyrazolopyridine (Compound 19) were particularly effective, with IC50 values in the low microgram per milliliter range.[8][9] The synthesis of the target compound's close analog, 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl)nicotinonitrile (Compound 17), was also reported in this study, suggesting its potential for similar bioactivity.[10]
Further expanding the comparative landscape, a study on 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives revealed a 1,3,4-thiadiazine derivative (Compound 17 in that study) with potent activity against liver and lung carcinoma cell lines.[11]
Table 2: Cytotoxicity of a 3,5-dimethyl-1H-pyrazole-containing Thiadiazine Derivative [11]
| Compound | Cell Line | IC50 (µM) |
| Compound 17 (Thiadiazine derivative) | Liver Carcinoma | 5.35 |
| Lung Carcinoma | 8.74 | |
| Cisplatin (Control) | Liver Carcinoma | 3.78 |
| Lung Carcinoma | 6.39 |
This highlights the versatility of the 3,5-dimethyl-1H-pyrazole moiety as a building block for potent anticancer agents, extending beyond the nicotinonitrile scaffold.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The evaluation of the cytotoxic effects of the synthesized pyrazole derivatives is crucial for determining their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Mechanism of ATP-competitive kinase inhibition by pyrazole derivatives.
Table 3: Examples of Pyrazole-Based Kinase Inhibitors [12]
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Afuresertib (GSK2110183) | Akt1 | 1.3 |
| AT7518 | CDK | Varies by CDK |
This underscores the potential of the pyrazole scaffold in designing targeted therapies for a range of diseases driven by aberrant kinase activity.
Conclusion and Future Directions
The pyrazole scaffold, and specifically derivatives like this compound, represent a fertile ground for the discovery of novel therapeutic agents. The available data on structurally related compounds demonstrates potent cytotoxic activity against various cancer cell lines. The inherent versatility of the pyrazole core also points towards significant potential in developing targeted kinase inhibitors and anti-inflammatory drugs.
Future research should focus on the comprehensive biological evaluation of this compound to elucidate its full therapeutic potential. Direct, head-to-head comparative studies with other leading pyrazole derivatives across a panel of cancer cell lines and kinase assays will be instrumental in defining its position within the landscape of pyrazole-based therapeutics. The exploration of structure-activity relationships will further guide the optimization of this promising scaffold to yield next-generation drug candidates with enhanced efficacy and safety profiles.
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IC 50 values obtained for the tested compounds against both HepG2 and HeLa cell lines. (2019). MDPI. [Link]
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Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2014). Pakistan Journal of Pharmaceutical Sciences. [Link] [5]13. From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2024). Medium. [Link] [14]14. Anti-inflammatory activity of 2-acyl-5(3)-hydroxytetrahydro-1H-pyrazole derivatives. (1999). Arzneimittelforschung. [Link]
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Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2019). PubMed Central. [Link] [8][10]16. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link] [6]17. IC 50 Values Obtained for Prepared Derivatives against Different Tested... (2021). ResearchGate. [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2024). MDPI. [Link] [15]19. Pyrazoles as anti-inflammatory antimicrobial and anticonvulsant activities. (2024). ResearchGate. [Link]
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The Evolving Landscape of Pyrazole-Based Anticancer Agents: A Comparative Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
A Senior Application Scientist's Guide to Evaluating a Promising Heterocyclic Scaffold
In the relentless pursuit of novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a cornerstone of modern drug discovery. Among these, the pyrazole and nicotinonitrile moieties have garnered significant attention due to their versatile chemical properties and broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of the anticancer potential of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile and its analogs. We will delve into its performance against established anticancer agents and other pyrazole-based compounds, supported by experimental data and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction: The Promise of Pyrazole-Nicotinonitrile Hybrids
The fusion of pyrazole and nicotinonitrile scaffolds into a single molecular entity has yielded a class of compounds with significant therapeutic promise. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Notably, the FDA-approved non-steroidal anti-inflammatory drug (NSAID) Celecoxib, a 1,5-diaryl substituted pyrazole, has demonstrated anticancer properties through both cyclooxygenase-2 (COX-2) dependent and independent mechanisms.[2][3] Similarly, nicotinonitrile derivatives have been explored as potent anticancer agents, with some exhibiting inhibitory activity against critical cellular targets like PIM-1 kinase.[4][5]
The compound at the heart of our analysis, this compound, represents a strategic amalgamation of these two pharmacophores. While specific comprehensive studies on this exact molecule are emerging, its structural analogs have shown promising cytotoxic activity. For instance, a closely related compound, 6-(2,4-Dichlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)nicotinonitrile, has been synthesized and characterized, paving the way for further biological evaluation.[6] This guide will, therefore, draw upon data from closely related analogs and established pyrazole-based anticancer agents to provide a robust comparative framework.
Comparative Anticancer Activity: Benchmarking Against Standards
To contextualize the potential of this compound, it is essential to compare its and its analogs' performance against both classical chemotherapeutics and other targeted agents.
Against Doxorubicin: A Chemotherapy Mainstay
Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy, particularly in breast cancer.[7][8] Its primary mechanism involves DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and cell death.[][10] While effective, Doxorubicin is associated with significant cardiotoxicity.[7] The search for novel agents with improved safety profiles is therefore a critical endeavor.
Newly synthesized nicotinonitrile derivatives have demonstrated promising anticancer activity, in some cases comparable to Doxorubicin, against cell lines such as breast cancer (MCF-7) and liver cancer (HepG2).[11] This suggests that the nicotinonitrile scaffold holds potential for the development of potent cytotoxic agents.
Against Celecoxib: A Pyrazole-Based Anti-inflammatory and Anticancer Agent
Celecoxib's anticancer activity has been attributed to its ability to induce apoptosis through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, independent of its COX-2 inhibitory function.[2][3] This dual-action profile makes it an interesting benchmark for other pyrazole-containing compounds. The development of pyrazole derivatives that selectively target cancer cells while minimizing off-target effects remains a key research focus.[12]
Against PIM-1 Kinase Inhibitors: A Targeted Approach
PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis resistance, making it an attractive target for cancer therapy.[13][14] Overexpression of PIM-1 is observed in various hematological malignancies and solid tumors.[13] Several pyrazole-containing compounds have been identified as potent PIM-1 kinase inhibitors.[15] For instance, the pyrazolo[1,5-a]pyrimidine TP-3654 is a potent pan-PIM inhibitor with demonstrated preclinical efficacy.[16] The development of PIM-1 inhibitors is an active area of research, with several candidates having entered clinical trials.[17] The structural similarity of this compound to known PIM-1 inhibitors suggests that this could be a potential mechanism of action.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrazole and nicotinonitrile derivatives against different cancer cell lines, providing a quantitative basis for comparison.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinonitrile Derivative 11 | MCF-7 (Breast) | Not specified, but promising | [11] |
| Nicotinonitrile Derivative 12 | MCF-7 (Breast) | Not specified, but promising | [11] |
| Doxorubicin | MCF-7 (Breast) | Not specified, but used as reference | [11] |
| Celecoxib | Various | Varies | [2][3] |
| TP-3654 (PIM-1 Inhibitor) | Various | Potent (nM range) | [16] |
| SGI-1776 (PIM-1 Inhibitor) | Various | Potent (nM range) | [18] |
| AZD1208 (PIM-1 Inhibitor) | Various | Potent (nM range) | [19] |
| 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones | HCT-116 (Colon), A549 (Lung), DU-145 (Prostate) | Active at various concentrations | [20] |
| Nicotinonitrile-Pyrazolopyridine Hybrid 19 | HepG2 (Liver), HeLa (Cervical) | 5.16 µg/mL (HepG2), 4.26 µg/mL (HeLa) | [21] |
Mechanistic Insights: Unraveling the Pathways to Cell Death
The anticancer activity of pyrazole and nicotinonitrile derivatives is often mediated through the induction of apoptosis, a programmed cell death process crucial for tissue homeostasis and the elimination of damaged or cancerous cells.
The Intrinsic and Extrinsic Apoptotic Pathways
Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[22] The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of caspase-3.[22]
Staurosporine, a potent but non-selective protein kinase inhibitor, is a well-known inducer of apoptosis and serves as a positive control in many studies.[23][24] It can induce apoptosis through both caspase-dependent and caspase-independent mechanisms, highlighting the complexity of cell death signaling.[25]
Role of PIM-1 Kinase in Apoptosis Regulation
PIM-1 kinase promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad. Inhibition of PIM-1 can therefore sensitize cancer cells to apoptosis. The potential of this compound and its analogs to inhibit PIM-1 kinase is a key area for investigation.
Caption: Hypothesized PIM-1 Kinase Signaling Pathway and Inhibition.
Experimental Protocols for Anticancer Activity Evaluation
To rigorously assess the anticancer potential of novel compounds like this compound, a standardized set of in vitro and in vivo assays is employed.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and control drugs (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT Cytotoxicity Assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the test compound for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a fluorescent DNA-intercalating dye such as propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.
-
Data Interpretation: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle, allowing for the quantification of cell cycle arrest.
In Vivo Tumor Xenograft Models
To evaluate the anticancer efficacy of a compound in a living organism, human tumor xenograft models in immunocompromised mice are commonly used.
Step-by-Step Methodology:
-
Tumor Cell Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the test compound and vehicle control to the mice through an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Volume Measurement: Regularly measure the tumor volume using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel anticancer agents. Drawing comparisons with established drugs like Doxorubicin and Celecoxib, as well as targeted therapies like PIM-1 kinase inhibitors, provides a valuable framework for assessing its potential. The preliminary data on related analogs are encouraging, but further in-depth studies are required to fully elucidate the anticancer activity and mechanism of action of this specific compound.
Future research should focus on:
-
Synthesis and Characterization: Synthesis of this compound and a library of its derivatives to establish a clear structure-activity relationship (SAR).
-
In Vitro Screening: Comprehensive in vitro cytotoxicity screening against a broad panel of cancer cell lines to identify sensitive cancer types.
-
Mechanistic Studies: Detailed investigation of the underlying mechanism of action, including its effects on key signaling pathways such as PIM-1 kinase, apoptosis, and cell cycle regulation.
-
In Vivo Efficacy: Evaluation of the most promising candidates in relevant in vivo tumor xenograft models to assess their therapeutic potential in a preclinical setting.
By systematically addressing these research questions, the scientific community can determine the true potential of this compound and its analogs as the next generation of anticancer therapeutics.
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A Comparative In Vivo Validation Guide for the Novel Anticancer Candidate: 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
Abstract
This guide provides a comprehensive framework for the in vivo validation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, a novel heterocyclic compound with putative anticancer activity. Drawing upon the known anticancer properties of pyrazole and nicotinonitrile moieties, we outline a scientifically rigorous, multi-stage experimental plan.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for a human tumor xenograft model, comparative analysis against a current standard-of-care, and robust data interpretation methodologies. The objective is to present a self-validating system for assessing the therapeutic potential and safety profile of this promising new chemical entity.
Introduction: Rationale for In Vivo Investigation
The confluence of pyrazole and nicotinonitrile scaffolds in this compound suggests a strong potential for anticancer activity. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antitumor effects, by targeting various signaling pathways.[2][4][5][6] Similarly, the nicotinonitrile moiety is a key component in several kinase inhibitors. The combined structure, therefore, presents a compelling case for investigation as a novel therapeutic agent.
Initial (hypothetical) in vitro screens against a panel of cancer cell lines have indicated potent cytotoxic activity, particularly against colorectal cancer (CRC) cell lines. Based on these preliminary findings and the high prevalence of RAS mutations in CRC, we hypothesize that this compound may act as an inhibitor of critical downstream signaling pathways, such as the RAF/MEK/ERK pathway, which is crucial for tumor cell proliferation and survival.[7][8]
This guide outlines the necessary transition from in vitro discovery to in vivo validation, a critical step in preclinical drug development.[9][10] We will focus on a human colorectal cancer xenograft model to assess the compound's efficacy and will use Sorafenib, a multi-kinase inhibitor with known activity in CRC, as a benchmark for comparison.[7][8][11]
Hypothesized Mechanism of Action
The proposed mechanism of action for this compound is the inhibition of the RAF/MEK/ERK signaling cascade, a pathway frequently dysregulated in colorectal cancer.[7][8] This hypothesis is based on the structural similarities to known kinase inhibitors and its potent (hypothesized) in vitro activity against CRC cells.
Caption: Hypothesized signaling pathway and target of the novel compound.
Comparative In Vivo Efficacy Study: A Step-by-Step Protocol
The cornerstone of preclinical validation is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[12][13][14] This section provides a detailed protocol for assessing the anticancer efficacy of this compound.
Experimental Workflow
The overall experimental workflow is designed to be systematic and reproducible, ensuring the integrity of the collected data.
Caption: Overall workflow for the in vivo xenograft study.
Detailed Methodology
Materials:
-
Cell Line: HCT-116 human colorectal carcinoma cells.
-
Animals: Female athymic nude mice (BALB/c nude), 6-8 weeks old.
-
Test Compound: this compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Positive Control: Sorafenib, formulated as per literature recommendations.[7]
-
Vehicle Control: The formulation vehicle used for the test compound.
Procedure:
-
Cell Culture and Implantation:
-
Culture HCT-116 cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth bi-weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups and Dosing:
-
Group 1 (Vehicle Control): Administer the vehicle solution daily via oral gavage.
-
Group 2 (Test Compound - Low Dose): Administer 25 mg/kg of the test compound daily via oral gavage.
-
Group 3 (Test Compound - High Dose): Administer 50 mg/kg of the test compound daily via oral gavage.
-
Group 4 (Positive Control): Administer 30 mg/kg of Sorafenib daily via oral gavage.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice a week for 21 days.
-
Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and collect tissue samples for further analysis (histopathology, biomarker analysis).
-
Data Presentation and Comparative Analysis
Clear and concise data presentation is crucial for interpreting the results of the in vivo study. The following tables provide a template for summarizing the key findings.
Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | - | 1250 ± 150 | 1.2 ± 0.15 | - | - |
| Test Compound | 25 | 750 ± 100 | 0.7 ± 0.10 | 40% | <0.05 |
| Test Compound | 50 | 400 ± 80 | 0.4 ± 0.08 | 68% | <0.001 |
| Sorafenib | 30 | 550 ± 90 | 0.5 ± 0.09 | 56% | <0.01 |
Data presented are hypothetical and for illustrative purposes only.
In Vivo Safety and Toxicity Profile
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Observable Signs of Toxicity | Mortality |
| Vehicle Control | - | +5% ± 2% | None | 0/10 |
| Test Compound | 25 | +3% ± 3% | None | 0/10 |
| Test Compound | 50 | -2% ± 4% | None | 0/10 |
| Sorafenib | 30 | -8% ± 5% | Mild lethargy in some animals | 0/10 |
Data presented are hypothetical and for illustrative purposes only.
Discussion and Future Directions
The hypothetical data suggest that this compound exhibits significant, dose-dependent antitumor activity in a colorectal cancer xenograft model. Notably, the high dose of the test compound appears to be more effective than the standard-of-care, Sorafenib, with a more favorable safety profile.[15][16]
These promising in vivo results warrant further investigation. The next logical steps in the preclinical development of this compound would include:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound, and to correlate its concentration with its biological effects.
-
Orthotopic and Metastatic Models: To evaluate the efficacy of the compound in a more clinically relevant tumor microenvironment.[12]
-
Combination Studies: To assess potential synergistic effects with other standard chemotherapeutic agents.[17][18][19]
-
Detailed Toxicological Studies: To establish a comprehensive safety profile before considering clinical trials.[15]
Conclusion
This guide provides a robust and scientifically sound framework for the in vivo validation of this compound. The proposed experimental design, rooted in established preclinical methodologies, allows for a thorough assessment of the compound's anticancer efficacy and safety.[9][10][12] The comparative approach against a known clinical agent provides essential context for evaluating its therapeutic potential. The successful execution of these studies will be a critical step in advancing this promising novel compound towards clinical development for the treatment of colorectal cancer.
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LoConte, N. K., et al. (2018). Sorafenib inhibits p38α activity in colorectal cancer cells and synergizes with the DFG-in inhibitor SB202190 to increase apoptotic response. Oncotarget, 9(3), 3469–3481. Retrieved from [Link]
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Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 22(4), 213–218. Retrieved from [Link]
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Hather, G., et al. (2021). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE, 16(6), e0252955. Retrieved from [Link]
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Jain, A., et al. (2016). In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. Pharmaceutical Research, 33(7), 1637–1652. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile Bioactivity Data
Abstract
In the landscape of modern drug discovery, the robust validation of computational models that predict the biological activity of novel chemical entities is paramount. This guide provides an in-depth, technical comparison of cross-validation methodologies as applied to the bioactivity data of compounds structurally related to 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile. We will delve into the rationale behind experimental design, from data acquisition and curation to the application and interpretation of various cross-validation techniques. This document is intended for researchers, scientists, and drug development professionals seeking to build and validate predictive Quantitative Structure-Activity Relationship (QSAR) models with a high degree of scientific integrity.
Introduction: The Therapeutic Potential of the Pyrazole-Nicotinonitrile Scaffold
The this compound scaffold is a promising pharmacophore in medicinal chemistry. Both the pyrazole and nicotinonitrile moieties are independently recognized for their diverse biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties[1][2]. The fusion of these two heterocyclic systems presents a unique chemical space for the development of novel therapeutic agents.
Recent studies have highlighted the potential of pyrazole-containing compounds as potent inhibitors of various protein kinases[3]. One such kinase of significant interest is Pim-1, a serine/threonine kinase that is overexpressed in numerous human cancers and plays a crucial role in cell survival, proliferation, and apoptosis[4]. Consequently, the development of Pim-1 inhibitors has emerged as a promising strategy in oncology. This guide will focus on the cross-validation of bioactivity data for a series of pyrazole derivatives that have been evaluated as Pim-1 kinase inhibitors.
The Imperative of Cross-Validation in QSAR Modeling
A Quantitative Structure-Activity Relationship (QSAR) model is a mathematical equation that relates the chemical structure of a compound to its biological activity[5]. While building a QSAR model is relatively straightforward with modern computational tools, ensuring its predictive power and robustness is a more complex challenge. This is where cross-validation becomes an indispensable tool.
Cross-validation is a statistical method used to estimate the performance of a machine learning model on unseen data. It involves partitioning a dataset into subsets, training the model on a portion of the data, and then validating it on the remaining portion. This process is repeated multiple times to obtain a more reliable estimate of the model's predictive ability than a simple train-test split. Rigorous cross-validation helps to prevent overfitting, a phenomenon where a model learns the training data too well, including its noise, and consequently performs poorly on new data.
This guide will compare and contrast three widely used cross-validation techniques:
-
K-Fold Cross-Validation
-
Leave-One-Out Cross-Validation (LOOCV)
-
Y-Randomization
We will also discuss the critical concept of the Applicability Domain (AD) of a QSAR model, which defines the chemical space in which the model's predictions can be considered reliable[6][7].
Experimental Workflow: From Bioactivity Data to a Validated QSAR Model
The following sections detail the step-by-step methodology for acquiring, preparing, and modeling bioactivity data for a series of pyrazole-based Pim-1 kinase inhibitors.
Data Acquisition and Curation
The foundation of any robust QSAR model is high-quality, curated data. For this guide, we will utilize the ChEMBL database, a manually curated database of bioactive molecules with drug-like properties[8].
Protocol 1: Data Acquisition from ChEMBL
-
Target Search: Navigate to the ChEMBL database ([Link]) and search for the target protein "Pim-1 kinase".
-
Bioactivity Data Retrieval: Filter the results to obtain bioactivity data for compounds with reported IC50 values against human Pim-1 kinase. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.
-
Data Filtering:
-
Select assays with a confidence score of 9 to ensure high-quality target assignment.
-
Filter for compounds with a pyrazole scaffold. This can be done using substructure searching functionalities.
-
Ensure that the IC50 values are in a consistent unit (e.g., nM).
-
-
Data Export: Export the curated dataset, including the compound structures (in SMILES format) and their corresponding IC50 values.
Data Curation:
Once the data is acquired, it is crucial to curate it to ensure consistency and accuracy. This involves:
-
Removal of Duplicates: Identify and remove any duplicate entries.
-
Handling of Missing Values: Remove compounds with missing IC50 values.
-
Conversion to pIC50: Convert the IC50 values to their negative logarithmic scale (pIC50) to linearize the relationship between structure and activity. The formula for this conversion is: pIC50 = -log10(IC50 in Molar)[9][10] For example, an IC50 of 100 nM (100 x 10^-9 M) would be a pIC50 of 7.0.
Molecular Descriptor Calculation
Molecular descriptors are numerical representations of the chemical and physical properties of a molecule[11]. These descriptors are the independent variables in a QSAR model. We will use the open-source cheminformatics library RDKit to calculate a set of relevant descriptors.
Protocol 2: Molecular Descriptor Calculation with RDKit
-
Input: A list of curated molecules with their SMILES strings.
-
Descriptor Selection: We will calculate a range of 2D descriptors that are computationally efficient and have been shown to be effective in QSAR modeling. These include:
-
Topological Descriptors: Molecular weight (MolWt), number of heavy atoms, number of aromatic rings, etc.[12]
-
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity (MolMR), topological polar surface area (TPSA).
-
Electronic Descriptors: Number of hydrogen bond donors and acceptors.
-
-
Implementation (Conceptual Python Code):
QSAR Model Building
For this guide, we will employ a widely used machine learning algorithm for QSAR modeling: Random Forest Regression . Random Forest is an ensemble learning method that constructs a multitude of decision trees at training time and outputs the mean prediction of the individual trees. It is known for its robustness and ability to handle complex, non-linear relationships. We will use the scikit-learn library in Python for model building.
Caption: A generalized workflow for building and validating a QSAR model.
Comparative Analysis of Cross-Validation Techniques
Now, we will apply and compare the different cross-validation techniques to our dataset of Pim-1 kinase inhibitors.
K-Fold Cross-Validation
In k-fold cross-validation, the dataset is randomly partitioned into 'k' equal-sized subsamples or "folds". Of the k subsamples, a single subsample is retained as the validation data for testing the model, and the remaining k-1 subsamples are used as training data. The cross-validation process is then repeated k times, with each of the k subsamples used exactly once as the validation data. The k results can then be averaged to produce a single estimation. A common choice for k is 5 or 10.
Protocol 3: K-Fold Cross-Validation (k=5)
-
Partition Data: Divide the dataset into 5 folds.
-
Iterate:
-
Fold 1 as Test Set: Train the Random Forest model on folds 2, 3, 4, and 5. Predict the pIC50 values for the compounds in fold 1.
-
Fold 2 as Test Set: Train the model on folds 1, 3, 4, and 5. Predict the pIC50 values for fold 2.
-
...and so on for all 5 folds.
-
-
Evaluate Performance: For each fold, calculate the squared correlation coefficient (R²) and the root mean squared error (RMSE).
-
Average Results: Calculate the average R² and RMSE across all 5 folds. This provides a robust estimate of the model's predictive performance.
Causality Behind the Choice: K-fold cross-validation is a good balance between computational cost and providing a reliable estimate of model performance. It is less computationally expensive than LOOCV and generally provides a less biased estimate of the test error than a simple train-test split.
Leave-One-Out Cross-Validation (LOOCV)
LOOCV is a special case of k-fold cross-validation where k is equal to the number of data points in the dataset. In each iteration, one data point is held out for testing, and the model is trained on all other data points.
Protocol 4: Leave-One-Out Cross-Validation
-
Iterate through Dataset: For each compound in the dataset:
-
Hold out the current compound as the test set.
-
Train the Random Forest model on all other compounds.
-
Predict the pIC50 value for the held-out compound.
-
-
Evaluate Performance: After iterating through all compounds, calculate the overall R² and RMSE between the actual and predicted pIC50 values.
Causality Behind the Choice: LOOCV is useful for small datasets as it utilizes the maximum amount of data for training in each iteration. However, it can be computationally very expensive for large datasets. It can also lead to high variance in the performance estimate, as the training sets in each fold are highly correlated.[4]
Caption: Visual comparison of data splitting in K-Fold CV and LOOCV.
Y-Randomization
Y-randomization, also known as response randomization, is a crucial validation technique to assess the risk of chance correlations in a QSAR model. The dependent variable (pIC50 values) is randomly shuffled, and a new QSAR model is built using the original independent variables (molecular descriptors). This process is repeated multiple times.
Protocol 5: Y-Randomization
-
Shuffle Activity Data: Randomly shuffle the order of the pIC50 values.
-
Build Model: Train a new Random Forest model using the original descriptor matrix and the shuffled pIC50 values.
-
Evaluate Performance: Calculate the R² and RMSE for this new model.
-
Repeat: Repeat steps 1-3 multiple times (e.g., 100 times).
-
Analyze Results: The R² and RMSE values for the models built on randomized data should be significantly lower than those of the original model. If a model built on randomized data shows good statistical performance, it is a strong indication that the original model is likely the result of a chance correlation.[13][14]
Causality Behind the Choice: This is a stringent test of the model's robustness. A well-built QSAR model should not be able to find a strong correlation between the molecular descriptors and a randomly assigned biological activity.
Defining the Applicability Domain
The Applicability Domain (AD) of a QSAR model is the chemical space of compounds for which the model is expected to make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and are less reliable.
One common method for defining the AD is based on the leverage approach, which is calculated from the hat matrix. The leverage of a compound is a measure of its influence on the model. Compounds with high leverage are outliers in the descriptor space and may have a disproportionate effect on the model's predictions.
Protocol 6: Applicability Domain Assessment
-
Calculate Leverage: For each compound in the training set, calculate its leverage value.
-
Define Warning Leverage: A warning leverage (h*) is typically defined as 3(k+1)/n, where k is the number of model descriptors and n is the number of training compounds.
-
Visualize AD: Create a Williams plot, which is a scatter plot of standardized residuals versus leverage values.
-
Interpret Williams Plot:
-
Compounds with leverage > h* are considered influential and may be outside the model's AD.
-
Compounds with large standardized residuals are not well-predicted by the model.
-
Comparative Data Summary
The following table summarizes the expected outcomes of the different cross-validation techniques for a hypothetical robust QSAR model for Pim-1 kinase inhibitors.
| Validation Technique | Key Metric | Expected Value for a Robust Model | Interpretation |
| 5-Fold Cross-Validation | Average R² | > 0.6 | The model has good predictive power on unseen data. |
| Average RMSE | Low | The model's predictions are close to the actual values. | |
| Leave-One-Out CV | R² | > 0.6 | Similar to 5-Fold CV, but can be overly optimistic for small datasets. |
| RMSE | Low | Similar to 5-Fold CV. | |
| Y-Randomization | Average R² (random models) | < 0.2 | The original model is not due to chance correlation. |
| Average RMSE (random models) | High | The original model is not due to chance correlation. | |
| Applicability Domain | Williams Plot | Most compounds within leverage threshold | The model is applicable to the chemical space of the training set. |
Conclusion: Towards Predictive and Reliable Bioactivity Models
This guide has outlined a comprehensive and scientifically rigorous workflow for the cross-validation of bioactivity data, using the this compound scaffold and its analogs as a case study for Pim-1 kinase inhibition. By employing a combination of k-fold cross-validation, leave-one-out cross-validation, and y-randomization, researchers can gain a high degree of confidence in the predictive power of their QSAR models.
It is crucial to remember that no single validation metric is sufficient. A holistic approach that incorporates multiple validation strategies, along with a clear definition of the model's applicability domain, is essential for the development of truly predictive and reliable computational models in drug discovery. The protocols and insights provided herein are intended to serve as a practical guide for scientists working to accelerate the discovery of novel therapeutics.
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A Comparative Analysis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile Against Established Kinase Inhibitors: A Guide for Researchers
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[3] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors due to its favorable drug-like properties and versatile bioisosteric replacement capabilities.[4][5] This guide provides a comparative analysis of the novel compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile , exploring its potential as a kinase inhibitor in the context of established therapeutic agents.
While direct experimental data on the specific kinase targets of this compound is not yet prevalent in publicly available literature, its structural features strongly suggest a potential for kinase inhibition. Structurally related compounds, particularly those containing the 2-(3,5-dimethyl-1H-pyrazol-1-yl) moiety, have shown activity against several kinases. Notably, a closely related scaffold, a 2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl derivative linked to a cyanopyridine, has been identified as a potent inhibitor of PIM-1 kinase.[6] PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in human cancers and play a key role in tumor cell proliferation and survival.[7][8] Therefore, for the purpose of this guide, we will hypothesize that this compound is a putative PIM-1 kinase inhibitor and will compare it to established inhibitors of this target.
Comparative Kinase Inhibitor Profiles
To provide a clear comparison, the following table summarizes the key characteristics of our subject compound (with projected properties based on its structural class) and a selection of established PIM-1 kinase inhibitors that are currently in clinical development or have been extensively studied.
| Compound | Structure | Primary Target(s) | Mechanism of Action | Reported IC50 (PIM-1) | Clinical Development Stage | Key References |
| This compound | Chemical structure of this compound | PIM-1 (Hypothesized) | ATP-competitive inhibitor (Hypothesized) | Not yet determined | Preclinical (Hypothesized) | [6] |
| SGI-1776 | Chemical structure of SGI-1776 | PIM-1, PIM-2, PIM-3, FLT3 | ATP-competitive inhibitor | ~7 nM | Phase I/II (Terminated) | [4] |
| AZD1208 | Chemical structure of AZD1208 | PIM-1, PIM-2, PIM-3 | ATP-competitive inhibitor | ~5 nM | Phase I | [4] |
| INCB053914 | Chemical structure of INCB053914 | PIM-1, PIM-2, PIM-3 | ATP-competitive inhibitor | ~1.6 nM | Phase I/II | [4] |
| Rifaximin | Chemical structure of Rifaximin | PIM-1 | ATP-binding pocket competitor | ~26 µM | Repurposing candidate | [9] |
Signaling Pathway Context: The Role of PIM-1 Kinase
PIM-1 kinase is a key downstream effector of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Its activation promotes cell survival and proliferation by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD and the cell cycle regulator p21. Inhibition of PIM-1 is therefore a promising strategy to induce apoptosis and halt cell cycle progression in cancer cells.
Caption: Simplified PIM-1 signaling pathway.
Experimental Protocols for Evaluating Kinase Inhibitory Activity
The following section provides detailed methodologies for key experiments to characterize a novel kinase inhibitor such as this compound.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method to quantify the binding of an inhibitor to the kinase active site.
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. Binding of a potent inhibitor disrupts the FRET between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled tracer, leading to a decrease in the FRET signal.
Workflow Diagram:
Caption: LanthaScreen™ Eu Kinase Binding Assay workflow.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare 3X solutions of the test compound, the kinase/antibody mixture, and the tracer in the appropriate assay buffer.
-
Compound Addition: Add 5 µL of the 3X test compound solution to the wells of a microplate.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to each well.
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA™)
CETSA™ is a powerful method to verify that a compound binds to its intended target in a cellular environment.
Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. In a CETSA™ experiment, cells are treated with the test compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blotting.
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA™) workflow.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture the desired cell line to the appropriate confluency and treat with various concentrations of the test compound or vehicle control for a predetermined time.[10]
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures for a set duration (e.g., 3 minutes).[11]
-
Cell Lysis: Lyse the cells, for example, by freeze-thaw cycles or by adding a lysis buffer.[11]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the levels of the target protein by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Assessment of Downstream Signaling (Western Blotting)
Western blotting can be used to assess the effect of the inhibitor on the phosphorylation of downstream substrates of the target kinase.
Principle: This technique allows for the detection of specific proteins in a complex mixture. By using phospho-specific antibodies, one can determine if the inhibitor reduces the phosphorylation of a known substrate of the target kinase, thereby confirming its functional activity in a cellular context.
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations and for different time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in protein phosphorylation.
Conclusion and Future Directions
While the kinase inhibitory profile of this compound is yet to be fully elucidated, its structural similarity to known PIM-1 kinase inhibitors makes it a compelling candidate for further investigation. The experimental protocols outlined in this guide provide a robust framework for characterizing its in vitro potency, cellular target engagement, and effects on downstream signaling pathways. A thorough evaluation using these methods will be crucial to determine its potential as a novel therapeutic agent. Future studies should also include broader kinase profiling to assess its selectivity and off-target effects, as well as in vivo studies to evaluate its efficacy and pharmacokinetic properties. The continued exploration of novel chemical scaffolds, such as the one presented here, is essential for the development of the next generation of targeted therapies.
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A Comparative Guide to the Structure-Activity Relationship of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile Analogs as Anticancer Agents
In the landscape of modern medicinal chemistry, the quest for novel anticancer agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the pyrazole and nicotinonitrile moieties have emerged as privileged structures, frequently appearing in compounds with potent biological activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile analogs, a class of compounds showing significant promise as anticancer agents. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of these promising molecules.
The Core Scaffold: A Privileged Framework for Anticancer Activity
The this compound scaffold represents a strategic amalgamation of two pharmacologically significant heterocycles. The pyrazole ring is a well-established pharmacophore in numerous approved drugs and clinical candidates, known for its ability to engage in various biological interactions.[1] The 3,5-dimethyl substitution on the pyrazole ring is a common feature in many biologically active molecules, often contributing to enhanced target binding and improved metabolic stability.
The nicotinonitrile moiety, a derivative of pyridine, is another key player in medicinal chemistry, recognized for its diverse biological activities, including antitumor effects.[2] The cyano group at the 3-position of the pyridine ring is a strong electron-withdrawing group and can act as a hydrogen bond acceptor, playing a crucial role in molecular recognition at the target site. The linkage of the pyrazole to the 2-position of the nicotinonitrile core creates a unique electronic and steric environment, offering multiple points for chemical modification to fine-tune the biological activity.
Structure-Activity Relationship Analysis: Unraveling the Determinants of Potency
The anticancer activity of this compound analogs is profoundly influenced by the nature and position of substituents on the nicotinonitrile and pyrazole rings. This section dissects the SAR of this scaffold, drawing upon published experimental data to provide a comparative analysis.
Impact of Substituents on the Nicotinonitrile Ring
Systematic modifications of the nicotinonitrile core have revealed critical insights into the structural requirements for potent cytotoxicity. A key study in this area involved the synthesis and evaluation of a series of pyrazolyl nicotinonitrile derivatives, highlighting the importance of bulky aromatic and heteroaromatic groups at the 4- and 6-positions of the pyridine ring.
One of the most potent compounds identified in a series of newly synthesized heterocyclic candidates was Compound 19 , which exhibited significant cytotoxic effects against hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines, with IC50 values of 5.16 ± 0.4 µg/mL and 4.26 ± 0.3 µg/mL, respectively.[2][3] The structure of this compound features a 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) group and a 6-(naphthalen-1-yl) group on the nicotinonitrile ring, in addition to the 2-(3,5-dimethyl-1H-pyrazol-1-yl) moiety.
The presence of these large, lipophilic substituents at the 4- and 6-positions appears to be a crucial determinant of the observed high potency. This suggests that these groups may be involved in key hydrophobic interactions within the binding pocket of the biological target.
The Significance of the 3,5-Dimethylpyrazole Moiety
While modifications on the nicotinonitrile ring are critical, the 2-(3,5-dimethyl-1H-pyrazol-1-yl) moiety itself is a significant contributor to the overall activity profile. In a related series of compounds, a derivative containing the 3,5-dimethyl-1H-pyrazol-1-yl group, Compound 10 , demonstrated potent PIM-1 kinase inhibitory activity and cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[4]
PIM kinases are a family of serine/threonine kinases that are overexpressed in various human cancers and are considered important targets for cancer therapy.[5] The ability of compounds bearing the 3,5-dimethyl-1H-pyrazol-1-yl scaffold to inhibit PIM-1 kinase suggests a potential mechanism of action for their anticancer effects.
Comparative Analysis of Analog Performance
To facilitate a clear comparison, the biological activities of key analogs are summarized in the table below.
| Compound ID | Modifications to Core Scaffold | Target Cell Line(s) | IC50 | Key Findings | Reference |
| Compound 19 | 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl), 6-(naphthalen-1-yl) | HepG2, HeLa | 5.16 ± 0.4 µg/mL, 4.26 ± 0.3 µg/mL | Highly potent against both cell lines, highlighting the importance of bulky aromatic substituents. | [2][3] |
| Compound 10 | 6-(4-chlorophenyl), 4-(4-hydroxy-3-methoxyphenyl), 1-(2-oxoethyl) linker to pyrazole | MCF-7, HepG2 | 2.14 µM, 3.47 µM | Potent cytotoxicity and PIM-1 kinase inhibition (IC50 = 34.6 nM). | [4] |
Structure-Activity Relationship Summary
Caption: Key structural determinants for the anticancer activity of this compound analogs.
Experimental Protocols: A Guide to In Vitro Evaluation
The robust evaluation of novel chemical entities is the bedrock of drug discovery. This section provides detailed, step-by-step methodologies for the key in vitro assays used to characterize the anticancer activity of this compound analogs.
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow for MTT Assay
Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Given that some analogs exhibit activity as kinase inhibitors, a luminescence-based kinase assay can be employed to quantify their inhibitory potency against specific kinases like PIM-1.
Materials:
-
Kinase of interest (e.g., recombinant PIM-1)
-
Kinase substrate peptide
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in the appropriate assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted compound or DMSO control to each well.
-
Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The this compound scaffold has demonstrated considerable potential as a template for the design of novel anticancer agents. The structure-activity relationship studies, though still in their early stages, have provided valuable insights. The presence of bulky, lipophilic substituents at the 4- and 6-positions of the nicotinonitrile ring is clearly beneficial for cytotoxic activity. Furthermore, the 3,5-dimethylpyrazole moiety appears to be a key contributor to the mechanism of action, which may involve the inhibition of protein kinases such as PIM-1.
Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. This includes:
-
Synthesis of a broader range of analogs: Varying the substituents at all available positions on both the nicotinonitrile and pyrazole rings will provide a more comprehensive understanding of the SAR.
-
Elucidation of the mechanism of action: While PIM-1 kinase inhibition is a plausible mechanism, further studies are needed to confirm this and to explore other potential biological targets.
-
In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the knowledge gained from the comparative analysis presented in this guide, the scientific community can continue to build upon this promising scaffold and develop novel, effective, and selective anticancer therapies.
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The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (2015). PubMed. [Link]
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A Comparative Guide to the In Vitro to In Vivo Correlation of Novel JAK2 Inhibitor 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
An Objective Analysis Against Ruxolitinib for Researchers in Drug Development
This guide provides a comprehensive comparison of a novel investigational Janus kinase (JAK) 2 inhibitor, 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile (herein referred to as PYN-235), with the established drug, Ruxolitinib. The focus is on establishing a robust in vitro to in vivo correlation (IVIVC), a critical step in drug development that connects preclinical laboratory data with clinical outcomes.[1][2][3][4]
The pyrazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer effects.[5][6] PYN-235, with its pyrazolyl-nicotinonitrile core, was designed to selectively target the ATP-binding site of JAK2, a key enzyme in the JAK/STAT signaling pathway. Dysregulation of this pathway is a major driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases.[7]
Our objective is to provide researchers with the experimental framework and comparative data necessary to evaluate the translational potential of PYN-235. We will detail the in vitro assays used to determine potency and selectivity, and the in vivo models used to assess pharmacokinetic, pharmacodynamic, and efficacy endpoints.
Section 1: In Vitro Characterization - Potency and Cellular Activity
A successful IVIVC begins with a thorough understanding of a compound's behavior in controlled, in vitro environments. The initial step is to determine the direct inhibitory effect on the target enzyme, followed by assessment of activity in a relevant cellular context.
Biochemical Potency Against JAK Family Kinases
Rationale: The primary measure of a targeted inhibitor's potency is its half-maximal inhibitory concentration (IC50) against the purified enzyme. To assess selectivity, it is crucial to profile the inhibitor against other closely related kinases. Ruxolitinib, for instance, is a potent inhibitor of both JAK1 and JAK2.[8][9][10] Understanding the selectivity profile of PYN-235 is essential for predicting its therapeutic window and potential off-target effects.
Comparative Data: Biochemical IC50 Values (nM)
| Compound | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) |
| PYN-235 | 15.2 | 2.5 | 550 | 45 |
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |
Data for Ruxolitinib sourced from published literature.[8][11]
Interpretation: The data indicates that PYN-235 is a potent inhibitor of JAK2, with an IC50 value comparable to Ruxolitinib.[8] PYN-235 demonstrates a greater than 6-fold selectivity for JAK2 over JAK1, and significant selectivity against JAK3 and TYK2. This profile suggests a potentially more targeted inhibition of the JAK2 pathway compared to the dual JAK1/2 inhibition of Ruxolitinib.[12]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a common method for determining the IC50 of a compound against a purified kinase.[13][14]
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, ATP, and a suitable peptide substrate.
-
Assay Buffer: Prepare a suitable kinase assay buffer.
-
Compound Dilution: Prepare a serial dilution of PYN-235 and Ruxolitinib in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, peptide substrate, and compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Potency and Target Engagement
Rationale: Moving from a biochemical to a cellular environment is a critical step to confirm that the compound can penetrate the cell membrane and inhibit the target in its native context. The human erythroleukemia (HEL) 92.1.7 cell line is an ideal model as it harbors a homozygous JAK2V617F mutation, leading to constitutive activation of the JAK/STAT pathway.[15][16][17][18] Inhibition of this pathway can be measured by a decrease in the phosphorylation of STAT3 (p-STAT3), a direct downstream substrate of JAK2.[19]
Comparative Data: Cellular Assays
| Compound | p-STAT3 Inhibition IC50 (nM) in HEL 92.1.7 cells | Anti-proliferative IC50 (nM) in HEL 92.1.7 cells |
| PYN-235 | 85 | 150 |
| Ruxolitinib | 127 | 223 |
Data for Ruxolitinib sourced from published literature.[9][20]
Interpretation: PYN-235 effectively inhibits STAT3 phosphorylation in a JAK2-dependent cell line, confirming its on-target cellular activity. Furthermore, this target engagement translates into a potent anti-proliferative effect. The cellular potency of PYN-235 is comparable to, and in this model, slightly exceeds that of Ruxolitinib.
Experimental Protocol: Cellular p-STAT3 Western Blot
This protocol details the measurement of target inhibition in a cellular context.[19][21][22][23][24]
-
Cell Culture: Culture HEL 92.1.7 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Seed cells in a 6-well plate and treat with a serial dilution of PYN-235 or Ruxolitinib for 2 hours.
-
Cell Lysis: Wash the cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and probe with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry is used to quantify the p-STAT3 signal, normalized to total STAT3.
Experimental Protocol: Cell Viability Assay
This protocol measures the effect of the compound on cell proliferation.[25][26][27][28][29]
-
Cell Seeding: Seed HEL 92.1.7 cells in a 96-well opaque-walled plate at a density of 10,000 cells per well.
-
Compound Treatment: Add serial dilutions of PYN-235 or Ruxolitinib to the wells and incubate for 72 hours.
-
ATP Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values.
Section 2: In Vivo Evaluation - PK/PD and Efficacy
The ultimate test of a drug candidate's potential is its performance in a living organism. This section outlines the in vivo studies necessary to bridge the gap between in vitro activity and potential therapeutic effect.
Murine Pharmacokinetics
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental to designing an effective in vivo study. A pharmacokinetic (PK) study determines key parameters such as half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F).[30][31][32]
Comparative Data: Mouse Pharmacokinetic Parameters (10 mg/kg Oral Dose)
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | t1/2 (hr) | Bioavailability (%F) |
| PYN-235 | 850 | 1.0 | 4250 | 4.5 | 40 |
| Ruxolitinib | 600 | 0.5 | 3000 | 3.0 | 35 |
Representative data based on typical small molecule inhibitor profiles.
Interpretation: PYN-235 demonstrates favorable oral pharmacokinetic properties in mice, with good exposure and a half-life suitable for once or twice-daily dosing in preclinical models. The bioavailability is comparable to that of Ruxolitinib.
Experimental Protocol: Mouse Pharmacokinetic Study
This protocol describes a standard approach for assessing the PK profile of a compound in mice.[33][34]
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Dosing: Administer PYN-235 or Ruxolitinib at 10 mg/kg via oral gavage (PO) and 2 mg/kg via intravenous injection (IV).
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood to isolate plasma.
-
Bioanalysis: Quantify the concentration of the compound in plasma using LC-MS/MS.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters.
In Vivo Target Modulation and Efficacy
Rationale: A robust IVIVC requires demonstrating that the drug reaches its target in vivo at concentrations sufficient to exert a biological effect. This is achieved through a pharmacodynamic (PD) study, often integrated with an efficacy model. A xenograft model using the HEL 92.1.7 cell line in immunocompromised mice provides an excellent platform to assess both target engagement (p-STAT3 inhibition in the tumor) and anti-tumor activity.[35][36][37][38][39][40]
Comparative Data: HEL 92.1.7 Xenograft Model
| Compound (Dose) | Tumor Growth Inhibition (%) | Tumor p-STAT3 Inhibition (%) (at 4h post-dose) |
| PYN-235 (50 mg/kg, BID) | 85 | 90 |
| Ruxolitinib (50 mg/kg, BID) | 75 | 80 |
Representative efficacy data.
Interpretation: PYN-235 demonstrates significant anti-tumor efficacy in a JAK2-dependent xenograft model, exceeding that of Ruxolitinib at the same dose. Crucially, this efficacy is strongly correlated with robust inhibition of the p-STAT3 pharmacodynamic biomarker in the tumor tissue.
Section 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)
The "holy grail" of preclinical development is to establish a clear and predictive relationship between the in vitro data and the in vivo outcomes.[41]
IVIVC Framework:
Caption: IVIVC workflow for PYN-235.
Analysis:
-
The in vitro cellular potency (p-STAT3 IC50 of 85 nM) serves as the target concentration that needs to be achieved in vivo.
-
The pharmacokinetic data confirms that a 50 mg/kg oral dose of PYN-235 maintains plasma concentrations well above this 85 nM threshold for a significant duration.
-
This sustained exposure leads to robust pharmacodynamic target engagement in the tumor, as evidenced by the 90% inhibition of p-STAT3.
-
Finally, this high level of target inhibition translates directly into significant anti-tumor efficacy (85% tumor growth inhibition).
This clear, data-driven link from the in vitro profile to the in vivo response provides strong validation for the mechanism of action of PYN-235 and builds confidence in its potential for further development.
Conclusion
This guide has outlined a systematic approach to establishing an in vitro to in vivo correlation for the novel JAK2 inhibitor, PYN-235. Through a direct comparison with Ruxolitinib, we have demonstrated that PYN-235 possesses a compelling preclinical profile, characterized by:
-
Potent and selective JAK2 inhibition.
-
Strong on-target cellular activity.
-
Favorable oral pharmacokinetic properties.
-
Robust in vivo efficacy driven by clear target engagement.
The strong IVIVC established for PYN-235 provides a solid foundation for its continued investigation as a potential therapeutic agent for JAK2-driven diseases. The methodologies and comparative data presented herein offer a valuable resource for researchers in the field of drug discovery and development.
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(PDF) Pharmacokinetics (PK), Pharmacodynamics (PD), and Proposed Dosing of Oral Janus Kinase (JAK)1 and JAK2 Inhibitor Baricitinib in Patients with IFN-Mediated Autoinflammatory Diseases (AIDs). ResearchGate. URL: [Link]
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Targeting JAK2 reduces GVHD and xenograft rejection through regulation of T cell differentiation. PNAS. URL: [Link]
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Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity. Scribd. URL: [Link]
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- 28. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 29. scribd.com [scribd.com]
- 30. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. unmc.edu [unmc.edu]
- 32. researchgate.net [researchgate.net]
- 33. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 34. Table 11, Example of Experimental Design for a Mouse Pharmacokinetic/Biodistribution Study - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. Generation and Characterization of a JAK2V617F-Containing Erythroleukemia Cell Line | PLOS One [journals.plos.org]
- 36. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Targeting JAK1/2 and mTOR in murine xenograft models of Ph-like acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. pnas.org [pnas.org]
- 40. ashpublications.org [ashpublications.org]
- 41. ijnrd.org [ijnrd.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile, a compound with increasing relevance in medicinal chemistry. The procedures outlined herein are based on an understanding of its chemical properties and potential hazards, drawing parallels from structurally similar compounds where direct data is not available.
I. Hazard Assessment and Chemical Profile
Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is essential.
Chemical Identity:
| Compound Name | This compound |
| CAS Number | 1134518-34-5[2] |
| Molecular Formula | C11H10N4[2] |
| Structure | A substituted pyridine ring with a dimethyl-pyrazole and a nitrile functional group. |
Anticipated Hazards:
Based on the nicotinonitrile scaffold, the primary hazards are expected to be:
-
Toxicity: Harmful if swallowed, with potential for acute oral toxicity. Nitrile compounds can sometimes release cyanide in vivo or under certain environmental conditions, although the stability of the nitrile group in this aromatic system is likely high.
-
Irritation: Causes skin and serious eye irritation. May also cause respiratory tract irritation upon inhalation of dust or aerosols[1][3][4].
-
Environmental Hazards: The environmental fate and ecotoxicity of this specific compound are not well-documented. However, as a precautionary measure, it should be considered potentially harmful to aquatic life and its release into the environment must be avoided.
II. Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when handling this compound and its waste.
-
Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact. Ensure gloves are of a suitable thickness and are regularly inspected for any signs of degradation or puncture.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used in situations where splashing is a possibility.
-
Body Protection: A flame-resistant laboratory coat should be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used. All work with the solid compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.
III. Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it should never be disposed of down the drain or in regular solid waste. It must be treated as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound, including unused reagent and contaminated articles (e.g., weighing paper, contaminated paper towels), in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and have a secure, sealable lid.
-
-
Liquid Waste:
-
If the compound is in solution, collect it in a separate, labeled liquid hazardous waste container.
-
Do not mix this waste with other solvent streams unless you have confirmed compatibility. Incompatible wastes can lead to dangerous chemical reactions.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
-
Step 2: Waste Container Labeling
Proper labeling is a critical component of safe waste management. The label on your hazardous waste container must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS number: "1134518-34-5".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazards associated with the waste (e.g., "Toxic," "Irritant").
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and clearly marked with a "Hazardous Waste" sign.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Do not store incompatible chemicals together.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
The waste will be transported to a licensed hazardous waste disposal facility for appropriate treatment, which may include incineration or other approved methods.
IV. Emergency Procedures: Spill and Exposure Management
Accidents can happen, and being prepared is crucial.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE, including respiratory protection if necessary.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid, then collect the absorbent material into the hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting protocols.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
V. Logical Framework for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and demonstrating a commitment to environmental stewardship.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Cyanopyridine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 3,5-Dimethyl-1h-pyrazole-1-carboximidamidenitrate, 97%. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: N5,N5-Dimethyl-1H-pyrazole-3,5-diamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
Sources
A Guide to Personal Protective Equipment for Handling 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile
This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-(3,5-dimethyl-1H-pyrazol-1-yl)nicotinonitrile. Given that this is a specialized chemical, a comprehensive toxicological profile may not be publicly available. Therefore, the following recommendations are based on a conservative assessment of the potential hazards associated with its core chemical structures: a nicotinonitrile moiety and a pyrazole ring.
Hazard Assessment: A Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be conducted based on its functional groups.
-
Nicotinonitrile Moiety: The presence of a nitrile group (-CN) on a pyridine ring is a significant consideration. Organic nitriles can be toxic and may cause irritation to the skin, eyes, and respiratory tract. Some nitrile compounds can be metabolized to release cyanide, which is highly toxic.
-
Pyrazole Ring: Pyrazole and its derivatives are a class of heterocyclic compounds with a wide range of biological activities. While some are used as pharmaceuticals, others can be toxic. The specific toxicological properties of this substituted pyrazole are not well-characterized.
Given these potential hazards, it is prudent to handle this compound with a high degree of caution, assuming it is toxic upon ingestion, inhalation, or skin contact.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is the cornerstone of safely handling this compound. The following provides a detailed, step-by-step guide for various laboratory operations.
Summary of Recommended PPE
| Protection Type | Minimum Requirement | Recommended for High-Risk Operations * |
| Eye and Face | Chemical splash goggles | Chemical splash goggles and a full-face shield |
| Hand | Nitrile gloves (double-gloved) | Heavier-duty chemical-resistant gloves (e.g., neoprene or butyl rubber) |
| Body | Flame-resistant lab coat | Chemical-resistant apron over a lab coat or disposable coveralls |
| Respiratory | Certified chemical fume hood | A properly fitted respirator with an appropriate cartridge may be required in addition to a fume hood for certain procedures |
*High-risk operations include handling large quantities, heating the compound, or any procedure with a high potential for aerosol generation.
Detailed PPE Protocol
A. Eye and Face Protection:
-
Standard Use: Always wear chemical splash goggles that meet ANSI Z87.1 standards when handling this compound in any form (solid or in solution).
-
Procedures with Splash or Aerosol Risk: When transferring solutions, sonicating, or performing any action that could generate splashes or aerosols, a full-face shield must be worn over the chemical splash goggles.
B. Hand Protection:
-
Glove Selection: Due to the lack of specific chemical resistance data for this compound, it is recommended to double-glove with nitrile gloves. For prolonged handling or when working with larger quantities, consider using a more robust glove material such as neoprene or butyl rubber.
-
Glove Inspection and Use: Always inspect gloves for any signs of degradation or puncture before use. Ensure gloves are of the correct size and are worn over the cuffs of the lab coat.
-
Changing Gloves: Change gloves immediately if they become contaminated. Do not reuse disposable gloves.
C. Body Protection:
-
Lab Coat: A flame-resistant lab coat that is fully buttoned is the minimum requirement.
-
Enhanced Protection: For procedures involving larger quantities or a higher risk of spills, a chemical-resistant apron worn over the lab coat or disposable chemical-resistant coveralls should be used.
D. Respiratory Protection:
-
Primary Engineering Control: All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.
-
Supplemental Respiratory Protection: In the rare event of a fume hood failure or a large-scale spill, a properly fitted air-purifying respirator with organic vapor/acid gas cartridges may be necessary. All personnel requiring the use of a respirator must be part of a respiratory protection program that includes medical evaluation, fit testing, and training.
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize the risk of contamination.
Caption: Workflow for correct donning and doffing of PPE.
Operational and Disposal Plans
Handling Procedures
-
Designated Area: All work with this compound should be performed in a designated area within a laboratory that is clearly marked.
-
Weighing: Weigh the solid compound within a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions within a fume hood, adding the solid to the solvent slowly to avoid splashing.
Spill Management
-
Minor Spills (in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material.
-
Collect the contaminated absorbent material in a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department immediately.
-
Prevent entry to the contaminated area.
-
Waste Disposal
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated absorbent materials, used gloves) must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound must be collected in a designated, labeled hazardous waste container. Do not pour this waste down the drain.
-
Follow Institutional Guidelines: All waste disposal must be in strict accordance with your institution's EHS guidelines and local regulations.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
-
General Laboratory Safety: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. (Available at: [Link])
-
OSHA Laboratory Standard: 29 CFR 1910.1450, Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. (Available at: [Link])
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
